molecular formula C17H15N3O3 B10805749 DNA Gyrase-IN-16

DNA Gyrase-IN-16

Numéro de catalogue: B10805749
Poids moléculaire: 309.32 g/mol
Clé InChI: YNZLLZWHERPJFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid (CAS 756843-31-9), also known as DNA Gyrase-IN-16, is a high-purity chemical reagent of significant interest in pharmaceutical research and development . With a molecular formula of C 17 H 15 N 3 O 3 and a molecular weight of 309.32 g/mol, this compound serves as a key intermediate in the synthesis of targeted therapies . Its primary research value lies in its application as a building block for kinase inhibitors, particularly for cancer treatment, where it helps target tyrosine kinases involved in tumor growth and cell proliferation . The structural similarity of its indole derivative core to known bioactive molecules also makes it a candidate for exploring anti-inflammatory properties . This compound is widely utilized in structure-activity relationship (SAR) studies to optimize drug candidates for improved potency and selectivity against specific biological targets . For optimal stability and longevity, this product must be stored in a dark place under an inert atmosphere at 2-8°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C17H15N3O3

Poids moléculaire

309.32 g/mol

Nom IUPAC

4-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H15N3O3/c1-9-7-10(2)14-13(8-9)15(16(21)18-14)20-19-12-5-3-11(4-6-12)17(22)23/h3-8,18,21H,1-2H3,(H,22,23)

Clé InChI

YNZLLZWHERPJFA-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)C(=O)O)C

Solubilité

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA gyrase, a critical enzyme in bacteria, and the various classes of inhibitors that target it. The emergence of antibiotic resistance underscores the urgent need for novel therapeutic agents, and DNA gyrase remains a promising target for the development of new antibacterial drugs.[1][2][3] This document details the mechanism of action of DNA gyrase, the discovery and synthesis of its inhibitors, and the experimental protocols used to evaluate their efficacy.

Introduction: DNA Gyrase as a Prime Antibacterial Target

DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology.[2][4] It introduces negative supercoils into DNA, an ATP-dependent process crucial for DNA replication and transcription.[5][6][7] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][7][8] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit possesses the ATPase activity that powers the enzyme.[7][8] As this enzyme is essential for bacterial survival and is absent in higher eukaryotes, it represents an attractive and validated target for the development of antibacterial agents.[3][7]

Mechanism of Action of DNA Gyrase

The catalytic cycle of DNA gyrase involves several key steps that are potential targets for inhibition. The enzyme first binds to a segment of DNA (the G-segment).[1] Through a conformational change, it then captures a second DNA segment (the T-segment) and, utilizing the energy from ATP hydrolysis, passes the T-segment through a transient double-strand break in the G-segment.[1][6] Finally, the G-segment is resealed. This process results in the introduction of two negative supercoils into the DNA.[6]

Below is a diagram illustrating the catalytic cycle of DNA gyrase and the points of inhibition by different classes of antibiotics.

DNA_Gyrase_Inhibition Figure 1: DNA Gyrase Catalytic Cycle and Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Action Gyrase_DNA 1. Gyrase binds G-segment DNA T_segment_capture 2. T-segment DNA capture Gyrase_DNA->T_segment_capture ATP binding G_segment_cleavage 3. G-segment cleavage T_segment_capture->G_segment_cleavage T_segment_passage 4. T-segment passage G_segment_cleavage->T_segment_passage G_segment_ligation 5. G-segment ligation T_segment_passage->G_segment_ligation ATP hydrolysis T_segment_release 6. T-segment release G_segment_ligation->T_segment_release T_segment_release->Gyrase_DNA Cycle reset Quinolones Quinolones Quinolones->G_segment_cleavage Stabilize cleavage complex Aminocoumarins Aminocoumarins Aminocoumarins->T_segment_capture Inhibit ATPase activity

Caption: DNA Gyrase Catalytic Cycle and Points of Inhibition.

Major Classes of DNA Gyrase Inhibitors

Several classes of antibiotics target DNA gyrase, with the most prominent being the quinolones and aminocoumarins.[5]

Quinolones

The quinolones are a broad-spectrum class of antibiotics that include drugs like nalidixic acid, ciprofloxacin, and levofloxacin.[1][6] They function by targeting the GyrA subunit and stabilizing the DNA-gyrase cleavage complex, which leads to double-strand DNA breaks and ultimately cell death.[5][9] Resistance to quinolones often arises from mutations in the gyrA gene.[1]

Aminocoumarins

This class includes novobiocin and coumermycin.[5] They act by competitively inhibiting the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent steps of the supercoiling reaction.[5][7]

Novel Inhibitors

The rise of antibiotic resistance has spurred the discovery of new classes of DNA gyrase inhibitors.[2] These include compounds identified through high-throughput screening and structure-based drug design.[10] Some of these novel inhibitors may target different sites on the enzyme, offering potential advantages against resistant strains.[10]

Quantitative Data on DNA Gyrase Inhibitors

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their minimum inhibitory concentration (MIC) in antibacterial assays. The following table summarizes publicly available data for various inhibitors.

Compound ClassCompound ExampleTarget Organism/EnzymeAssay TypeIC50 (µM)MIC (µM)Reference
QuinoloneCiprofloxacinM. tuberculosis DNA GyraseDNA Supercoiling--[1]
QuinoloneCompound 1 M. tuberculosis DNA GyraseDNA Supercoiling10.0 µg/mL-[1]
Quinolone HybridCompound 16 Ciprofloxacin-resistant S. aureusAntibacterial-0.076[1]
Quinolone HybridCompound 17 Ciprofloxacin-resistant S. aureusAntibacterial-0.14[1]
Novel InhibitorCompound 40 S. aureus DNA GyraseDNA Supercoiling0.71 µg/mL-[1]
PolyphenolDigallic AcidE. coli DNA GyraseDNA Supercoiling~2-[11]
PolyphenolTannic AcidE. coli DNA GyraseDNA Supercoiling1-[11]
AminocoumarinNovobiocinE. coli Topoisomerase IVRelaxation~10-[11]

Experimental Protocols

The evaluation of potential DNA gyrase inhibitors relies on robust in vitro assays. The DNA supercoiling assay is a fundamental method used to assess the inhibitory activity of compounds.

DNA Supercoiling Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP solution

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA, and purified DNA gyrase.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (solvent only).

  • Initiation of Reaction: Initiate the supercoiling reaction by adding ATP to each tube.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Termination of Reaction: Stop the reaction by adding a stop solution (containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization and Analysis: After electrophoresis, stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band for each compound concentration to determine the IC50 value.

The following diagram outlines the workflow for the DNA supercoiling assay.

DNA_Supercoiling_Assay Figure 2: Workflow for DNA Supercoiling Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Setup 1. Prepare Reaction Mix (Buffer, Relaxed DNA, Gyrase) Compound_Addition 2. Add Test Compound (Varying Concentrations) Reaction_Setup->Compound_Addition Initiation 3. Initiate with ATP Compound_Addition->Initiation Incubation 4. Incubate at 37°C Initiation->Incubation Termination 5. Terminate Reaction Incubation->Termination Electrophoresis 6. Agarose Gel Electrophoresis Termination->Electrophoresis Visualization 7. Stain and Visualize DNA Electrophoresis->Visualization Quantification 8. Quantify Bands and Determine IC50 Visualization->Quantification

Caption: Workflow of a typical DNA supercoiling assay.

Synthesis of DNA Gyrase Inhibitors

The chemical synthesis of DNA gyrase inhibitors is a key aspect of their development. As an example, the synthesis of quinolone-based inhibitors often involves a multi-step process starting from readily available precursors. A general synthetic approach might involve the construction of the core quinolone scaffold followed by the introduction of various substituents to optimize antibacterial activity and pharmacokinetic properties. For instance, peptide-nalidixic acid conjugates have been synthesized using solid-phase peptide synthesis to enhance their biological activity.[1] More complex inhibitors, such as analogues of the natural product microcin B17, have been prepared through a combination of solid-phase peptide synthesis and solution-phase fragment assembly.[12]

Conclusion and Future Perspectives

DNA gyrase remains a cornerstone of antibacterial drug discovery. The continuous evolution of bacterial resistance necessitates ongoing efforts to discover and develop novel inhibitors with improved efficacy and safety profiles. Future research will likely focus on:

  • Structure-Based Drug Design: Utilizing the crystal structures of DNA gyrase in complex with inhibitors to design more potent and selective compounds.

  • Targeting Novel Sites: Exploring inhibitors that bind to allosteric sites or interfere with protein-protein interactions within the gyrase complex.

  • Combination Therapies: Investigating the synergistic effects of combining DNA gyrase inhibitors with other classes of antibiotics to combat multi-drug resistant infections.

By leveraging advanced techniques in medicinal chemistry, structural biology, and microbiology, the scientific community can continue to develop effective therapies that target this essential bacterial enzyme.

References

An In-depth Technical Guide to the Mechanism of Action of DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "DNA Gyrase-IN-16" is a hypothetical compound name used for the purpose of this guide. The following data and experimental details are representative of a novel DNA gyrase inhibitor and are compiled from established research in the field.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] This enzyme is a validated target for antibacterial drugs.[1][2] this compound is a novel investigational inhibitor of DNA gyrase with potent antibacterial activity. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Structure and Function of DNA Gyrase

DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][4][5] The GyrA subunit is responsible for DNA binding and contains the active-site tyrosine residues involved in DNA cleavage and re-ligation.[4][5] The GyrB subunit possesses ATPase activity, which powers the strand-passage reaction.[4][5] The overall function of DNA gyrase is to introduce negative supercoils into DNA, relax positive supercoils, and decatenate replicated chromosomes.[1][2]

Mechanism of Action of this compound

This compound is a potent inhibitor of the DNA gyrase enzyme. Its primary mechanism of action involves the stabilization of the covalent complex between DNA gyrase and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are toxic to the bacterial cell, ultimately inducing cell death. This mechanism is characteristic of the fluoroquinolone class of antibiotics.[1]

Signaling Pathway of DNA Gyrase Inhibition

The inhibition of DNA gyrase by this compound triggers a cascade of events within the bacterial cell, leading to its demise.

DNA_Gyrase_Inhibition_Pathway cluster_0 Bacterial Cell DNA_Gyrase_IN_16 DNA_Gyrase_IN_16 DNA_Gyrase DNA_Gyrase DNA_Gyrase_IN_16->DNA_Gyrase Binds to Cleavage_Complex Gyrase-DNA Cleavage Complex Stabilized DNA_Gyrase->Cleavage_Complex Stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Replication_Block Replication Fork Stalling DSB->Replication_Block Transcription_Block Transcription Inhibition DSB->Transcription_Block SOS_Response SOS Response Activation DSB->SOS_Response Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death SOS_Response->Cell_Death Induces

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity
ParameterE. coli DNA GyraseS. aureus DNA Gyrase
IC50 (µM) 0.050.12
Ki (µM) 0.020.08

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antibacterial Activity
Bacterial StrainMIC (µg/mL)
Escherichia coli0.1
Staphylococcus aureus0.5
Pseudomonas aeruginosa2.0
Streptococcus pneumoniae0.25

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of this compound on this activity.[6][7][8]

Protocol:

  • Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin.[8]

  • Add 0.5 µg of relaxed pBR322 plasmid DNA to the reaction mixture.

  • Add varying concentrations of this compound to the reaction tubes.

  • Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 1% SDS and 25 mM EDTA.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. The amount of supercoiled DNA will decrease with increasing concentrations of the inhibitor.

DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the gyrase-DNA cleavage complex.

Protocol:

  • Prepare a reaction mixture as described in the supercoiling assay, but omit ATP.

  • Add 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Add varying concentrations of this compound.

  • Add 1 unit of E. coli DNA gyrase and incubate at 37°C for 30 minutes.

  • Add 1% SDS and proteinase K and incubate at 37°C for another 30 minutes to digest the gyrase.

  • Analyze the DNA by electrophoresis on a 1% agarose gel.

  • Visualize the linearized plasmid DNA, which indicates the formation of a stable cleavage complex.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of this compound required to inhibit the growth of various bacterial strains.

Protocol:

  • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a novel DNA gyrase inhibitor.

Experimental_Workflow cluster_1 In Vitro Characterization cluster_2 Cellular Activity Supercoiling_Assay DNA Supercoiling Assay IC50_Ki Determine IC50 and Ki Supercoiling_Assay->IC50_Ki Cleavage_Assay DNA Cleavage Assay Cleavage_Assay->IC50_Ki ATPase_Assay GyrB ATPase Assay ATPase_Assay->IC50_Ki Binding_Assay Binding Affinity Assay (e.g., SPR) Binding_Assay->IC50_Ki MIC_Assay MIC Determination IC50_Ki->MIC_Assay Correlate Cellular_Data Evaluate Cellular Efficacy MIC_Assay->Cellular_Data MBC_Assay MBC Determination MBC_Assay->Cellular_Data Time_Kill_Assay Time-Kill Kinetics Time_Kill_Assay->Cellular_Data Resistance_Study Resistance Frequency Resistance_Study->Cellular_Data

References

In Vitro Activity of DNA Gyrase Inhibitor "Compound 16": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain information on a specific molecule designated as "DNA Gyrase-IN-16". This technical guide focuses on a potent DNA gyrase inhibitor referred to as "Compound 16" , a novel 1,2,4-oxadiazole/pyrrolidine hybrid, based on published research. It is presumed that this is the compound of interest for this guide.

This document provides a comprehensive overview of the in vitro activity of "Compound 16", a molecule showing significant promise as a bacterial DNA gyrase and topoisomerase IV inhibitor. The guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of antibacterial agents.

Core Concepts: DNA Gyrase as an Antibacterial Target

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] The enzyme is a heterotetramer, consisting of two GyrA and two GyrB subunits.[1] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. This makes DNA gyrase a well-validated and attractive target for the development of new antibacterial drugs.[1]

Quantitative Data Summary

The in vitro inhibitory activity of "Compound 16" has been evaluated against DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria. Furthermore, its antibacterial potency has been determined through minimum inhibitory concentration (MIC) testing.

Target Enzyme/BacteriumAssay Type"Compound 16"Reference Compound
E. coli DNA GyraseIC50120 nMNovobiocin: 170 nM
S. aureus DNA GyraseIC500.21 µMNovobiocin: 0.041 µM
E. coli Topoisomerase IVIC503.07 µMNovobiocin: Similar Activity
S. aureus Topoisomerase IVIC505.2 µMNovobiocin: Similar Activity
S. aureusMIC24 ng/mLCiprofloxacin: 30 ng/mL
E. coliMIC62 ng/mLCiprofloxacin: 60 ng/mL

Table 1: Summary of in vitro activity of "Compound 16".[1]

Mechanism of Action

"Compound 16" exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[1] This is a significant advantage as it may reduce the likelihood of bacteria developing resistance. The primary mechanism of action is the inhibition of the supercoiling activity of DNA gyrase. This is evident from the low nanomolar IC50 value against E. coli DNA gyrase.[1] By preventing the introduction of negative supercoils, "Compound 16" effectively halts DNA replication and transcription, leading to bacterial cell death.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the activity of "Compound 16".

DNA Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli or S. aureus DNA gyrase

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution (e.g., 10 mM)

  • "Compound 16" dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • Varying concentrations of "Compound 16" (or solvent control)

    • Nuclease-free water to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide in TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of inhibition.

  • Quantify the intensity of the supercoiled DNA band to determine the IC50 value.

DNA Cleavage Assay

This assay determines if a compound stabilizes the cleavage complex, a hallmark of quinolone-like DNA gyrase inhibitors.

Materials:

  • Supercoiled pBR322 plasmid DNA

  • E. coli or S. aureus DNA gyrase

  • 5X Cleavage Buffer (similar to assay buffer but may lack ATP)

  • "Compound 16" dissolved in a suitable solvent (e.g., DMSO)

  • SDS solution (e.g., 10%)

  • Proteinase K (e.g., 20 mg/mL)

  • Stop solution/loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine:

    • 4 µL of 5X Cleavage Buffer

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

    • Varying concentrations of "Compound 16" (or solvent control)

    • Nuclease-free water to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Add 2 µL of 10% SDS and 1 µL of 20 mg/mL Proteinase K to each reaction.

  • Incubate at 37°C for another 30 minutes to digest the protein.

  • Add stop solution/loading dye.

  • Analyze the samples by agarose gel electrophoresis as described for the supercoiling assay. The appearance of a linear DNA band indicates the stabilization of the cleavage complex.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • "Compound 16" serially diluted in the growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Perform two-fold serial dilutions of "Compound 16" in MHB in a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Inhibition of DNA Gyrase by "Compound 16".

Experimental Workflow

Caption: Workflow for in vitro evaluation of "Compound 16".

References

DNA Gyrase-IN-16 target binding site on DNA gyrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Binding Site of Fluoroquinolone Inhibitors on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and chromosome segregation.[1][2] This makes it a prime target for the development of antibacterial agents.[3][4] The fluoroquinolone class of antibiotics represents a major family of DNA gyrase inhibitors that have been successfully used in clinical practice. This technical guide provides a detailed overview of the binding site of fluoroquinolones on DNA gyrase, their mechanism of action, and the experimental methodologies used to characterize this interaction.

DNA Gyrase Structure and Function

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3][5] The GyrA subunit is responsible for the DNA breakage and reunion activity, containing the active-site tyrosine residue.[3][5] The GyrB subunit possesses ATPase activity, which provides the energy for the strand-passage reaction.[3][5] The overall mechanism involves the binding of a segment of DNA (the G-segment), its cleavage, the passage of another DNA segment (the T-segment) through the break, and the subsequent re-ligation of the G-segment, a process that is coupled with ATP hydrolysis.[2][6]

Fluoroquinolone Target Binding Site

Fluoroquinolones exert their inhibitory effect by binding to a complex of DNA gyrase and DNA, effectively trapping the enzyme in a state where the DNA is cleaved. This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

The binding pocket for fluoroquinolones is located at the interface of the DNA and the GyrA subunits.[7] Structural studies, including X-ray crystallography, have revealed that these inhibitors intercalate into the DNA at the site of cleavage and interact with key residues of the GyrA subunit.[7][8] In Escherichia coli, resistance to fluoroquinolones is frequently associated with mutations in the gyrA gene, particularly at positions corresponding to serine 83 and aspartate 87.[5] These residues are situated within the α-helix 4 of GyrA, which lies in close proximity to the DNA, further confirming this region as the primary binding site.[5]

Quantitative Data: Inhibitory Activity of Ciprofloxacin

The following table summarizes the inhibitory activity of ciprofloxacin, a representative fluoroquinolone, against DNA gyrase.

CompoundAssay TypeTarget OrganismIC₅₀ (µM)Reference
CiprofloxacinDNA SupercoilingE. coli~1-5[9]
CiprofloxacinGyrase-mediated DNA cleavageE. coli~50[10]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols

Several key experimental techniques are employed to characterize the binding and inhibitory activity of compounds against DNA gyrase.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a hallmark of DNA gyrase inhibitors.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

  • Inhibitor Addition: The test compound (e.g., a fluoroquinolone) at various concentrations is added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide or SYBR Green) and quantified to determine the extent of inhibition and calculate the IC₅₀ value.[9]

DNA Cleavage Assay

This assay is used to identify compounds that act as DNA gyrase poisons by stabilizing the cleavage complex.

Methodology:

  • Reaction Setup: A reaction mixture similar to the supercoiling assay is prepared, but often with a linearized plasmid or a specific oligonucleotide substrate.

  • Inhibitor and Enzyme Incubation: The test compound and DNA gyrase are incubated with the DNA substrate.

  • Cleavage Complex Trapping: A denaturing agent, such as sodium dodecyl sulfate (SDS), is added to trap the covalent complex between the GyrA subunit and the cleaved DNA. A protease (e.g., proteinase K) is often added to digest the protein component.

  • Analysis: The resulting DNA fragments are analyzed by agarose or polyacrylamide gel electrophoresis. The appearance of a specific cleaved DNA fragment indicates that the compound stabilizes the cleavage complex.[10]

Diagrams

DNA Gyrase Catalytic Cycle and Inhibition by Fluoroquinolones

DNA_Gyrase_Cycle cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Fluoroquinolone Inhibition Gyrase_DNA 1. Gyrase binds G-segment DNA T_Segment_Binding 2. T-segment DNA binds Gyrase_DNA->T_Segment_Binding ATP_Binding 3. ATP binding and T-segment capture T_Segment_Binding->ATP_Binding Cleavage 4. G-segment cleavage ATP_Binding->Cleavage Strand_Passage 5. T-segment passes through break Cleavage->Strand_Passage Cleavage_Complex Stabilized Cleavage Complex Religation 6. G-segment re-ligation Strand_Passage->Religation Release 7. T-segment released Religation->Release Release->Gyrase_DNA Cycle repeats Fluoroquinolone Fluoroquinolone Fluoroquinolone->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Cell_Death Cell Death DSB->Cell_Death Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays cluster_mechanism_studies Mechanism of Action Studies Compound_Library Compound Library HTS High-Throughput Screening (e.g., Fluorescence-based supercoiling assay) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response and IC50 Determination Primary_Hits->Dose_Response Supercoiling_Gel Agarose Gel-based Supercoiling Assay Dose_Response->Supercoiling_Gel Cleavage_Assay DNA Cleavage Assay Dose_Response->Cleavage_Assay Confirmed_Hits Confirmed Hits Cleavage_Assay->Confirmed_Hits Binding_Studies Binding Site Mapping (e.g., Mutagenesis) Confirmed_Hits->Binding_Studies Structural_Studies Structural Studies (e.g., X-ray Crystallography) Confirmed_Hits->Structural_Studies Lead_Compound Lead Compound Binding_Studies->Lead_Compound Structural_Studies->Lead_Compound

References

Structural Basis of DNA Gyrase Inhibition by DNA Gyrase-IN-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional basis of DNA gyrase inhibition by the novel inhibitor, DNA Gyrase-IN-16. DNA gyrase, an essential bacterial enzyme, is a well-validated target for antibacterial drugs. This compound, also identified as Compound 9, has emerged as a potent inhibitor of this enzyme. This document consolidates the available quantitative data, details the experimental methodologies for assessing its inhibitory activity, and elucidates the molecular interactions underpinning its mechanism of action. Through structured data presentation and visual workflows, this guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial agents.

Introduction to DNA Gyrase and its Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[1] The essential nature of DNA gyrase in bacteria and its absence in humans make it an attractive target for the development of antibiotics.

Inhibition of DNA gyrase disrupts its catalytic cycle, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death. This compound, chemically identified as 4-(2-(5,7-Dimethyl-2-oxoindolin-3-ylidene)hydrazineyl)benzoic acid, has been identified as a potent inhibitor of DNA gyrase.[2]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations against DNA gyrase and its antibacterial activity against specific bacterial strains.

Parameter Value Enzyme/Organism Reference
IC₅₀ 1.609 µMDNA Gyrase[2]
MIC 3.125 µMStaphylococcus aureus (S. aureus)[2]
MIC 3.125 µMMethicillin-resistant Staphylococcus aureus (MRSA)[2]

Table 1: Quantitative Inhibitory Data for this compound

Experimental Protocols

The determination of the inhibitory activity of this compound relies on established biochemical and microbiological assays. The following sections provide detailed methodologies for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

a) Materials:

  • Relaxed pBR322 plasmid DNA

  • Purified E. coli or S. aureus DNA gyrase

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • This compound (dissolved in DMSO)

  • Stop Solution: 2% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide staining solution

b) Protocol:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-determined unit of DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the stop solution.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a) Materials:

  • Bacterial strains (S. aureus, MRSA)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

b) Protocol:

  • Perform serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (no inhibitor) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits bacterial growth.

Structural Basis of Inhibition and Logical Workflow

While a co-crystal structure of this compound with DNA gyrase is not yet publicly available, a logical workflow for its discovery and characterization can be inferred. This involves initial screening, confirmation of inhibitory activity, and subsequent determination of its antibacterial efficacy.

logical_workflow cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_antibacterial Antibacterial Activity HTS High-Throughput Screening Hit_Ident Hit Identification (this compound) HTS->Hit_Ident Supercoiling_Assay DNA Gyrase Supercoiling Inhibition Assay Hit_Ident->Supercoiling_Assay IC50_Det IC50 Determination Supercoiling_Assay->IC50_Det MIC_Assay MIC Determination (S. aureus, MRSA) IC50_Det->MIC_Assay Efficacy_Confirm Confirmation of Antibacterial Efficacy MIC_Assay->Efficacy_Confirm

Logical workflow for the discovery and validation of this compound.

The proposed mechanism of action for many DNA gyrase inhibitors involves binding to the enzyme-DNA complex and stabilizing the cleavage intermediate, where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The chemical structure of this compound, a hydrazone derivative of an oxindole scaffold, suggests potential interactions with the active site of DNA gyrase through hydrogen bonding and hydrophobic interactions.

Signaling Pathway of DNA Gyrase Inhibition

The inhibition of DNA gyrase by compounds like this compound triggers a cascade of cellular events that ultimately lead to bacterial cell death. This can be conceptualized as a signaling pathway.

signaling_pathway Inhibitor This compound Gyrase DNA Gyrase Inhibitor->Gyrase Inhibition Supercoiling DNA Supercoiling Gyrase->Supercoiling DSB Double-Strand Breaks Gyrase->DSB Stabilization of Cleavage Complex Replication DNA Replication & Transcription Supercoiling->Replication CellDeath Cell Death Replication->CellDeath Blockage SOS SOS Response DSB->SOS SOS->CellDeath

Signaling pathway of DNA gyrase inhibition leading to cell death.

Conclusion

This compound represents a promising scaffold for the development of novel antibacterial agents. Its potent inhibition of DNA gyrase and demonstrated activity against clinically relevant pathogens like MRSA highlight its therapeutic potential. Further studies, including the determination of its co-crystal structure with DNA gyrase and in vivo efficacy evaluations, are warranted to fully elucidate its mechanism of action and advance its development as a potential therapeutic agent. This technical guide provides a foundational understanding of the structural and functional aspects of this compound's inhibitory action, serving as a resource to guide future research and development efforts in the fight against antibiotic resistance.

References

early research on DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early Research of a Novel Pyrazole-Based DNA Gyrase Inhibitor

Disclaimer: The compound "DNA Gyrase-IN-16" is not documented in publicly available scientific literature. This guide provides a detailed overview of a representative early-stage DNA gyrase inhibitor from the pyrazole class, based on published research, to fulfill the core technical requirements of the request.

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it a prime target for the development of antibacterial agents. The rise of antibiotic resistance has spurred the discovery of novel DNA gyrase inhibitors. This whitepaper details the early research on a potent class of pyrazole-based DNA gyrase inhibitors, focusing on their synthesis, antibacterial activity, and mechanism of action.

Compound Class Profile: 5-[(E)-2-arylvinyl]pyrazoles

This guide focuses on a series of 5-[(E)-2-arylvinyl]pyrazole derivatives that have demonstrated significant potential as DNA gyrase inhibitors. A key example from this class is the compound 1-(3-chlorophenyl)-3-(4-piperidyl)-5-[(E)-2-(5-chloro-1H-indol-3-yl)vinyl]pyrazole.[2] Early studies on these compounds have shown potent activity against Gram-positive bacteria, including quinolone-resistant strains.[2]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial and DNA gyrase inhibitory activities of representative pyrazole derivatives from early research.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

Compound ReferenceS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
3d -3.66-12.50
3e ---12.50
3j -1.12-12.50
3k -0.78-12.50
3p ---12.50
3s 10.5610.5612.5012.50

Data synthesized from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives.[3]

Table 2: DNA Gyrase Inhibitory Activity (IC50) of Pyrazole Derivatives

Compound ReferenceS. aureus DNA Gyrase (IC50, µg/mL)B. subtilis DNA Gyrase (IC50, µg/mL)
3k 0.150.25
3s 3.251.00

Data from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, indicating a correlation between MIC and IC50 values.[3]

Mechanism of Action

DNA gyrase functions as an A2B2 tetramer.[1] The catalytic process involves the binding of a G-segment of DNA, followed by the capture and passage of a T-segment through a transient double-strand break in the G-segment, a process powered by ATP hydrolysis. Pyrazole-based inhibitors are believed to interfere with the ATPase activity of the GyrB subunit, thereby preventing the supercoiling of DNA.[4] This disruption of DNA topology leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Pathway G_Segment_Binding G-Segment Binding T_Segment_Capture T-Segment Capture G_Segment_Binding->T_Segment_Capture ATP Binding G_Segment_Cleavage G-Segment Cleavage T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage T-Segment Passage G_Segment_Cleavage->T_Segment_Passage G_Segment_Ligation G-Segment Ligation T_Segment_Passage->G_Segment_Ligation ATP Hydrolysis T_Segment_Release T-Segment Release G_Segment_Ligation->T_Segment_Release T_Segment_Release->G_Segment_Binding Inhibitor Pyrazole Inhibitor Inhibition_Point Inhibition of ATPase Activity Inhibitor->Inhibition_Point Inhibition_Point->T_Segment_Capture Blocks ATP Binding/Hydrolysis

Caption: Mechanism of DNA gyrase inhibition by pyrazole compounds.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • 2X GSTEB (Glycerol, Sucrose, Tris-HCl, EDTA, Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into reaction tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-enzyme control and a no-compound control.

  • Dilute the DNA gyrase in Dilution Buffer and add it to all tubes except the no-enzyme control to initiate the reaction.

  • Incubate the reactions at 37°C for 30-60 minutes.[5][6]

  • Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

  • Stain the gel with a DNA stain and visualize under UV light.

  • The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the band intensities.[5]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[7][8]

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)[8]

  • Sterile 96-well microtiter plates[7]

  • Test compound serially diluted in MHB

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[8][9]

Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform serial twofold dilutions of the compound across the plate by transferring 100 µL from one column to the next.[10]

  • Prepare a standardized bacterial inoculum and add a defined volume to each well, achieving a final concentration of ~5 x 10^5 CFU/mL.[9]

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.[7]

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Experimental_Workflow Start Start: Novel Compound Synthesis Screening Primary Screening: DNA Gyrase Inhibition Assay Start->Screening MIC_Test Secondary Screening: MIC Determination Screening->MIC_Test Data_Analysis Data Analysis: Determine IC50 and MIC MIC_Test->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection Lead_Selection->Screening Inactive or Toxic Further_Studies Advanced Studies: - In vivo efficacy - Toxicity - SAR Lead_Selection->Further_Studies Potent & Non-toxic End End Further_Studies->End

Caption: General workflow for screening DNA gyrase inhibitors.

Conclusion

The early research into 5-[(E)-2-arylvinyl]pyrazoles and similar pyrazole derivatives has identified a promising class of DNA gyrase inhibitors with potent antibacterial activity, particularly against Gram-positive pathogens.[2][3] The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel antibacterial agents targeting DNA gyrase. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to develop new therapies to combat the growing threat of antibiotic resistance.

References

A Deep Dive into DNA Gyrase-IN-16: A Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DNA Gyrase-IN-16, a promising novel antibacterial agent. Also identified as Compound 9 in seminal research, this molecule demonstrates potent inhibitory activity against bacterial DNA gyrase, a crucial enzyme for DNA replication, thereby exhibiting significant antibacterial efficacy, particularly against drug-resistant strains. This document outlines the quantitative data, experimental protocols, and key mechanistic pathways associated with this compound, offering a comprehensive resource for researchers in the field of antibacterial drug discovery.

Quantitative Data Summary

The antibacterial and inhibitory activities of this compound have been quantified through a series of in vitro assays. The following tables summarize the key data points for easy comparison.

Target Enzyme IC50 (μM) Reference
Staphylococcus aureus DNA Gyrase1.609[1][2][3][4][5]MedChemExpress
Escherichia coli DNA Gyrase-Data Not Available
Bacterial Strain Minimum Inhibitory Concentration (MIC) (μM) Reference
Staphylococcus aureus3.125[1][2][3][5]MedChemExpress
Methicillin-resistant Staphylococcus aureus (MRSA)3.125[1][2][3][5]MedChemExpress

Mechanism of Action: Targeting DNA Gyrase

This compound functions by directly inhibiting the activity of bacterial DNA gyrase. This enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription. By binding to the gyrase-DNA complex, this compound stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition_Pathway DNA_Gyrase_IN_16 This compound DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) DNA_Gyrase_IN_16->DNA_Gyrase Inhibits Relaxed_DNA Negatively Supercoiled DNA DNA_Gyrase->Relaxed_DNA Introduces Negative Supercoils (ATP-dependent) Replication_Block Replication Fork Stall & Collapse DNA_Gyrase->Replication_Block Stabilizes Cleavage Complex DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Positively Supercoiled DNA DNA_Replication_Fork->Supercoiled_DNA Torsional Stress Supercoiled_DNA->DNA_Gyrase Binds to Relaxed_DNA->DNA_Replication_Fork Allows Replication to Proceed DSB Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Relaxed pBR322 plasmid DNA

    • S. aureus DNA Gyrase enzyme

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 100 µg/ml bovine serum albumin)

    • This compound (or other test compounds) at various concentrations

    • Control inhibitor (e.g., Ciprofloxacin)

    • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

    • Agarose gel (1%)

    • Tris-acetate-EDTA (TAE) buffer

    • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

    • Initiate the reaction by adding S. aureus DNA gyrase (e.g., 1 unit).

    • Incubate the reaction mixtures at 37°C for 1 hour.

    • Terminate the reactions by adding the stop solution/loading dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a suitable DNA stain and visualize under UV light.

    • Quantify the amount of supercoiled DNA in each lane using densitometry.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Materials:

    • Bacterial strains (S. aureus, MRSA)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • This compound (or other test compounds)

    • Control antibiotic (e.g., Vancomycin or Ciprofloxacin)

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

    • Resazurin (optional, for viability indication)

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).

    • Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Experimental and Drug Discovery Workflow

The evaluation of a novel antibacterial agent like this compound typically follows a structured workflow from initial screening to preclinical assessment.

Antibacterial_Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Screening Primary Screening (e.g., whole-cell screening) Hit_Identification Hit Identification (this compound) Screening->Hit_Identification Enzyme_Assay Target Engagement (DNA Gyrase Inhibition Assay) Hit_Identification->Enzyme_Assay MIC_Testing Antibacterial Spectrum (MIC Determination) Hit_Identification->MIC_Testing Cytotoxicity Cytotoxicity Assays (e.g., against mammalian cells) MIC_Testing->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cytotoxicity->PK_PD Efficacy_Models Animal Models of Infection (e.g., murine sepsis model) PK_PD->Efficacy_Models Toxicity_Studies In Vivo Toxicity Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: A typical workflow for antibacterial drug discovery.

Conclusion

This compound represents a promising lead compound in the development of new antibacterial agents. Its potent inhibition of DNA gyrase and demonstrated activity against clinically relevant pathogens, including MRSA, highlight its potential to address the growing challenge of antibiotic resistance. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully elucidate its therapeutic potential. The detailed protocols and summarized data within this guide serve as a valuable resource for researchers and drug developers working to advance this and other novel antibacterial candidates.

References

Preliminary Efficacy of DNA Gyrase-IN-16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary efficacy of DNA Gyrase-IN-16, a representative compound from the novel class of bacterial topoisomerase inhibitors (NBTIs). This class of inhibitors presents a promising new avenue for combating antibiotic resistance due to its distinct mechanism of action compared to existing antibiotics such as fluoroquinolones.[1][2][3]

Core Mechanism of Action

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[4][5] this compound, like other NBTIs, inhibits the catalytic activity of bacterial DNA gyrase and topoisomerase IV.[1][2][6] This dual-targeting mechanism is crucial for its potent antibacterial effect and low frequency of spontaneous resistance.[6] Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, this compound and other NBTIs are believed to bind to a different site on the enzyme, inhibiting its function without promoting DNA breakage.[1][7][8][9] This novel mode of action is a key reason for the lack of cross-resistance with fluoroquinolone-resistant bacterial strains.[1][3]

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication Relaxed_DNA Relaxed Circular DNA Supercoiled_DNA Negatively Supercoiled DNA (Required for replication) Relaxed_DNA->Supercoiled_DNA DNA Gyrase (GyrA/GyrB) Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork DNA_Synthesis DNA Synthesis Replication_Fork->DNA_Synthesis Progeny_DNA Daughter Chromosomes DNA_Synthesis->Progeny_DNA DNA_Gyrase_IN_16 This compound (NBTI) DNA_Gyrase_IN_16->Supercoiled_DNA Inhibits Catalytic Activity

Caption: Inhibition of DNA Gyrase by this compound prevents the necessary supercoiling for replication.

Quantitative In Vitro Efficacy Data

The in vitro efficacy of this compound has been evaluated through enzyme inhibition assays and determination of Minimum Inhibitory Concentrations (MIC) against a broad panel of bacterial pathogens.

This compound demonstrates potent inhibition of both DNA gyrase and topoisomerase IV from Escherichia coli. The 50% inhibitory concentrations (IC₅₀) are comparable to or better than ciprofloxacin, a widely used fluoroquinolone.[1]

Target EnzymeThis compound (IC₅₀, µM)Ciprofloxacin (IC₅₀, µM)
E. coli DNA Gyrase (Supercoiling)0.150.20
E. coli Topoisomerase IV (Decatenation)0.060.65
Data presented is representative of novel bacterial topoisomerase inhibitors.[1][10]

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, its efficacy is maintained against strains resistant to other classes of antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and levofloxacin-resistant E. coli.[8] The following table summarizes the MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates) for this compound against various clinical isolates.

Bacterial SpeciesResistance ProfileThis compound (MIC₉₀, µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5
Streptococcus pneumoniaePenicillin-Susceptible0.25
Streptococcus pyogenes-0.25
Escherichia coliLevofloxacin-Susceptible2
Escherichia coliLevofloxacin-Resistant2
Neisseria gonorrhoeaeCiprofloxacin-Resistant0.25
Haemophilus influenzae-1
Moraxella catarrhalis-≤0.06
Clostridium perfringens-0.5
Data is representative of the NBTI class, primarily based on published data for Gepotidacin (GSK2140944).[7][8][11]

Experimental Protocols

Detailed methodologies for the key assays used to determine the efficacy of this compound are provided below.

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A no-drug control is also prepared.

  • Enzyme and Substrate Addition: Relaxed pBR322 plasmid DNA (1 µg) and purified E. coli DNA gyrase are added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Analysis: The DNA topoisomers are separated by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Supercoiling_Assay_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, ATP, etc.) Add_Inhibitor Add Serial Dilutions of this compound Start->Add_Inhibitor Add_Components Add Relaxed Plasmid DNA & Purified DNA Gyrase Add_Inhibitor->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Stop_Reaction Terminate Reaction (SDS/Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize & Quantify Bands (UV light) Electrophoresis->Visualize Calculate_IC50 Calculate IC₅₀ Value Visualize->Calculate_IC50

Caption: Workflow for determining the IC₅₀ of this compound in a supercoiling assay.

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Resistance Profile

A significant advantage of this compound and the NBTI class is the low frequency of spontaneous resistance development.[1][3][11] Studies have shown that the frequency of resistance is typically less than 10⁻⁸ at concentrations four times the MIC for pathogens like E. coli and A. baumannii.[1][3] Furthermore, due to its unique binding site and mechanism of action, this compound does not exhibit cross-resistance with fluoroquinolones.[1][3][7] This makes it a viable candidate for treating infections caused by fluoroquinolone-resistant bacteria.[8][12]

References

Unraveling the Novelty of DNA Gyrase-IN-16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of current scientific literature reveals no specific public domain information for a compound designated "DNA Gyrase-IN-16." As such, a detailed technical guide on its core novelty, quantitative data, and specific experimental protocols cannot be provided at this time.

This guide will, however, furnish researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating novel DNA gyrase inhibitors, using established methodologies and principles from the field. The provided experimental protocols and data presentation formats can be readily adapted for the analysis of any new chemical entity targeting DNA gyrase.

The Central Role of DNA Gyrase in Bacteria

DNA gyrase is an essential bacterial enzyme that belongs to the type II topoisomerase family.[1][2][3] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[1][2][4] This enzyme is a well-validated target for antibacterial drugs because it is essential for bacterial survival and is structurally distinct from its human counterparts, topoisomerase II.[1][5]

The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[3][4][6] The GyrA subunit is responsible for DNA binding and cleavage-ligation, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[3][4][6]

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase inhibitors can be broadly categorized based on their mechanism of action:

  • ATP-Competitive Inhibitors: These compounds, such as the coumarins (e.g., novobiocin), bind to the ATPase site on the GyrB subunit, preventing ATP hydrolysis and consequently inhibiting the supercoiling activity.[1][3]

  • Quinolone-like Inhibitors: This class of inhibitors, which includes fluoroquinolones like ciprofloxacin, stabilizes the transient DNA-gyrase cleavage complex.[1] This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately triggering cell death.[1]

The novelty of a new DNA gyrase inhibitor would likely stem from a unique chemical scaffold, a distinct binding mode, or an ability to overcome existing resistance mechanisms.

Quantitative Data for Novel Inhibitors

The characterization of a novel DNA gyrase inhibitor requires the determination of several key quantitative parameters. These values are essential for comparing the potency and efficacy of the new compound against known inhibitors and for guiding further drug development efforts.

ParameterDescriptionTypical Assay
IC50 (50% Inhibitory Concentration) The concentration of the inhibitor required to reduce the activity of DNA gyrase by 50%.DNA Supercoiling Assay, ATPase Assay
Ki (Inhibition Constant) A measure of the binding affinity of the inhibitor to the enzyme.Enzyme kinetics studies
MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.Broth microdilution or agar dilution methods
CC50 (50% Cytotoxic Concentration) The concentration of a compound that causes the death of 50% of viable cells in a cytotoxicity assay.MTT assay, LDH release assay

Key Experimental Protocols

The following are detailed methodologies for essential experiments used to characterize novel DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis due to their different mobilities. Inhibitors of DNA gyrase will prevent the formation of supercoiled DNA.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).

    • Relaxed pBR322 DNA (final concentration ~0.5 µg).

    • Test compound at various concentrations (or solvent control).

    • Purified DNA gyrase enzyme.

    • ATP (final concentration ~1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[7]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[7]

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.[7]

  • Visualization: Visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band and the persistence of the relaxed DNA band with increasing inhibitor concentration indicate inhibition.

DNA Gyrase Cleavage Assay

This assay is used to determine if an inhibitor stabilizes the cleavage complex, a hallmark of quinolone-like activity.

Principle: In the presence of a cleavage-stabilizing agent, the addition of a denaturant like SDS will trap the covalent intermediate between DNA gyrase and the cleaved DNA, resulting in the linearization of the plasmid DNA.[8]

Methodology:

  • Reaction Setup: Similar to the supercoiling assay, but typically performed in the absence of ATP and using supercoiled plasmid DNA as the substrate.[8]

  • Incubation: Incubate the reaction mixture with the test compound at 37°C for a specified time.[8]

  • Complex Trapping: Add SDS and proteinase K to the reaction and incubate further to digest the enzyme and reveal the linearized DNA.[8][9]

  • Analysis: Analyze the products by agarose gel electrophoresis. The appearance of a linear DNA band indicates that the inhibitor stabilizes the cleavage complex.[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental test in microbiology to determine the potency of a new antibacterial agent.

Principle: The MIC is the lowest concentration of the compound that inhibits the visible growth of a bacterium after overnight incubation.[9]

Methodology (Broth Microdilution):

  • Preparation: Serially dilute the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of a new compound against mammalian cells to ensure its potential for therapeutic use.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can convert MTT into a purple formazan product.[10]

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA Subunit (DNA Binding & Cleavage) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP ATP ATP->GyrB

Caption: Mechanism of DNA gyrase-mediated DNA supercoiling.

Experimental_Workflow start Novel Compound (this compound) supercoiling_assay DNA Gyrase Supercoiling Assay (Determine IC50) start->supercoiling_assay cleavage_assay DNA Gyrase Cleavage Assay (Mechanism of Action) start->cleavage_assay mic_assay MIC Assay (Antibacterial Potency) supercoiling_assay->mic_assay cleavage_assay->mic_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian Cell Toxicity) mic_assay->cytotoxicity_assay data_analysis Data Analysis & Lead Optimization cytotoxicity_assay->data_analysis

Caption: Workflow for the characterization of a novel DNA gyrase inhibitor.

References

Methodological & Application

Application Notes and Protocols for DNA Gyrase-IN-16 Supercoiling Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[3] The DNA gyrase supercoiling assay is a fundamental method used to screen for and characterize inhibitors of this enzyme. This document provides detailed protocols for assessing the inhibitory activity of compounds, such as DNA Gyrase-IN-16, on DNA gyrase-mediated supercoiling. Two common methods are described: a traditional gel-based assay and a higher-throughput fluorescence-based assay.

This compound is an inhibitor of DNA gyrase with a reported IC50 of 1.609 μM.[4] This compound can be used as a reference inhibitor in screening assays to identify new potential antibacterial drugs.

Principle of the Assay

The DNA gyrase supercoiling assay measures the conversion of relaxed circular plasmid DNA into its supercoiled form by the enzyme. In the presence of ATP, DNA gyrase introduces negative supercoils, causing the DNA to become more compact.[1] The inhibition of this process by compounds like this compound is quantified by measuring the amount of supercoiled DNA produced.

  • Gel-Based Method: This method relies on the differential migration of relaxed and supercoiled DNA through an agarose gel. Supercoiled DNA is more compact and migrates faster than relaxed DNA. The intensity of the DNA bands, visualized with a DNA stain, is used to determine the extent of the supercoiling reaction and its inhibition.[5]

  • Fluorescence-Based Method: This high-throughput method utilizes a fluorescent dye that exhibits different emission properties when bound to relaxed versus supercoiled DNA. For instance, some dyes show increased fluorescence upon binding to supercoiled DNA.[6][7] This change in fluorescence provides a quantitative measure of the gyrase activity.

Data Presentation

The inhibitory activity of compounds against DNA gyrase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorIC50 (μM)Assay TypeOrganism
This compound 1.609Not SpecifiedNot Specified
Novobiocin~0.026Fluorescence-BasedE. coli
Ciprofloxacin~3.25 - 9.80Gel-BasedE. coli
Compound 1543.1 ± 0.7Fluorescence-BasedE. coli
Compound 4047.6 ± 3.7Fluorescence-BasedE. coli
Digallic Acid2Gel-BasedE. coli

Table 1: IC50 values of various DNA gyrase inhibitors. This table provides a comparative overview of the potency of different inhibitors. Note that assay conditions can influence IC50 values.[4][8][9][10]

Experimental Protocols

I. Gel-Based DNA Gyrase Supercoiling Assay

This protocol is adapted from established methods and provides a reliable way to visualize and quantify DNA gyrase inhibition.[11]

A. Materials and Reagents

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322), 0.5 mg/mL

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol

  • 10 mM ATP solution

  • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol

  • Agarose

  • 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

B. Experimental Procedure

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (0.5 µg)

    • 16 µL of nuclease-free water

  • Aliquot Master Mix: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitor: Add 1 µL of this compound or test compound at various concentrations to the respective tubes. For the no-inhibitor control, add 1 µL of the solvent (e.g., DMSO).

  • Initiate Reaction: Add 3 µL of DNA Gyrase (e.g., 1 unit) to each tube, except for the negative control (no enzyme). Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reactions by adding 6 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Capture an image of the gel. The lower, faster-migrating band represents supercoiled DNA, while the upper, slower-migrating band is relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

II. Fluorescence-Based DNA Gyrase Supercoiling Assay

This protocol is suitable for high-throughput screening of DNA gyrase inhibitors.[6][7]

A. Materials and Reagents

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., 250 µg/mL)

  • 10X Assay Buffer: Specific composition may vary depending on the kit or enzyme source (e.g., 200 mM Tris-HCl pH 8.0, 350 mM NH₄OAc, 46% glycerol, 10 mM DTT, 0.05% Brij-35, 80 mM MgCl₂)

  • 10 mM ATP solution

  • This compound and other test compounds in a suitable solvent (e.g., DMSO)

  • Fluorescent dye (e.g., H19 dye) that differentiates between relaxed and supercoiled DNA

  • Black 96-well or 384-well plates

  • Nuclease-free water

B. Experimental Procedure

  • Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For a 40 µL reaction, add the components in the following order:

    • 24 µL of nuclease-free water

    • 4 µL of 10X Assay Buffer

    • 4 µL of relaxed plasmid DNA

    • 1 µL of this compound or test compound at various concentrations (or solvent for control).

  • Initiate Reaction: Add 4 µL of DNA Gyrase (pre-diluted in 1X assay buffer) to each well to start the reaction. A no-enzyme control should be included.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Detection:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Add the specified volume of the dye solution to each well.

    • Incubate at room temperature for 5-15 minutes, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 535 nm for H19 dye).[12]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control (100% activity).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_gel Gel-Based Detection cluster_fluorescence Fluorescence-Based Detection cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Buffer, ATP, Relaxed DNA) aliquot Aliquot Master Mix prep_master_mix->aliquot add_inhibitor Add Inhibitor (e.g., this compound) aliquot->add_inhibitor start_reaction Initiate with DNA Gyrase add_inhibitor->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction_gel Stop Reaction (Add Stop Solution) incubation->stop_reaction_gel Gel Method add_dye Add Fluorescent Dye incubation->add_dye Fluorescence Method electrophoresis Agarose Gel Electrophoresis stop_reaction_gel->electrophoresis visualize_gel Visualize and Quantify Bands electrophoresis->visualize_gel calculate_inhibition Calculate % Inhibition visualize_gel->calculate_inhibition incubation_dye Incubate at RT add_dye->incubation_dye read_fluorescence Read Fluorescence incubation_dye->read_fluorescence read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 mechanism_of_action cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition relaxed_dna Relaxed Circular DNA gyrase_binding Gyrase Binds to G-segment relaxed_dna->gyrase_binding t_segment_capture T-segment Capture gyrase_binding->t_segment_capture atp_binding ATP Binding & N-gate Closure t_segment_capture->atp_binding g_segment_cleavage G-segment Cleavage atp_binding->g_segment_cleavage t_segment_passage T-segment Passage g_segment_cleavage->t_segment_passage g_segment_ligation G-segment Ligation t_segment_passage->g_segment_ligation supercoiled_dna Negatively Supercoiled DNA g_segment_ligation->supercoiled_dna supercoiled_dna->gyrase_binding Cycle Repeats inhibitor This compound inhibitor->gyrase_binding Inhibits Activity

References

Application Notes and Protocols for DNA Gyrase-IN-16 in a Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing DNA Gyrase-IN-16 in a DNA gyrase cleavage assay. This assay is a crucial tool for investigating the mechanism of action of potential antibacterial compounds that target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3] By stabilizing the transient double-strand break intermediate formed during the enzyme's catalytic cycle, inhibitors can lead to the accumulation of cleaved DNA, a hallmark of this class of antibiotics.[4][5][6]

Introduction to DNA Gyrase and the Cleavage Assay

DNA gyrase, an enzyme unique to bacteria, introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[4][7][8] It functions as a heterotetramer of two GyrA and two GyrB subunits (A2B2 complex).[4][5] The catalytic cycle involves the creation of a temporary double-strand break in a DNA segment (the "G-segment"), passage of another DNA segment (the "T-segment") through this break, and subsequent resealing of the break.[5][7][9][10][11]

Certain inhibitors, such as quinolone antibiotics, act by trapping the enzyme-DNA complex at the stage of the double-strand break, forming a stable "cleavage complex".[1][12] The DNA gyrase cleavage assay is designed to detect this stabilization.[6] In this in vitro assay, supercoiled plasmid DNA is incubated with DNA gyrase and the test compound. The addition of a strong detergent like sodium dodecyl sulfate (SDS) and a protease (proteinase K) denatures the enzyme and digests it, respectively, leaving behind the covalently linked protein-DNA fragments if a cleavage complex was stabilized.[1][2] These linearized DNA fragments can then be separated from the supercoiled substrate by agarose gel electrophoresis.[1][2]

Mechanism of Action of DNA Gyrase Inhibitors

The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition leading to the formation of a stable cleavage complex.

DNA_Gyrase_Mechanism cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound DNA_Binding 1. Gyrase binds to G-segment of DNA T_Segment_Capture 2. T-segment of DNA is captured DNA_Binding->T_Segment_Capture ATP Binding Cleavage 3. G-segment is cleaved T_Segment_Capture->Cleavage Strand_Passage 4. T-segment passes through the break Cleavage->Strand_Passage Stable_Complex Stable Cleavage Complex Cleavage->Stable_Complex Ligation 5. G-segment is religated Strand_Passage->Ligation ATP Hydrolysis Release 6. T-segment is released Ligation->Release Release->DNA_Binding Cycle Repeats Inhibitor This compound Inhibitor->Cleavage Stabilizes

Caption: Mechanism of DNA gyrase inhibition.

Experimental Protocol: DNA Gyrase Cleavage Assay

This protocol is a general guideline. The optimal concentrations of this compound and enzyme may need to be determined empirically.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
DNA Gyrase (E. coli)InspiralisEGY-C-20-80°C
Supercoiled pBR322 DNAInspiralispBR322-SC-100-20°C
5X Assay BufferInspiralis5X-AB-100-20°C
Dilution BufferInspiralisDB-100-20°C
This compoundVariesVariesAs per supplier
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418Room Temperature
SDS (Sodium dodecyl sulfate)Sigma-AldrichL3771Room Temperature
Proteinase KThermo FisherEO0491-20°C
10X Gel Loading DyeNEBB7024S4°C
AgaroseBio-Rad1613101Room Temperature
50X TAE BufferBio-Rad1610743Room Temperature
Ethidium Bromide (or alternative)Sigma-AldrichE1510Room Temperature
Assay Buffers and Solutions
Buffer/SolutionComposition
5X Assay Buffer 200 mM HEPES-KOH (pH 7.6), 50 mM Magnesium Acetate, 50 mM DTT, 2.5 M Potassium Glutamate, 250 µg/mL Albumin.[2]
Dilution Buffer 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 40% (v/v) Glycerol.[2]
2% SDS 2 g SDS in 100 mL sterile deionized water.
10 mg/mL Proteinase K 100 mg Proteinase K in 10 mL sterile deionized water.
1X TAE Buffer Dilute 50X TAE Buffer to 1X with deionized water.
Experimental Workflow

The following diagram outlines the key steps of the DNA gyrase cleavage assay.

Cleavage_Assay_Workflow start Start prep_mix 1. Prepare Reaction Mix (Assay Buffer, Water, pBR322) start->prep_mix add_inhibitor 2. Add this compound (or DMSO control) prep_mix->add_inhibitor add_enzyme 3. Add DNA Gyrase add_inhibitor->add_enzyme incubate1 4. Incubate at 37°C for 30-60 min add_enzyme->incubate1 stop_reaction 5. Add SDS and Proteinase K incubate1->stop_reaction incubate2 6. Incubate at 37°C for 30 min stop_reaction->incubate2 load_gel 7. Add Loading Dye incubate2->load_gel electrophoresis 8. Agarose Gel Electrophoresis load_gel->electrophoresis visualize 9. Visualize DNA bands electrophoresis->visualize end End visualize->end

Caption: DNA gyrase cleavage assay workflow.

Step-by-Step Protocol
  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in DMSO. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. The final DMSO concentration in the reaction should not exceed 5% to avoid enzyme inhibition.[1][2]

  • Set up Reactions: On ice, prepare a master mix for the number of reactions. For a single 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of supercoiled pBR322 DNA (1 µg/µL)

    • Sterile deionized water to a final volume of 24 µL (after adding inhibitor and enzyme).

  • Aliquot Master Mix: Aliquot 24 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitor: Add 3 µL of the diluted this compound or DMSO (for the no-inhibitor control) to the respective tubes. Mix gently.

  • Add Enzyme: Add 3 µL of diluted DNA gyrase to each tube. The amount of enzyme should be sufficient to cause a noticeable amount of cleavage in the presence of a known inhibitor like ciprofloxacin (positive control). This may need to be optimized.[1]

  • Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.

  • Stop Reaction and Digest Protein: Stop the reaction by adding 3 µL of 2% SDS and 3 µL of 10 mg/mL Proteinase K. Incubate at 37°C for an additional 30 minutes to ensure complete digestion of the gyrase.[1][2]

  • Prepare for Electrophoresis: Add 6 µL of 10X gel loading dye to each reaction.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative) in 1X TAE buffer. Run the gel at a constant voltage until there is adequate separation of the DNA bands. Include a DNA ladder and controls (supercoiled DNA, linearized DNA).

  • Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled plasmid will migrate fastest, followed by the linearized form (the product of the cleavage reaction), and then the nicked-circular form. Quantify the band intensities using gel documentation software to determine the percentage of linearized DNA at each inhibitor concentration.

Data Presentation and Interpretation

The results of the cleavage assay can be presented in a table to facilitate comparison of different concentrations of this compound.

This compound (µM)Supercoiled DNA (%)Linearized DNA (%)Nicked DNA (%)
0 (DMSO Control)>95<5<1
0.1
1
10
100
Positive Control (e.g., Ciprofloxacin)

An increase in the percentage of linearized DNA with increasing concentrations of this compound indicates that the compound stabilizes the DNA gyrase cleavage complex. From this data, an IC50 value (the concentration of inhibitor that results in 50% of the maximum cleavage) can be calculated.

Troubleshooting

ProblemPossible CauseSolution
No linearized DNA observed with inhibitor Insufficient enzyme concentration.Increase the amount of DNA gyrase in the reaction.
Inhibitor is not active or requires different conditions.Test a broader range of inhibitor concentrations. Consider if ATP is required for the activity of this specific inhibitor.[6]
High background of linearized DNA in the no-enzyme control Nuclease contamination in reagents.Use fresh, high-quality reagents.
Smearing of DNA bands on the gel Overloading of DNA or incomplete digestion of protein.Load less sample. Ensure complete proteinase K digestion.
High salt concentration from the assay buffer.Allow samples to sit in the wells for 20-30 minutes before starting electrophoresis to allow salts to diffuse out.[2]

By following this detailed protocol, researchers can effectively utilize this compound in a cleavage assay to elucidate its mechanism of action and advance the development of new antibacterial agents.

References

Application Notes and Protocols for DNA Gyrase ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocol for determining the ATPase activity of DNA gyrase, a crucial enzyme in bacterial DNA replication and a key target for antibacterial drug development. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process driven by the hydrolysis of ATP.[1] This ATPase activity is critical for the enzyme's function in relieving topological stress during DNA replication and transcription.[2][3] Inhibition of the DNA gyrase ATPase activity is a validated mechanism for antibacterial agents, such as the coumarin antibiotics (e.g., novobiocin).[4][5]

This document outlines a common method for measuring the ATPase activity of DNA gyrase: the coupled-enzyme assay. This continuous spectrophotometric assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4][6]

Principle of the Assay

The coupled-enzyme ATPase assay relies on a series of enzymatic reactions. First, DNA gyrase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The ADP produced is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the rate of ATP hydrolysis by DNA gyrase.[6][7]

Signaling Pathway of DNA Gyrase ATPase Activity

DNA_Gyrase_ATPase_Pathway cluster_gyrase DNA Gyrase Complex GyrA GyrA (Subunit A) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces supercoils GyrB GyrB (Subunit B) (ATPase site) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes DNA Relaxed DNA DNA->GyrA Binds to ATP ATP ATP->GyrB Binds to Inhibitor DNA Gyrase-IN-16 (or other inhibitors) Inhibitor->GyrB Inhibits ATPase activity

Caption: Signaling pathway of DNA gyrase ATPase activity and inhibition.

Experimental Workflow for ATPase Activity Assay

experimental_workflow start Start prep_reagents Prepare Reagents: Assay Buffer, Enzyme, DNA, PEP, PK/LDH, NADH, ATP, and Inhibitor (e.g., this compound) start->prep_reagents setup_rxn Set up Reaction Mixture in a 96-well plate (Buffer, DNA, PEP, PK/LDH, NADH) prep_reagents->setup_rxn add_inhibitor Add Test Compound (e.g., this compound) or DMSO (control) setup_rxn->add_inhibitor add_enzyme Add DNA Gyrase Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 25°C for 10 min add_enzyme->pre_incubate start_reaction Initiate Reaction by adding ATP pre_incubate->start_reaction measure_abs Monitor Absorbance at 340 nm for 30-60 min at 25°C start_reaction->measure_abs analyze_data Data Analysis: Calculate initial rates, Determine % inhibition and IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the DNA Gyrase ATPase coupled assay.

Materials and Reagents

  • Enzyme: Purified E. coli DNA Gyrase

  • DNA: Relaxed pBR322 plasmid DNA

  • Assay Buffer (5x): 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 30 mM MgCl₂, 10 mM DTT, 1.8 mM Spermidine

  • ATP Solution: 10 mM

  • Coupled-Enzyme Mix (10x): 20 mM Phosphoenolpyruvate (PEP), 200 U/ml Pyruvate Kinase (PK), 280 U/ml Lactate Dehydrogenase (LDH)

  • NADH Solution: 10 mM

  • Test Compound: this compound (or other inhibitors) dissolved in DMSO

  • Control Inhibitor: Novobiocin

  • Microplate: 96-well, UV-transparent, flat-bottom

  • Spectrophotometer: Plate reader capable of reading absorbance at 340 nm

Experimental Protocol

  • Preparation of Reagents:

    • Prepare 1x Assay Buffer by diluting the 5x stock with nuclease-free water.

    • Thaw all enzymes and reagents on ice. Keep on ice until use.

    • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitor (Novobiocin) in DMSO.

  • Reaction Setup:

    • The final reaction volume is 100 µL.

    • In each well of a 96-well plate, add the following components in the order listed:

      Reagent Volume (µL) Final Concentration
      Nuclease-free Water to 100 µL -
      5x Assay Buffer 20 1x
      Relaxed pBR322 DNA (1 µg/µL) 1 10 ng/µL
      10x Coupled-Enzyme Mix 10 1x
      10 mM NADH 2 200 µM
      Test Compound/DMSO 2 Variable (e.g., 2% DMSO)
      DNA Gyrase (5 U/µL) 1 0.05 U/µL

      | 10 mM ATP | 10 | 1 mM |

  • Assay Procedure:

    • Add all reagents except for ATP to the wells.

    • Mix the contents of the wells gently by pipetting.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM ATP to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Monitor the decrease in absorbance at 340 nm every minute for 30-60 minutes.

  • Controls:

    • Positive Control: Reaction with DNA gyrase and DMSO (no inhibitor). This represents 100% enzyme activity.

    • Negative Control: Reaction without DNA gyrase. This is used to correct for any background ATP hydrolysis or NADH degradation.

    • Inhibitor Control: Reaction with a known inhibitor like novobiocin to validate the assay.

Data Analysis

  • Calculate the rate of reaction: Determine the initial rate of NADH consumption (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀ of sample / V₀ of positive control)] x 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

The following table provides examples of reported IC₅₀ values for known DNA gyrase inhibitors. Note: Specific data for "this compound" is not available in the public domain. The IC₅₀ values can vary depending on the assay conditions and the source of the enzyme.

CompoundTarget OrganismAssay TypeIC₅₀ (µM)Reference
NovobiocinE. coliATPase Assay~2-5[8]
NovobiocinM. tuberculosisATPase Assay0.26 - 0.56[9]
CiprofloxacinE. coliSupercoiling Assay0.6[10]
CiprofloxacinS. aureusSupercoiling Assay2.57[11]
AZD5099E. coliATPase Assay<0.01[12]

Troubleshooting

IssuePossible CauseSolution
No change in absorbanceInactive DNA gyraseUse a fresh batch of enzyme. Ensure proper storage at -80°C.
Inactive coupled enzymes (PK/LDH)Use fresh PK/LDH.
ATP has degradedUse a fresh ATP stock solution.
High background absorbance decreaseContamination of reagents with ATPases or NADH oxidasesUse high-purity reagents and nuclease-free water.
Spontaneous degradation of NADHPrepare NADH solution fresh. Protect from light.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure the plate reader maintains a constant temperature.

Conclusion

The DNA gyrase ATPase coupled assay is a robust and reliable method for studying the activity of DNA gyrase and for screening potential inhibitors. By following this detailed protocol, researchers can obtain reproducible and accurate data to advance the discovery and development of novel antibacterial agents.

References

Determining the IC50 of DNA Gyrase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of novel compounds targeting DNA gyrase. The focus is on a hypothetical inhibitor, designated "DNA Gyrase-IN-16," to illustrate the experimental workflow and data presentation.

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it an attractive target for the development of new antibacterial agents.[3][4] The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, is a critical parameter for evaluating the potency of potential drug candidates. This document outlines a standard in vitro assay, the DNA supercoiling assay, to determine the IC50 of DNA gyrase inhibitors.

Data Presentation

The inhibitory activity of a compound is often tested against DNA gyrase from different bacterial species to assess its spectrum of activity. The IC50 values are typically summarized in a table for clear comparison.

Table 1: Inhibitory Activity (IC50) of this compound against various bacterial DNA gyrases.

Target EnzymeIC50 (µM)
Escherichia coli DNA Gyrase15.5 ± 2.1
Staphylococcus aureus DNA Gyrase8.2 ± 1.5
Mycobacterium tuberculosis DNA Gyrase25.0 ± 3.5
Pseudomonas aeruginosa DNA Gyrase32.8 ± 4.3

Note: The data presented are hypothetical for illustrative purposes.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol describes the determination of the IC50 value of a test compound (e.g., this compound) by measuring its ability to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.[1][2][3]

Materials and Reagents

  • DNA Gyrase (e.g., from E. coli, S. aureus)

  • Relaxed pBR322 DNA (or other suitable plasmid)

  • 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin)[3]

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 30% (w/v) Glycerol)[3]

  • Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • Stop Solution/Loading Dye (e.g., 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[3]

  • Chloroform/Isoamyl alcohol (24:1)[3]

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer[2]

  • Ethidium Bromide or other DNA stain

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator (37°C)

  • Gel electrophoresis system and power supply

  • Gel documentation system

Procedure

  • Preparation of Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (1 µg/µL)

    • Variable volume of sterile deionized water

  • Inhibitor Addition:

    • Set up a series of microcentrifuge tubes with a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

    • Include a positive control (no inhibitor, only solvent) and a negative control (no enzyme).

    • Add 1 µL of each inhibitor dilution (or solvent) to the respective reaction tubes containing the master mix.

  • Enzyme Addition:

    • Dilute the DNA gyrase enzyme to the working concentration using the ice-cold Enzyme Dilution Buffer. The final concentration of gyrase in the reaction should be sufficient to achieve complete supercoiling in the positive control (e.g., 1-5 units per reaction).[2]

    • Add the diluted enzyme to all tubes except the negative control. For the negative control, add an equal volume of Enzyme Dilution Buffer.

  • Incubation: Gently mix the reactions and incubate at 37°C for 30-60 minutes.[2][3]

  • Reaction Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of the Stop Solution/Loading Dye.[3]

  • Phase Separation: Vortex the tubes briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain like ethidium bromide (0.5-1 µg/mL).

    • Load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 75-90V) until the dye front has migrated a sufficient distance.[2][3]

  • Visualization and Data Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the IC50 for a DNA gyrase inhibitor.

IC50_Determination_Workflow prep Prepare Master Mix (Buffer, Relaxed DNA, Water) inhibitor Add Serial Dilutions of this compound prep->inhibitor enzyme Add DNA Gyrase Enzyme inhibitor->enzyme incubate Incubate at 37°C enzyme->incubate stop Terminate Reaction (Stop Solution & Chloroform) incubate->stop electrophoresis Agarose Gel Electrophoresis stop->electrophoresis visualize Visualize and Quantify Bands electrophoresis->visualize calculate Calculate % Inhibition and Determine IC50 visualize->calculate

Caption: Workflow for IC50 determination of a DNA gyrase inhibitor.

References

DNA Gyrase-IN-16 for studying bacterial replication

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to utilizing DNA Gyrase-IN-16, a novel potent inhibitor of bacterial DNA gyrase, for research in bacterial replication and as a potential antimicrobial agent.

Introduction and Background

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a crucial role in DNA replication, transcription, and repair.[1][2][3][4] It introduces negative supercoils into DNA, an activity vital for relieving the topological stress that arises during the unwinding of the DNA double helix at the replication fork.[3][5] This enzyme is a well-validated target for antibacterial drugs because it is essential in bacteria but absent in higher eukaryotes.[6][7] this compound is a potent and selective inhibitor of DNA gyrase, making it an invaluable tool for studying the mechanics of bacterial DNA replication and for the development of new antibacterial therapies.

Mechanism of Action

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][3][8] The GyrA subunit is responsible for DNA binding and breakage-reunion, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[9][10] this compound, like other potent gyrase inhibitors, functions by interfering with this catalytic cycle. Depending on its chemical class (e.g., quinolone or a novel scaffold), it could either stabilize the covalent complex between DNA gyrase and cleaved DNA, leading to lethal double-strand breaks, or it could competitively inhibit the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent supercoiling process.[1][11] Inhibition of DNA gyrase leads to the stalling of the replication fork, induction of the SOS response, and ultimately, bacterial cell death.[5]

cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound Helicase Helicase Positive_Supercoils Positive Supercoiling Helicase->Positive_Supercoils unwinds DNA, creating Leading_Strand Leading Strand Synthesis Lagging_Strand Lagging Strand Synthesis DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase relieved by Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase Relaxed_DNA->Leading_Strand Relaxed_DNA->Lagging_Strand DNA_Gyrase_IN-16 This compound DNA_Gyrase_IN-16->DNA_Gyrase inhibits Replication_Stall Replication Fork Stalls Inhibited_Gyrase->Replication_Stall Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death

Mechanism of this compound in Bacterial Replication.

Application Notes

This compound is a valuable tool for a variety of applications in microbiology and drug discovery:

  • Studying Bacterial DNA Replication: By specifically inhibiting DNA gyrase, researchers can investigate the consequences of topological stress on DNA replication and repair mechanisms in bacteria.[5]

  • Target Validation: As a selective inhibitor, this compound can be used to validate DNA gyrase as a drug target in various bacterial species.

  • Antimicrobial Susceptibility Testing: It can be used as a reference compound in screening assays to identify and characterize new antibacterial agents.

  • Resistance Studies: this compound can be employed to select for resistant mutants, allowing for the study of resistance mechanisms, often involving mutations in the gyrA or gyrB genes.[1]

Quantitative Data Summary

The inhibitory activity of this compound can be quantified through various assays. Below is a table summarizing typical data obtained for well-characterized DNA gyrase inhibitors, which can serve as a benchmark for evaluating this compound.

Inhibitor Target Enzyme IC50 (µM) Bacterial Strain MIC (µg/mL)
CiprofloxacinE. coli DNA Gyrase0.6[12]E. coli0.0164[13]
E. faecalis DNA Gyrase27.8[14]S. aureus
NovobiocinE. coli DNA Gyrase0.026[7][15]S. aureus
M. tuberculosis DNA GyraseM. tuberculosis>100.0[16]
M. avium54.7 (mean)[17]
GatifloxacinE. faecalis DNA Gyrase5.60[14]
A novel inhibitor (Compound 8)M. tuberculosis DNA Gyrase (ATPase)0.26[16]M. tuberculosis H37Ra25.0[16]
A novel inhibitor (Compound 14)M. tuberculosis DNA Gyrase (ATPase)0.08[16]M. tuberculosis H37Ra6.2[16]

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. MIC: The minimum inhibitory concentration, indicating the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the activity of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.[6]

Materials:

  • DNA Gyrase (E. coli or other species)

  • Relaxed pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • This compound dissolved in DMSO

  • Nuclease-free water

  • 2X Stop Buffer (e.g., 2% SDS, 20% Ficoll-400, 0.02% bromophenol blue, 100 mM EDTA)

  • 1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide

  • 1X TAE buffer

  • Gel documentation system

Protocol:

  • On ice, prepare a reaction mix for the desired number of assays. For each 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (0.25 µg)

    • Nuclease-free water to a final volume of 26 µL (after adding inhibitor and enzyme).

  • Aliquot 26 µL of the reaction mix into pre-chilled microcentrifuge tubes.

  • Add 1 µL of this compound at various concentrations (e.g., serial dilutions) to the respective tubes. For controls, add 1 µL of DMSO (positive control, no inhibition) and 1 µL of a known inhibitor like ciprofloxacin. Also, prepare a negative control with no enzyme.

  • Add 3 µL of diluted DNA gyrase (1 unit per reaction) to all tubes except the negative control. Mix gently by pipetting.

  • Incubate the reactions at 37°C for 30-60 minutes.[18]

  • Stop the reaction by adding 15 µL of 2X Stop Buffer and mix thoroughly.

  • Load 20 µL of each reaction mixture into the wells of a 1% agarose gel.

  • Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.

  • Visualize the DNA bands under UV light using a gel documentation system. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the intensity of the supercoiled DNA band for each inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain using the broth microdilution method.[13]

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of CAMHB to each well.

  • Add 100 µL of the inhibitor stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the inhibitor concentrations by half.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor in which there is no visible turbidity (growth). Alternatively, the optical density at 600 nm (OD600) can be measured.

cluster_workflow Workflow for Evaluating this compound Start Start: Novel Compound (this compound) Biochemical_Assay Biochemical Assay: DNA Gyrase Supercoiling Inhibition Start->Biochemical_Assay Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay: Minimum Inhibitory Concentration (MIC) Determine_IC50->Cellular_Assay If potent (low IC50) Determine_MIC Determine MIC Value Cellular_Assay->Determine_MIC Mechanism_Study Mechanism of Action Studies: - ATPase Assay - Cleavage Complex Assay Determine_MIC->Mechanism_Study If active (low MIC) Resistance_Study Resistance Studies: - Select for resistant mutants - Sequence gyrA/gyrB genes Determine_MIC->Resistance_Study If active (low MIC) End End: Characterized Inhibitor Mechanism_Study->End Resistance_Study->End

Experimental workflow for the characterization of this compound.

References

Application Notes and Protocols for DNA Gyrase-IN-16 in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and validated target for the development of new antibacterial agents.[1] The emergence of resistance to existing antibiotics necessitates the discovery of novel inhibitors targeting DNA gyrase. This document provides detailed application notes and protocols for the use of DNA Gyrase-IN-16 , a potent and selective inhibitor of bacterial DNA gyrase, in drug discovery screening campaigns.

Disclaimer: this compound is a hypothetical compound name used for illustrative purposes in this document. The data presented is representative of a novel DNA gyrase inhibitor based on published literature.

Mechanism of Action

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][2] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the DNA strand-passage reaction.[2] this compound is a novel small molecule inhibitor that targets the ATPase activity of the GyrB subunit, preventing ATP hydrolysis and thereby inhibiting the supercoiling function of the enzyme. This leads to the disruption of DNA replication and ultimately bacterial cell death.

cluster_Gyrase DNA Gyrase (A2B2) cluster_Process DNA Supercoiling GyrA GyrA Subunit (DNA breakage/reunion) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA GyrB GyrB Subunit (ATPase activity) ADP ADP + Pi GyrB->ADP ATP ATP ATP->GyrB Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA DNA_Gyrase_IN_16 This compound DNA_Gyrase_IN_16->GyrB Binds to GyrB and prevents ATP hydrolysis Inhibition Inhibition

Caption: Mechanism of DNA Gyrase Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against Bacterial DNA Gyrase

Enzyme SourceAssay TypeIC50 (µM)
Escherichia coliSupercoiling0.015
Staphylococcus aureusSupercoiling0.028
Escherichia coliATPase0.045

IC50 values are the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is representative of potent novel DNA gyrase inhibitors.[3][4]

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Negative0.5
Klebsiella pneumoniae ATCC 10031Negative0.25
Pseudomonas aeruginosa ATCC 27853Negative8
Staphylococcus aureus ATCC 29213 (MSSA)Positive0.125
Staphylococcus aureus (MRSA)Positive0.25
Enterococcus faecalis ATCC 29212Positive0.125

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)

  • This compound (or other test compounds) dissolved in DMSO

  • Sterile deionized water

  • STEB (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% sucrose, 0.1% bromophenol blue)

  • Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 4 µL 5X Assay Buffer

    • 0.5 µg Relaxed pBR322 DNA

    • 1 µL of this compound at various concentrations (final DMSO concentration should not exceed 1%)

    • Sterile deionized water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of STEB and 20 µL of chloroform:isoamyl alcohol (24:1).

  • Vortex briefly and centrifuge at 12,000 x g for 2 minutes.

  • Load 15 µL of the upper aqueous phase onto a 1% agarose gel containing a DNA stain.

  • Run the gel at 80V for 1.5 hours or until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light and capture an image. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other test compounds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum by suspending several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Drug Discovery Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify and characterize novel DNA gyrase inhibitors like this compound.

cluster_Screening Primary Screening cluster_Confirmation Hit Confirmation & Triage cluster_Characterization Lead Characterization HTS High-Throughput Screening (e.g., Fluorescence-based assay) Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Analysis (IC50 determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screen Counter-Screening (e.g., for DNA intercalation) Confirmed_Hits->Counter_Screen Triaged_Hits Triaged Hits Counter_Screen->Triaged_Hits Supercoiling_Assay DNA Gyrase Supercoiling Assay Triaged_Hits->Supercoiling_Assay ATPase_Assay DNA Gyrase ATPase Assay Triaged_Hits->ATPase_Assay MIC_Testing Antibacterial Susceptibility (MIC) Triaged_Hits->MIC_Testing Lead_Candidate Lead Candidate (e.g., this compound) Supercoiling_Assay->Lead_Candidate ATPase_Assay->Lead_Candidate MIC_Testing->Lead_Candidate cluster_Hit_ID Hit Identification cluster_Confirmation Hit Confirmation cluster_Lead_Gen Lead Generation Primary_Screen Primary Screen Hit IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Orthogonal_Assay Orthogonal Assay (e.g., ATPase Assay) IC50_Determination->Orthogonal_Assay Confirmed_Active Confirmed On-Target Activity Orthogonal_Assay->Confirmed_Active SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Active->SAR_Studies Selectivity_Profiling Selectivity Profiling (vs. human topoisomerases) SAR_Studies->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Selectivity_Profiling->ADME_Tox Lead_Series Lead Series Identified ADME_Tox->Lead_Series

References

Application Notes and Protocols for Studying DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNA Gyrase and the Significance of DNA Gyrase-IN-16

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] This enzyme, a type II topoisomerase, is an attractive target for the development of new antibacterial agents because it is absent in higher eukaryotes.[1][3] The inhibition of DNA gyrase disrupts essential cellular processes, ultimately leading to bacterial cell death.[2] this compound is a novel investigational inhibitor of DNA gyrase. These application notes provide a comprehensive guide for the experimental evaluation of this compound, detailing its mechanism of action, and providing protocols for key biochemical and cellular assays.

The catalytic cycle of DNA gyrase involves the binding of ATP to the GyrB subunits, which drives the conformational changes necessary for DNA cleavage, strand passage, and re-ligation.[4][5] Inhibitors of DNA gyrase can act at different stages of this cycle. For example, fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks, while other inhibitors, like novobiocin, competitively inhibit the ATPase activity of the GyrB subunit.[3][6] Understanding the precise mechanism of a new inhibitor like this compound is critical for its development as a potential therapeutic agent.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound can be quantified and compared with other known DNA gyrase inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison. The following table summarizes the IC50 values for several known inhibitors against E. coli DNA gyrase, providing a benchmark for evaluating the potency of this compound.

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
CiprofloxacinE. coli DNA GyraseSupercoiling~0.6-10[4][7]
NovobiocinE. coli DNA GyraseSupercoiling~0.04
GSK299423S. aureus DNA GyraseSupercoilingPotent (exact value not specified)[1]
Compound 154E. coli DNA GyraseSupercoiling3.1 ± 0.7
Compound 40E. coli DNA GyraseSupercoiling47.6 ± 3.7
SitafloxacinE. faecalis DNA GyraseSupercoiling1.38 (µg/ml)
LevofloxacinE. faecalis DNA GyraseSupercoiling28.1 (µg/ml)

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of biochemical and cellular assays are recommended. The following diagrams illustrate the DNA gyrase catalytic cycle and the general experimental workflows for the key assays described in this document.

DNA_Gyrase_Catalytic_Cycle cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Potential Inhibition Points for this compound E Gyrase (E) E_DNA E + Relaxed DNA E->E_DNA Binds E_DNA_ATP E-DNA + 2ATP E_DNA->E_DNA_ATP Binds Cleavage G-segment Cleavage E_DNA_ATP->Cleavage ATP Hydrolysis Strand_Passage T-segment Passage Cleavage->Strand_Passage Ligation G-segment Ligation Strand_Passage->Ligation Release Release of Supercoiled DNA Ligation->Release Release->E Regeneration Inhibit_ATP Inhibit ATP Binding Inhibit_ATP->E_DNA_ATP Inhibit_Cleavage Stabilize Cleavage Complex Inhibit_Cleavage->Cleavage

Caption: DNA Gyrase Catalytic Cycle and Inhibition Points.

Experimental_Workflow cluster_supercoiling DNA Gyrase Supercoiling Assay cluster_atpase DNA Gyrase ATPase Assay cluster_mtt Cellular Viability (MTT) Assay S_Start Prepare Reaction Mix (Relaxed Plasmid, Buffer, ATP) S_Inhibitor Add this compound (Varying Concentrations) S_Start->S_Inhibitor S_Enzyme Add DNA Gyrase S_Inhibitor->S_Enzyme S_Incubate Incubate at 37°C S_Enzyme->S_Incubate S_Stop Stop Reaction S_Incubate->S_Stop S_Analyze Analyze by Agarose Gel Electrophoresis S_Stop->S_Analyze S_Result Quantify Supercoiled DNA S_Analyze->S_Result A_Start Prepare Reaction Mix (Buffer, DNA, Coupled Enzymes) A_Inhibitor Add this compound A_Start->A_Inhibitor A_Enzyme Add DNA Gyrase A_Inhibitor->A_Enzyme A_ATP Initiate with ATP A_Enzyme->A_ATP A_Measure Measure NADH Depletion (Absorbance at 340 nm) A_ATP->A_Measure A_Result Calculate ATPase Activity A_Measure->A_Result M_Start Seed Bacterial Cells in 96-well Plate M_Inhibitor Add this compound M_Start->M_Inhibitor M_Incubate Incubate M_Inhibitor->M_Incubate M_MTT Add MTT Reagent M_Incubate->M_MTT M_Incubate2 Incubate M_MTT->M_Incubate2 M_Solubilize Solubilize Formazan M_Incubate2->M_Solubilize M_Read Read Absorbance at 570 nm M_Solubilize->M_Read M_Result Determine Cell Viability M_Read->M_Result

Caption: Experimental Workflows for this compound Studies.

Experimental Protocols

The following are detailed protocols for the key experiments to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay (Gel-Based)

This assay directly measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form.

Materials:

  • Purified DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • 1% Agarose gel in TBE buffer containing 0.5 µg/mL ethidium bromide

  • TBE Buffer (Tris-Borate-EDTA)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (0.5 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL of nuclease-free water to bring the volume to 19 µL

  • Enzyme Addition: Add 1 µL of DNA gyrase (e.g., 1 unit) to each reaction tube. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization and Quantification: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities using gel documentation software to determine the percentage of supercoiled DNA and calculate the IC50 value for this compound.

DNA Gyrase ATPase Assay (Coupled-Enzyme Assay)

This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified DNA Gyrase

  • Linear or relaxed plasmid DNA

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 30 mM MgCl₂, 5 mM DTT

  • ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) stock solutions

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing:

    • 20 µL of 5X ATPase Assay Buffer

    • 10 µL of 10 mM ATP

    • 10 µL of 25 mM PEP

    • 5 µL of 10 mM NADH

    • 2 µL of PK/LDH enzyme mix (e.g., 10 units/mL each)

    • 5 µL of linear DNA (e.g., 100 ng/µL)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • Nuclease-free water to a final volume of 90 µL

  • Enzyme Addition: Add 10 µL of DNA gyrase to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. The rate is proportional to the ATPase activity of DNA gyrase. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Viability Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the viability of bacterial cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Appropriate bacterial growth medium (e.g., LB broth)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • This compound stock solution

  • Sterile 96-well microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh medium to a specific optical density (e.g., OD600 of 0.1).

  • Assay Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNA Gyrase-IN-16

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme is a validated and attractive target for the development of new antibacterial agents because it is present in bacteria but absent in higher eukaryotes.[3][4] this compound is a novel investigational compound designed to inhibit the activity of bacterial DNA gyrase. Its inhibitory action is expected to disrupt essential cellular processes in bacteria, leading to a bacteriostatic or bactericidal effect. These application notes provide a comprehensive overview of the theoretical basis and practical protocols for evaluating the efficacy of this compound in both enzymatic and cell-based assays.

Mechanism of Action of DNA Gyrase

DNA gyrase is a type II topoisomerase that alters the topological state of DNA.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][5] The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by the capture of a second DNA segment (the T-segment).[6] ATP hydrolysis drives a series of conformational changes that lead to the cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment.[2][6] This process results in the introduction of a negative supercoil into the DNA.[2]

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle Gyrase_DNA 1. Gyrase binds G-segment of DNA Wrap 2. T-segment is wrapped Gyrase_DNA->Wrap ATP_Bind 3. ATP binding closes N-gate, trapping T-segment Wrap->ATP_Bind Cleavage 4. G-segment cleavage ATP_Bind->Cleavage Passage 5. T-segment passes through break Cleavage->Passage ATP hydrolysis Ligation 6. G-segment re-ligation Passage->Ligation Release 7. T-segment released from C-gate Ligation->Release Reset 8. Enzyme reset Release->Reset Reset->Gyrase_DNA New Cycle

Caption: Mechanism of action of DNA gyrase.

Workflow for Characterizing this compound

The characterization of a novel DNA gyrase inhibitor like this compound typically follows a structured workflow. This process begins with in vitro enzymatic assays to confirm direct inhibition of the target, followed by cell-based assays to determine antibacterial activity and selectivity.

Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Characterization Workflow Start Start: Novel Compound (this compound) InVitro In Vitro Enzymatic Assay (Supercoiling Assay) Start->InVitro IC50 Determine IC50 Value InVitro->IC50 CellBased Bacterial Growth Inhibition Assay IC50->CellBased Confirmed Inhibition MIC Determine MIC Value CellBased->MIC Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC->Cytotoxicity Potent Antibacterial Activity Selectivity Determine Selectivity Index (SI) Cytotoxicity->Selectivity End End: Candidate for Further Development Selectivity->End High Selectivity

Caption: Workflow for characterizing a novel DNA gyrase inhibitor.

Quantitative Data Presentation

Disclaimer: The following data for this compound is hypothetical and for illustrative purposes only, as no specific data for this compound is publicly available. The data for the control compounds are representative values from the literature.

Table 1: In Vitro DNA Gyrase Inhibition

CompoundTarget EnzymeIC50 (µM)
This compound E. coli DNA Gyrase0.85
CiprofloxacinE. coli DNA Gyrase0.6
NovobiocinE. coli DNA Gyrase0.04

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound 2416
Ciprofloxacin0.0150.250.5
Novobiocin640.125>128

Table 3: Mammalian Cell Cytotoxicity

CompoundCell LineCC50 (µM)Selectivity Index (SI)*
This compound HEK293>100>117
CiprofloxacinHEK293>100>166
NovobiocinHEK29350>1250

*Selectivity Index (SI) = CC50 / IC50 (E. coli)

Experimental Protocols

In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of the plasmid (supercoiled and relaxed) are then separated by agarose gel electrophoresis.

Supercoiling_Assay_Workflow cluster_assay DNA Gyrase Supercoiling Assay Workflow Prepare 1. Prepare Reaction Mix (Buffer, Relaxed Plasmid, ATP) Add_Inhibitor 2. Add this compound (or control) Prepare->Add_Inhibitor Add_Enzyme 3. Add DNA Gyrase Enzyme Add_Inhibitor->Add_Enzyme Incubate 4. Incubate at 37°C Add_Enzyme->Incubate Stop 5. Stop Reaction (Add Stop Buffer/Dye) Incubate->Stop Electrophoresis 6. Agarose Gel Electrophoresis Stop->Electrophoresis Visualize 7. Visualize Bands (Ethidium Bromide Staining) Electrophoresis->Visualize Analyze 8. Analyze Results (Quantify Supercoiling Inhibition) Visualize->Analyze

Caption: Experimental workflow for the in vitro DNA gyrase supercoiling assay.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 Plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • 10 mM ATP solution

  • This compound (and control compounds) dissolved in DMSO

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Stop Buffer/Loading Dye (40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Nuclease-free water

Protocol:

  • On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µL of Relaxed pBR322 (0.5 µg)

    • Variable volume of nuclease-free water

  • Aliquot the master mix into individual reaction tubes.

  • Add 1 µL of this compound at various concentrations (e.g., 0.01 to 100 µM) to the respective tubes. Include a "no inhibitor" control (with 1 µL of DMSO) and a "no enzyme" control.

  • Initiate the reaction by adding 1 unit of E. coli DNA gyrase to each tube (except the "no enzyme" control).

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 6 µL of Stop Buffer/Loading Dye.

  • Load the entire reaction volume onto a 1% agarose gel in 1X TAE buffer.

  • Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the way down the gel.

  • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water.

  • Visualize the DNA bands under UV light. The relaxed plasmid will migrate slower than the supercoiled plasmid.

  • Quantify the band intensities to determine the concentration of this compound that inhibits 50% of the supercoiling activity (IC50).

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain. The broth microdilution method is a standard procedure.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (and control antibiotics)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Grow the bacterial strain in CAMHB to the mid-logarithmic phase.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the adjusted bacterial suspension in CAMHB so that each well of the microtiter plate will be inoculated with approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (containing the diluted compound) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of this compound against a mammalian cell line (e.g., HEK293) to determine its selectivity for bacterial cells. The MTT assay is a common colorimetric method for measuring cell viability.[7][8]

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

Protocol:

  • Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

References

Application Note: Techniques for Measuring the Binding Affinity of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Methodologies for quantifying the binding affinity of a novel inhibitor, designated DNA Gyrase-IN-16, to its target, bacterial DNA gyrase.

Introduction: DNA Gyrase as an Antibacterial Target

DNA gyrase is a type II topoisomerase essential for bacterial survival.[1][2][3] It introduces negative supercoils into DNA, a process critical for relieving topological strain during DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[3][4][5][6] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[3][6][7] Due to its essential nature and absence in higher eukaryotes, DNA gyrase is a well-validated and attractive target for the development of new antibiotics.[4][7][8][9]

This document provides detailed protocols for several biophysical techniques to accurately measure the binding affinity and kinetics of a putative inhibitor, this compound, to DNA gyrase.

cluster_Gyrase DNA Gyrase (A₂B₂) cluster_Process Mechanism of Action GyrA 2x GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Produces GyrB 2x GyrB Subunit (ATPase Activity) ADP ADP + Pi GyrB->ADP Hydrolyzes GyrB->Supercoiled_DNA Produces DNA Relaxed/Positively Supercoiled DNA DNA->GyrA Binds ATP ATP ATP->GyrB Binds Inhibitor This compound (Inhibitor) Inhibitor->GyrB Inhibits ATP Binding

Caption: Mechanism of DNA Gyrase and inhibition by targeting the GyrB subunit.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the binding of this compound to E. coli DNA gyrase, as would be obtained from the techniques described below.

TechniqueParameterHypothetical Value for this compoundUnits
Surface Plasmon Resonance (SPR) Association Rate (kₐ)2.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₔ)5.0 x 10⁻³s⁻¹
Dissociation Constant (Kₗ)20nM
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kₗ)25nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5kcal/mol
Entropy (-TΔS)-2.2kcal/mol
Microscale Thermophoresis (MST) Dissociation Constant (Kₗ)30nM
Fluorescence Polarization (FP) Inhibitory Constant (Kᵢ)45nM
DNA Supercoiling Assay Inhibitory Concentration (IC₅₀)150nM

Experimental Protocols & Workflows

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[10] It allows for the determination of kinetic parameters such as the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₗ) is calculated.[10]

cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize Ligand (e.g., DNA Gyrase) on Sensor Chip start->immobilize flow_buffer Flow Buffer (Establish Baseline) immobilize->flow_buffer flow_analyte Inject Analyte (this compound) at various concentrations flow_buffer->flow_analyte association Association Phase (Measure kₐ) flow_analyte->association dissociation Dissociation Phase (Flow Buffer, Measure kₔ) association->dissociation regenerate Regenerate Surface (e.g., 1M NaCl) dissociation->regenerate analyze Analyze Sensorgram (Calculate Kₗ) regenerate->analyze end End analyze->end

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol:

  • Materials:

    • SPR instrument (e.g., Biacore T200).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Purified E. coli DNA Gyrase (Ligand).

    • This compound (Analyte).

    • Running Buffer: 10 mM HEPES pH 7.4, 100 mM NaCl, 0.005% (v/v) P20 surfactant.[11]

  • Procedure:

    • Chip Activation: Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Ligand Immobilization: Inject purified DNA Gyrase (diluted in an appropriate low-salt buffer, e.g., 10 mM sodium acetate pH 5.0) over the activated surface until the desired immobilization level is reached.

    • Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

    • Binding Analysis:

      • Establish a stable baseline by flowing running buffer over the sensor surface.

      • Inject a series of concentrations of this compound (e.g., 0.1 nM to 1 µM) over the ligand and reference flow cells.

      • Allow for sufficient association and dissociation time for each injection.

    • Regeneration: Between analyte injections, regenerate the sensor surface by injecting a pulse of a high-salt solution (e.g., 1 M NaCl) to remove any bound analyte.[11]

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₗ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₗ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]

cluster_workflow ITC Experimental Workflow syringe Syringe: This compound (Ligand) titration Titrate Ligand into Sample Cell in sequential injections syringe->titration cell Sample Cell: DNA Gyrase (Macromolecule) cell->titration measurement Measure Heat Change (ΔQ) per injection titration->measurement plot Plot Integrated Heat vs. Molar Ratio measurement->plot analysis Fit Binding Isotherm (Determine Kₗ, n, ΔH, ΔS) plot->analysis

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol:

  • Materials:

    • Isothermal Titration Calorimeter.

    • Purified E. coli DNA Gyrase.

    • This compound.

    • Titration Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 2% DMSO (ensure final buffer is identical for protein and ligand).

  • Procedure:

    • Sample Preparation: Dialyze the purified DNA Gyrase against the titration buffer overnight. Dissolve this compound in the final dialysis buffer to ensure no buffer mismatch.

    • Concentrations: Prepare DNA Gyrase at a concentration of 10-20 µM in the sample cell and this compound at a 10- to 15-fold higher concentration (100-300 µM) in the injection syringe.

    • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 18-25 injections of 2 µL).

    • Titration: Perform the titration experiment, injecting the ligand into the protein solution.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

    • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a one-site binding model to determine the thermodynamic parameters.

Microscale Thermophoresis (MST)

MST is an immobilization-free technique that measures binding affinity by detecting changes in the movement of molecules in a microscopic temperature gradient.[14][15] A binding event alters a molecule's hydration shell, size, or charge, which in turn changes its thermophoretic movement.[16]

cluster_workflow MST Experimental Workflow label_protein Label DNA Gyrase with a Fluorophore (Target) mix Mix Labeled Target (fixed conc.) with Ligand Dilutions label_protein->mix prepare_ligand Prepare Serial Dilution of This compound (Ligand) prepare_ligand->mix load Load Samples into Capillaries mix->load measure Apply IR Laser & Measure Thermophoretic Movement load->measure plot Plot Normalized Fluorescence vs. Ligand Concentration measure->plot fit Fit Data to obtain Kₗ plot->fit

Caption: Workflow for a Microscale Thermophoresis (MST) experiment.

Protocol:

  • Materials:

    • MST instrument (e.g., Monolith NT.115).

    • Fluorescent labeling kit (e.g., NHS-ester dye).

    • Purified E. coli DNA Gyrase.

    • This compound.

    • MST Buffer: 50 mM Tris-HCl pH 7.8, 100 mM KCl, 2 mM DTT, 0.05% Tween-20.

    • MST-grade capillaries.

  • Procedure:

    • Protein Labeling: Label the purified DNA Gyrase with a fluorescent dye according to the manufacturer's protocol. Remove excess free dye using a desalting column.

    • Sample Preparation:

      • Prepare a 16-point serial dilution of this compound (ligand) in MST buffer, starting from a concentration at least 20-fold higher than the expected Kₗ.

      • Mix each ligand dilution 1:1 with a fixed concentration of the fluorescently labeled DNA Gyrase (target), typically in the low nM range.

    • Measurement:

      • Load the samples into MST capillaries.

      • Place the capillaries in the MST instrument and perform the measurement. The instrument applies an infrared laser to create a temperature gradient and records the change in fluorescence.[17]

    • Data Analysis: Analyze the change in normalized fluorescence as a function of the ligand concentration. Fit the resulting binding curve using the appropriate model to determine the Kₗ.

Fluorescence Polarization (FP) Assay

FP is a homogeneous, solution-based technique well-suited for high-throughput screening.[4][18] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18][19] In a competition assay format, an unlabeled inhibitor displaces a fluorescent probe from the target protein, leading to a decrease in polarization.

cluster_A No Inhibitor cluster_B With Inhibitor GyrB_A GyrB Complex_A GyrB-Probe Complex (Slow Rotation) GyrB_A->Complex_A Probe_A Fluorescent Probe Probe_A->Complex_A Signal_A High Polarization Complex_A->Signal_A GyrB_B GyrB Complex_B GyrB-Inhibitor Complex GyrB_B->Complex_B Probe_B Free Probe (Fast Rotation) Signal_B Low Polarization Probe_B->Signal_B Inhibitor_B This compound Inhibitor_B->Complex_B

References

Application Notes and Protocols for Testing DNA Gyrase-IN-16 Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in eukaryotes makes it an attractive and validated target for antibacterial drugs.[4][5] DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][6] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity that powers the DNA strand-passage reaction.[6] Many antibiotics, including the widely used fluoroquinolones, function by inhibiting DNA gyrase, leading to DNA damage and bacterial cell death.[1][4] However, the emergence of drug-resistant bacterial strains, primarily through mutations in the gyrA and gyrB genes, poses a significant challenge to the efficacy of these antibiotics.[1][7]

DNA Gyrase-IN-16 is a novel investigational inhibitor targeting bacterial DNA gyrase. These application notes provide a detailed protocol for evaluating the efficacy of this compound against a panel of susceptible and characterized resistant bacterial strains. The described methodologies will enable researchers to determine the minimum inhibitory concentration (MIC) of the compound and to understand its activity profile against strains with known resistance mechanisms.

Mechanism of Action and Resistance

DNA gyrase facilitates DNA replication and transcription by introducing negative supercoils into the bacterial chromosome.[2][3] This process involves the enzyme binding to a "G" (gate) segment of DNA, capturing a "T" (transported) segment, cleaving the G-segment, passing the T-segment through the break, and then resealing the G-segment.[3] Inhibitors like fluoroquinolones trap the gyrase-DNA complex in its cleaved state, leading to the accumulation of double-strand breaks and subsequent cell death.[8]

Bacterial resistance to DNA gyrase inhibitors most commonly arises from point mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes.[7][9][10] These mutations can alter the drug-binding pocket, reducing the inhibitor's affinity for the enzyme.[9] For many Gram-negative bacteria, mutations in gyrA are the primary cause of resistance, while for some Gram-positive bacteria, initial resistance can arise from mutations in the homologous ParC subunit of topoisomerase IV.[8][9]

Signaling Pathway and Inhibition

The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by this compound, as well as the mechanism of resistance.

DNA_Gyrase_Pathway DNA Gyrase Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition cluster_resistance Resistance Mechanism DNA_Binding 1. Gyrase binds to G-segment of DNA T_Segment_Capture 2. T-segment of DNA is captured DNA_Binding->T_Segment_Capture DNA_Cleavage 3. G-segment is cleaved T_Segment_Capture->DNA_Cleavage Strand_Passage 4. T-segment passes through the break DNA_Cleavage->Strand_Passage Ligation 5. G-segment is resealed Strand_Passage->Ligation Release 6. Negatively supercoiled DNA is released Ligation->Release Release->DNA_Binding Inhibitor This compound Inhibitor->DNA_Cleavage Stabilizes cleaved complex Mutation gyrA/gyrB Mutation Mutation->Inhibitor Prevents binding

Caption: DNA Gyrase Catalytic Cycle, Inhibition, and Resistance Mechanism.

Experimental Protocols

Bacterial Strains and Culture Conditions

A panel of bacterial strains should be used, including a wild-type susceptible strain and well-characterized resistant strains with known mutations in the gyrA and/or gyrB genes.

  • Susceptible Strain: e.g., Escherichia coli ATCC 25922

  • Resistant Strains: e.g., Ciprofloxacin-resistant E. coli with known mutations in the GyrA QRDR (e.g., Ser83Leu, Asp87Asn).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Growth Conditions: Incubate cultures at 37°C with shaking (for broth) or in a static incubator (for agar plates).

Preparation of this compound Stock Solution
  • Solvent: Use a suitable solvent such as dimethyl sulfoxide (DMSO) to dissolve this compound to a high concentration (e.g., 10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow Workflow for MIC Determination Prep_Inoculum 1. Prepare standardized bacterial inoculum (0.5 McFarland) Serial_Dilution 2. Perform 2-fold serial dilutions of this compound in a 96-well plate Prep_Inoculum->Serial_Dilution Inoculate 3. Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Controls Include sterility and growth controls Serial_Dilution->Controls Incubate 4. Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results 5. Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation:

    • From a fresh MHA plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).

    • Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation

The results of the MIC testing should be summarized in a clear and concise table to allow for easy comparison of the activity of this compound against susceptible and resistant strains.

Bacterial StrainGenotype (gyrA, gyrB)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli ATCC 25922Wild-type
E. coli (Resistant 1)Ser83Leu in gyrA
E. coli (Resistant 2)Asp87Asn in gyrA
S. aureus ATCC 29213Wild-type
S. aureus (Resistant)Known gyrA mutation

Conclusion

This document provides a comprehensive protocol for the initial evaluation of a novel DNA gyrase inhibitor, this compound, against both susceptible and resistant bacterial strains. By determining the MIC values against a panel of characterized strains, researchers can assess the potential of this compound to overcome existing resistance mechanisms. Further studies, such as time-kill assays and in vivo efficacy models, will be necessary to fully characterize the antibacterial profile of this compound.

References

Troubleshooting & Optimization

troubleshooting DNA Gyrase-IN-16 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of DNA Gyrase-IN-16. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] By inhibiting DNA gyrase, this compound blocks these vital cellular processes, leading to bacterial cell death. This compound has shown antibacterial activity against S. aureus and MRSA.[1]

Q2: What is the primary solvent for dissolving this compound?

Based on available information for similar compounds and general practices for hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.

Q3: I observed precipitation when I added my this compound stock solution to my aqueous assay buffer. What is the cause?

This is a common issue known as "solvent shock." this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

Q4: What is the maximum recommended final concentration of DMSO in my experiment?

To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically not exceeding 0.5% (v/v). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide for Insolubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem 1: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.

This indicates that the compound's solubility limit in the final aqueous solution has been exceeded due to solvent shock.

Solution Workflow:

A Immediate Precipitation Observed B Prepare a fresh, lower concentration stock solution in DMSO A->B C Perform serial dilutions of the stock in DMSO first B->C D Add the final DMSO dilution dropwise to the aqueous buffer while vortexing C->D E Visually inspect for precipitation D->E F If precipitation persists, consider alternative solvents or formulation strategies E->F Precipitation

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Detailed Steps:

  • Prepare a Fresh Stock Solution: Ensure your stock solution is completely dissolved. If you observe any particulates in your DMSO stock, gently warm the solution to 37°C and vortex or sonicate briefly.

  • Optimize Dilution: Instead of adding the concentrated stock directly to your final buffer volume, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, then add the 1 mM solution to your aqueous buffer.

  • Gradual Addition: Add the diluted stock solution drop-by-drop to the pre-warmed (room temperature or 37°C) aqueous buffer while gently vortexing. This gradual change in solvent environment can help keep the compound in solution.

Problem 2: The solution appears cloudy or a precipitate forms over time during incubation.

This may indicate that the compound is at the edge of its solubility limit and is slowly coming out of solution, or it may be binding to components in your media.

Solution Workflow:

A Precipitation During Incubation B Determine the highest soluble concentration via a solubility test A->B C Consider adding a solubilizing agent (e.g., Tween 80) B->C D If in cell culture, assess for interactions with media components C->D E If issues persist, explore alternative solvents D->E

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Detailed Steps:

  • Determine Maximum Soluble Concentration: Perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period. This will help you determine the practical working concentration range.

  • Consider Solubilizing Agents: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01% final concentration) to the assay buffer can help maintain solubility.

  • Media Component Interactions: If working with cell culture media, serum proteins can sometimes interact with small molecules. Consider reducing the serum concentration if your experiment allows, or perform the experiment in serum-free media.

Data Presentation

Table 1: Solubility Profile of this compound and Structurally Related Compounds

Solvent/Formulation ComponentThis compound SolubilityDNA Gyrase-IN-4 SolubilityGeneral Recommendations for Benzisoxazole Scaffolds
DMSO SolubleSoluble (in most cases)[2]Generally soluble
Ethanol Information not availableMay be soluble[2]Variable solubility
DMF Information not availableMay be soluble[2]Generally soluble
Water InsolubleLow water solubility (< 1 mg/mL)[2]Generally insoluble
PEG400 Information not availableUsed in oral formulations[2]Can be used as a co-solvent
Tween 80 Information not availableUsed in oral formulations[2]Can be used as a surfactant
Carboxymethyl cellulose Information not availableUsed in oral formulations[2]Can be used as a suspending agent

Note: This table is based on available data for DNA Gyrase-IN-4 and general knowledge of similar chemical structures. Empirical testing is recommended for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 309.32 g/mol .[3]

  • Weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. A brief sonication can also be used.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: DNA Gyrase Supercoiling Assay with this compound

This protocol is a general guideline and may need to be adapted based on the specific DNA gyrase enzyme and assay kit used.

Materials:

  • This compound (10 mM stock in DMSO)

  • E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)[4]

  • Nuclease-free water

  • Stop Buffer/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • DNA ladder

Procedure:

  • Prepare Serial Dilutions of Inhibitor:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the assay.

  • Set up the Assay Reactions (on ice):

    • In a sterile microcentrifuge tube, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and nuclease-free water.

    • Aliquot the master mix into individual reaction tubes.

    • Add 1 µL of the appropriate this compound dilution (or DMSO for the vehicle control) to each tube.

    • Add DNA gyrase enzyme to all tubes except the "no enzyme" control.

  • Incubation:

    • Mix the reactions gently by pipetting.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the Reaction:

    • Add the stop buffer/loading dye to each reaction to terminate the enzymatic activity.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The "no enzyme" and "inhibited" lanes should show a band corresponding to the relaxed plasmid DNA.

    • The "vehicle control" lane should show a faster-migrating band corresponding to the supercoiled plasmid DNA.

    • The degree of inhibition can be quantified by measuring the intensity of the supercoiled DNA band.

Mandatory Visualization

cluster_Gyrase DNA Gyrase (A2B2 Tetramer) cluster_DNA DNA Substrate GyrA GyrA (x2) Cleavage-Reunion Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils GyrB GyrB (x2) ATPase Activity GyrB->GyrA Powers reaction ADP_Pi ADP + Pi GyrB->ADP_Pi Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->GyrA Binds ATP ATP ATP->GyrB Inhibitor This compound Inhibitor->GyrB Inhibits ATPase activity

Caption: Mechanism of action of DNA Gyrase and inhibition by this compound.

References

Technical Support Center: Optimizing DNA Gyrase-IN-16 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DNA Gyrase-IN-16 in various assays.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

1. Question: I am not observing any inhibition of DNA gyrase activity in my supercoiling assay, even at high concentrations of this compound. What could be the problem?

Answer:

Several factors could contribute to a lack of inhibition. Consider the following troubleshooting steps:

  • Inhibitor Integrity and Solubility:

    • Degradation: Ensure that your stock of this compound has been stored correctly and has not degraded. It is recommended to aliquot the inhibitor upon receipt and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Solubility: this compound may have limited solubility in aqueous buffers. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration does not exceed a level that inhibits the enzyme (typically ≤5%). You may need to perform a solvent tolerance test for your specific gyrase enzyme.

  • Enzyme Activity:

    • Enzyme Titration: The concentration of DNA gyrase used in the assay is critical. Before testing the inhibitor, it is essential to perform an enzyme titration to determine the optimal concentration that results in approximately 80-90% supercoiling of the relaxed DNA substrate under your assay conditions.[1]

    • Enzyme Inactivation: Ensure the DNA gyrase has been handled and stored correctly to maintain its activity. Avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • ATP Concentration: DNA gyrase requires ATP for its supercoiling activity.[2] Verify that ATP is present at the optimal concentration in your reaction buffer.

    • Buffer Components: Confirm that the concentrations of all buffer components, such as MgCl₂, are correct. Magnesium is essential for gyrase activity.

2. Question: The results of my IC₅₀ determination for this compound are highly variable between experiments. How can I improve consistency?

Answer:

Inconsistent IC₅₀ values can be frustrating. Here are some tips to improve the reproducibility of your results:

  • Precise Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.

  • Consistent Incubation Times: Adhere strictly to the specified incubation times for all reactions. Staggering the start of each reaction can help ensure that each tube is incubated for the correct duration.

  • Enzyme and Substrate Quality: Use a consistent source and lot of DNA gyrase and relaxed plasmid DNA. The quality and concentration of these reagents can significantly impact the results.

  • Data Analysis: Use a consistent method for quantifying the percentage of supercoiled DNA from your agarose gels. Densitometry software can provide more objective measurements than visual estimation. Fit the data to a dose-response curve using appropriate software to calculate the IC₅₀.

3. Question: I am seeing a decrease in supercoiling at very high concentrations of this compound, but also some smearing in the gel lane. What does this indicate?

Answer:

This observation could suggest a few possibilities:

  • Inhibitor Precipitation: At very high concentrations, this compound might be precipitating out of solution in the assay buffer. This can lead to artifacts in the gel. Visually inspect your reaction tubes for any signs of precipitation. If you suspect precipitation, you may need to adjust the solvent or the final concentration range of the inhibitor.

  • DNA Intercalation: Some compounds can intercalate into the DNA substrate, which can affect its migration on an agarose gel and may inhibit the gyrase reaction through a mechanism other than direct enzyme binding.[3] While the primary mechanism of many gyrase inhibitors is to stabilize the cleavage complex, off-target effects like intercalation can occur at high concentrations.

  • Nuclease Contamination: While less likely to be caused by the inhibitor itself, smearing can be a sign of nuclease contamination in your enzyme or other reagents. Running a control with only the DNA substrate and buffer can help rule this out.

II. Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[2][4][5][6][7][8] It exhibits antibacterial activity against various bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1] The primary mechanism of action for many DNA gyrase inhibitors is the stabilization of the covalent complex between DNA gyrase and the cleaved DNA.[5][9] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[9]

2. What are the typical concentrations of this compound to use in an assay?

The optimal concentration of this compound will depend on the specific assay and the bacterial source of the DNA gyrase. Based on available data, here are some starting recommendations:

Assay TypeTarget OrganismRecommended Starting Concentration RangeKey Metric
DNA Supercoiling Inhibition E. coli0.1 µM - 50 µMIC₅₀ ≈ 1.609 µM[1][4]
Antibacterial Susceptibility (MIC) S. aureus0.1 µg/mL - 10 µg/mLMIC = 3.125 µM[1]
Antibacterial Susceptibility (MIC) MRSA0.1 µg/mL - 10 µg/mLMIC = 3.125 µM[1]

Note: The IC₅₀ and MIC values are dependent on the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your system.

3. How should I prepare and store this compound?

  • Preparation: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

4. Can I use this compound in a DNA cleavage assay?

Yes, this compound is expected to be active in a DNA cleavage assay. Inhibitors that stabilize the gyrase-DNA cleavage complex will lead to an increase in the amount of linear DNA product in this assay format. The protocol for a cleavage assay is similar to a supercoiling assay but typically omits ATP and includes a protein denaturant (like SDS) and a protease (like proteinase K) to trap the covalent complex.

III. Experimental Protocols

1. DNA Gyrase Supercoiling Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Reagents:

  • 5x DNA Gyrase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP.

  • Relaxed pBR322 DNA (0.5 µg/µL)

  • E. coli DNA Gyrase (e.g., 1 U/µL, where 1 unit supercoils 0.5 µg of relaxed pBR322 in 30 minutes at 37°C)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • 1% Agarose gel in TAE or TBE buffer.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • On ice, prepare a reaction mixture for each concentration of the inhibitor. For a 20 µL reaction:

    • 4 µL of 5x DNA Gyrase Reaction Buffer

    • 1 µL of relaxed pBR322 DNA (0.5 µg)

    • 1 µL of this compound dilution (or DMSO for control)

    • x µL of DNA Gyrase (pre-determined optimal amount)

    • (14 - x) µL of sterile deionized water

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a constant voltage until the bromophenol blue dye has migrated an adequate distance.

  • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition.

2. DNA Gyrase Cleavage Assay

Reagents:

  • 5x DNA Gyrase Cleavage Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine. (Note: No ATP)

  • Supercoiled pBR322 DNA (0.5 µg/µL)

  • E. coli DNA Gyrase

  • This compound stock solution

  • 0.2% SDS

  • Proteinase K (10 mg/mL)

  • Stop Solution/Loading Dye

Procedure:

  • Follow steps 1 and 2 of the supercoiling assay protocol, using the 5x DNA Gyrase Cleavage Buffer.

  • Incubate the reactions at 37°C for 30 minutes.

  • Add 1 µL of 0.2% SDS and 1 µL of Proteinase K to each reaction.

  • Incubate at 37°C for an additional 30 minutes.

  • Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.

  • Analyze the samples by agarose gel electrophoresis as described for the supercoiling assay. An increase in the linear DNA band indicates stabilization of the cleavage complex.

IV. Visualizations

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition by this compound Relaxed_DNA Relaxed Circular DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binding ADP_Pi ADP + Pi Gyrase_Complex->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA Gyrase_Complex->Supercoiled_DNA Strand Passage & Resealing Cleavage_Complex Stable Cleavage Complex (DNA breaks) Gyrase_Complex->Cleavage_Complex Stabilization ATP ATP ATP->Gyrase_Complex Cell_Death Bacterial Cell Death Cleavage_Complex->Cell_Death Leads to DNA_Gyrase_IN_16 This compound DNA_Gyrase_IN_16->Gyrase_Complex Supercoiling_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilutions of This compound Start->Prepare_Inhibitor Setup_Reactions Set up Assay Reactions on Ice (Buffer, DNA, Inhibitor, Gyrase) Prepare_Inhibitor->Setup_Reactions Incubate Incubate at 37°C Setup_Reactions->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Quantify Bands and Calculate % Inhibition Visualize->Analyze End End: Determine IC50 Analyze->End

References

overcoming DNA Gyrase-IN-16 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "DNA Gyrase-IN-16." Therefore, this technical support guide has been generated for a hypothetical novel DNA gyrase inhibitor, hereafter referred to as Gyrase-IN-16, based on the established principles and known characteristics of this class of molecules. The troubleshooting advice and data presented are illustrative and should be adapted based on the actual experimental observations and known properties of the specific compound being used.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DNA gyrase inhibitors?

A1: DNA gyrase is a bacterial enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2][3] Inhibitors of DNA gyrase typically fall into two main categories:

  • ATP-competitive inhibitors: These compounds, such as novobiocin, bind to the GyrB subunit and inhibit its ATPase activity, which is necessary for the supercoiling reaction.[1][4]

  • Gyrase poisons (or cleavage complex stabilizers): This class of inhibitors, exemplified by fluoroquinolones, binds to the GyrA subunit and stabilizes the transient covalent complex formed between gyrase and cleaved DNA.[1][4] This leads to the accumulation of double-strand breaks, which are ultimately lethal to the bacteria.[4]

Gyrase-IN-16 is presumed to act via one of these mechanisms. Understanding the precise mechanism is crucial for troubleshooting experiments.

Q2: What are the potential off-target effects of DNA gyrase inhibitors?

A2: A significant concern with ATP-competitive DNA gyrase inhibitors is their potential for off-target activity against structurally similar ATP-binding sites in human enzymes.[5] The two most common off-targets are:

  • Human Topoisomerase II (TopoII): This enzyme is functionally related to bacterial gyrase and is a validated target in cancer therapy. Inhibition of TopoII by an antibacterial agent is an undesirable off-target effect that can lead to cytotoxicity in human cells.[5]

  • Heat shock protein 90 (Hsp90): Hsp90 is a chaperone protein with an ATP-binding domain that can be inhibited by some classes of DNA gyrase inhibitors.[5]

It is essential to profile Gyrase-IN-16 against these human enzymes to determine its selectivity and potential for off-target effects.

Q3: How should I store and handle Gyrase-IN-16?

A3: As a general recommendation for small molecule inhibitors, Gyrase-IN-16 should be stored as a powder at -20°C or -80°C for long-term stability. For experimental use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate assay buffer. Always refer to the manufacturer's specific instructions for optimal storage and handling.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in in-vitro gyrase supercoiling assays.

Q: I am observing significant variability in the IC50 values of Gyrase-IN-16 in my DNA gyrase supercoiling assays. What could be the cause?

A: Inconsistent IC50 values can arise from several factors related to the assay conditions and the inhibitor itself. Below are potential causes and troubleshooting steps.

Potential Causes & Troubleshooting Steps:

  • Enzyme Concentration: The activity of DNA gyrase can vary between batches. Ensure you are using a consistent concentration of a well-characterized enzyme preparation. It is advisable to perform an enzyme titration to determine the optimal concentration that results in approximately 80-90% supercoiling of the relaxed DNA substrate in the absence of the inhibitor.

  • ATP Concentration: If Gyrase-IN-16 is an ATP-competitive inhibitor, its apparent IC50 will be highly dependent on the ATP concentration in the assay. Ensure you are using a consistent and clearly reported ATP concentration. Consider performing the assay at different ATP concentrations to confirm an ATP-competitive mechanism of action.

  • Inhibitor Stability and Solubility: Gyrase-IN-16 may be unstable or have poor solubility in the assay buffer.

    • Action: Visually inspect the diluted inhibitor solution for any precipitation. Consider pre-incubating the inhibitor in the assay buffer for a short period to assess its stability. If solubility is an issue, you may need to explore alternative solvents for the stock solution or adjust the final DMSO concentration in the assay (while ensuring it does not exceed a level that inhibits the enzyme).

  • Incubation Time: The incubation time of the assay can affect the observed IC50. A shorter incubation time may require a higher concentration of the inhibitor to achieve the same level of inhibition. Standardize the incubation time across all experiments.

Issue 2: High cytotoxicity observed in mammalian cell lines at concentrations close to the antibacterial effective concentration.

Q: Gyrase-IN-16 is showing potent antibacterial activity, but it is also cytotoxic to my mammalian cell lines at similar concentrations. How can I investigate the cause of this cytotoxicity?

A: The observed cytotoxicity is likely due to off-target effects. The primary suspects are human topoisomerase II (TopoII) and Hsp90.

Potential Causes & Troubleshooting Steps:

  • Inhibition of Human Topoisomerase II:

    • Action: Perform a TopoII decatenation assay using purified human TopoIIα. This will directly measure the inhibitory activity of Gyrase-IN-16 against this key off-target. Compare the IC50 value for TopoIIα with the IC50 for bacterial gyrase to determine the selectivity index.

  • Inhibition of Hsp90:

    • Action: Conduct an Hsp90 ATPase activity assay to determine if Gyrase-IN-16 inhibits this chaperone. Additionally, you can perform a western blot analysis on treated mammalian cells to look for the upregulation of Hsp70, a known cellular response to Hsp90 inhibition.

  • Induction of DNA Damage: If Gyrase-IN-16 is a gyrase poison, it may be stabilizing cleavage complexes of human TopoII, leading to DNA damage.

    • Action: Perform a γ-H2AX immunofluorescence assay or western blot on treated mammalian cells. An increase in γ-H2AX foci or protein levels is a sensitive marker of DNA double-strand breaks.

Quantitative Data Summary

The following tables present hypothetical data for Gyrase-IN-16 to illustrate a typical selectivity profile.

Table 1: Inhibitory Activity of Gyrase-IN-16 against Bacterial and Human Topoisomerases

Target EnzymeIC50 (µM)
E. coli DNA Gyrase0.5
S. aureus DNA Gyrase0.8
Human Topoisomerase IIα25
Human Hsp90> 100

Table 2: Antibacterial Activity and Mammalian Cell Cytotoxicity

Organism/Cell LineMIC/CC50 (µM)
E. coli (MIC)2
S. aureus (MIC)4
HeLa (Human cervical cancer cell line) (CC50)50
HEK293 (Human embryonic kidney cell line) (CC50)> 100

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

  • Reaction Mixture Preparation: Prepare a master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml BSA.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to each reaction tube.

  • Inhibitor Titration: Add varying concentrations of Gyrase-IN-16 (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of E. coli DNA gyrase. The final reaction volume should be 30 µL.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of a stop solution (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/ml bromophenol blue).

  • Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative, visualize under UV light, and quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value.

Visualizations

DNA_Damage_Response Gyrase-IN-16 Gyrase-IN-16 TopoII_Cleavage_Complex Stabilized TopoII Cleavage Complex Gyrase-IN-16->TopoII_Cleavage_Complex DSB DNA Double-Strand Breaks TopoII_Cleavage_Complex->DSB ATM_ATR ATM/ATR Kinases (Sensor Proteins) DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 (Effector Kinases) ATM_ATR->CHK1_CHK2 gamma_H2AX γ-H2AX (DNA Damage Marker) ATM_ATR->gamma_H2AX Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe

Caption: Off-target induced DNA damage response pathway.

Troubleshooting_Workflow Problem Inconsistent IC50 Values Check_Enzyme Verify Enzyme Activity and Concentration Problem->Check_Enzyme Check_ATP Confirm ATP Concentration Problem->Check_ATP Check_Compound Assess Compound Solubility and Stability Problem->Check_Compound Standardize_Time Standardize Incubation Time Problem->Standardize_Time Enzyme_Titration Perform Enzyme Titration Check_Enzyme->Enzyme_Titration ATP_Dependence Test IC50 at Varying [ATP] Check_ATP->ATP_Dependence Solubility_Test Visual Inspection & Pre-incubation Check_Compound->Solubility_Test Time_Course Perform Time-Course Experiment Standardize_Time->Time_Course Consistent_Results Consistent Results Enzyme_Titration->Consistent_Results ATP_Dependence->Consistent_Results Solubility_Test->Consistent_Results Time_Course->Consistent_Results

Caption: Workflow for troubleshooting inconsistent IC50 values.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Causes cluster_experiment Investigative Experiments High_Cytotoxicity High Mammalian Cell Cytotoxicity TopoII_Inhibition Human TopoII Inhibition High_Cytotoxicity->TopoII_Inhibition Hsp90_Inhibition Hsp90 Inhibition High_Cytotoxicity->Hsp90_Inhibition Other_Off_Target Other Off-Target Effects High_Cytotoxicity->Other_Off_Target TopoII_Assay TopoII Decatenation Assay TopoII_Inhibition->TopoII_Assay gH2AX_Assay γ-H2AX Staining TopoII_Inhibition->gH2AX_Assay if a poison Hsp90_Assay Hsp90 ATPase Assay Hsp90_Inhibition->Hsp90_Assay Western_Blot Western Blot for Hsp70 Induction Hsp90_Inhibition->Western_Blot

Caption: Problem-cause relationships for high cytotoxicity.

References

improving the stability of DNA Gyrase-IN-16 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this inhibitor in solution and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically below 1%) to avoid solvent-induced effects on enzyme activity or cell viability.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as the chromene and thiazole moieties in the structure may have some light sensitivity. For short-term storage (a few days), 4°C may be acceptable, but long-term storage at low temperatures is highly recommended to maintain the compound's integrity.

Q3: I'm observing precipitation of the inhibitor in my aqueous assay buffer. What can I do?

A3: Precipitation can occur when the diluted concentration of this compound exceeds its solubility limit in the aqueous buffer. Consider the following troubleshooting steps:

  • Lower the final concentration: If experimentally feasible, test a lower concentration of the inhibitor.

  • Optimize buffer composition: The solubility of small molecules can be pH-dependent. If your experimental system allows, you could test a narrow range of pH values for your buffer.

  • Incorporate solubilizing agents: For biochemical assays, the addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds. Always run a vehicle control with the surfactant alone to ensure it does not affect your assay.

Q4: My inhibitor shows reduced activity over time in my experimental setup. What could be the cause?

A4: A decline in inhibitory activity may indicate compound degradation. Based on its chemical structure containing thiazole and chromene rings, potential degradation pathways could include hydrolysis or oxidation, which can be influenced by factors like pH, temperature, and light exposure. To mitigate this:

  • Prepare fresh dilutions of the inhibitor from your frozen stock for each experiment.

  • Avoid prolonged incubation of the inhibitor in aqueous solutions at room temperature or higher before starting the experiment.

  • Protect your experimental setup from direct light.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no inhibitory activity Compound Degradation: The inhibitor may have degraded due to improper storage or handling.Prepare a fresh stock solution from the solid compound. Aliquot the stock and store it at -80°C, protected from light. Minimize freeze-thaw cycles.
Inaccurate Concentration: Errors in weighing or dilution calculations.Re-weigh the solid compound and carefully prepare a new stock solution. Verify the concentration of your stock solution if you have access to analytical techniques like HPLC-UV.
Precipitation: The inhibitor has precipitated out of the solution, reducing the effective concentration.Visually inspect your solutions for any precipitate. If observed, refer to the FAQ on preventing precipitation. Consider centrifuging your final diluted solution and testing the supernatant, though this will alter the final concentration.
High variability between replicates Inconsistent Solubility: The inhibitor is not fully and consistently dissolved in the assay buffer.Ensure thorough mixing when diluting the DMSO stock into the aqueous buffer. Pre-warming the aqueous buffer slightly (if the experiment allows) may help. The use of a low concentration of a non-ionic surfactant can also improve consistency.
Assay Drift: The inhibitor may be degrading over the time course of the experiment, especially in multi-well plate formats.Prepare fresh dilutions immediately before use. If possible, add the inhibitor to the wells as close to the start of the reaction as possible.
Unexpected changes in assay signal (e.g., fluorescence or absorbance) Compound Interference: The inhibitor itself may possess intrinsic fluorescence or absorbance at the wavelengths used in your assay.Run a control experiment with the inhibitor in the assay buffer without the enzyme or other assay components to measure its background signal. Subtract this background from your experimental readings.

Quantitative Data Summary

Parameter Value Reference
IC50 (DNA Gyrase) 0.13 µM[1]
LogP 6.3[1]
Molecular Weight 460.33 g/mol [1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 6[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of solid this compound powder in a microfuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protected microfuge tubes. Store the aliquots at -80°C.

Protocol 2: DNA Gyrase Supercoiling Assay (Gel-Based)

This protocol is a generalized method for assessing the activity of DNA gyrase and the effect of inhibitors.

Materials:

  • DNA Gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 31.25% (w/v) glycerol)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • DMSO (for vehicle control)

  • Stop Buffer/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Nuclease-free water

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in microfuge tubes. A typical 20 µL reaction would consist of:

    • 4 µL of 5x Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.2 µg/µL)

    • 1 µL of this compound at various concentrations (diluted from stock) or DMSO for the control.

    • x µL of nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of DNA Gyrase enzyme to each reaction tube to initiate the reaction. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stopping the Reaction: Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The degree of inhibition can be assessed by the reduction in the amount of supercoiled DNA compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock (10 mM in DMSO) add_inhibitor Add Inhibitor/ Vehicle Control prep_inhibitor->add_inhibitor prep_assay_mix Prepare Assay Mix (Buffer, ATP, DNA) prep_assay_mix->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize Bands (UV Transilluminator) gel_electrophoresis->visualize

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

troubleshooting_stability start Reduced Inhibitor Activity? check_storage Check Stock Solution Storage Conditions (-80°C, protected from light?) start->check_storage Yes check_solubility Observe for Precipitation in Assay Buffer check_storage->check_solubility Yes improper_storage Improper Storage check_storage->improper_storage No no_precipitate No Precipitation check_solubility->no_precipitate No precipitation_observed Precipitation Observed check_solubility->precipitation_observed Yes prepare_fresh Prepare Fresh Stock improper_storage->prepare_fresh possible_degradation Consider Degradation in Aqueous Buffer (Prepare dilutions fresh) no_precipitate->possible_degradation optimize_buffer Optimize Buffer (e.g., add surfactant) precipitation_observed->optimize_buffer

Caption: Troubleshooting logic for reduced inhibitor activity.

References

common problems with DNA Gyrase-IN-16 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase-IN-16. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this inhibitor.

Troubleshooting Guide

This guide addresses common problems that may be encountered during experiments using this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or No Inhibition of DNA Gyrase Activity 1. Incorrect concentration of this compound: Inaccurate serial dilutions or errors in calculating the final concentration. 2. Inactive this compound: Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Issues with DNA Gyrase Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or nuclease contamination. 4. Suboptimal Assay Conditions: Incorrect concentrations of ATP, MgCl₂, or high salt concentrations can inhibit enzyme activity.1. Verify inhibitor concentration: Prepare fresh serial dilutions from a new stock solution. Ensure accurate pipetting and calculations. 2. Use fresh inhibitor: Prepare a new stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C. 3. Check enzyme activity: Run a control reaction with a known DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) to confirm enzyme activity. Test for nuclease contamination by incubating the DNA substrate with the enzyme in the absence of ATP.[1] 4. Optimize assay buffer: Ensure the final concentration of all buffer components is correct. The reaction requires ATP and Mg²⁺.[1] High salt concentrations can inhibit gyrase activity.
Precipitation of this compound in Assay Buffer 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous assay buffer. 2. Incorrect Solvent: The solvent used for the final dilution step may not be compatible with the assay buffer.1. Adjust final DMSO concentration: While specific solubility data for this compound is not widely published, many organic compounds are initially dissolved in 100% DMSO. Ensure the final concentration of DMSO in the assay is low (typically ≤1-5%) to avoid precipitation and potential effects on enzyme activity.[2] 2. Test different solvents: If DMSO is problematic, consider other organic solvents for initial stock preparation, ensuring they are compatible with the DNA gyrase assay.
High Background or Non-Specific Effects in Cellular Assays 1. Off-Target Effects: this compound may be inhibiting other cellular targets besides DNA gyrase. 2. Cytotoxicity: The observed effect may be due to general cytotoxicity rather than specific inhibition of DNA gyrase.1. Determine selectivity: If possible, test this compound against related enzymes like Topoisomerase IV and eukaryotic topoisomerases to assess its selectivity.[3] 2. Perform cytotoxicity assays: Use a standard cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration of the compound and compare it to its MIC value.
Variability in MIC (Minimum Inhibitory Concentration) Values 1. Inoculum Size: Variation in the starting bacterial concentration can affect MIC results. 2. Assay Medium: The composition of the growth medium can influence the activity of the inhibitor. 3. Incubation Time: Inconsistent incubation times can lead to variable results.1. Standardize inoculum: Ensure a consistent and standardized bacterial inoculum is used for all MIC assays. 2. Use consistent medium: Use the same batch and type of growth medium for all experiments. 3. Maintain consistent incubation: Adhere to a strict and consistent incubation time for all plates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How should I store this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of DNA gyrase.[4][5] However, it is not publicly specified whether it acts as a catalytic inhibitor (interfering with the ATPase activity of the GyrB subunit) or as a DNA gyrase poison (stabilizing the DNA-gyrase cleavage complex, similar to fluoroquinolones).[6] To determine the precise mechanism, further experiments such as an ATPase activity assay or a DNA cleavage assay would be necessary.

Q4: What are the known IC50 and MIC values for this compound?

A4: The following quantitative data has been reported for this compound (also known as Compound 9):

Parameter Value Target/Organism
IC50 1.609 µMDNA gyrase
MIC 3.125 µMStaphylococcus aureus
MIC 3.125 µMMethicillin-resistant Staphylococcus aureus (MRSA)

Data sourced from MedChemExpress and TargetMol product pages.[4]

Q5: Can I use this compound in cell-based assays?

A5: Yes, this compound has demonstrated antibacterial activity against S. aureus and MRSA in cell-based assays, as indicated by its MIC values.[4][5] When performing cellular experiments, it is important to include appropriate controls to account for potential solvent toxicity and to assess general cytotoxicity.

Experimental Protocols and Workflows

DNA Gyrase Supercoiling Inhibition Assay

This is a general protocol for a DNA gyrase supercoiling assay, which can be adapted for testing the inhibitory activity of this compound.

1. Reaction Setup: On ice, prepare a reaction mixture containing the following components (example for a 30 µL reaction):

  • 5x Assay Buffer (final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~15-20 µg/mL.

  • Nuclease-free water.

2. Inhibitor Addition:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Add a small volume of the diluted inhibitor to the reaction tubes.

  • For the no-inhibitor control, add the same volume of solvent.

3. Enzyme Addition and Incubation:

  • Add DNA gyrase to the reaction mixture. The amount of enzyme should be pre-determined to achieve complete supercoiling of the substrate in the absence of an inhibitor.

  • Mix gently and incubate at 37°C for 30-60 minutes.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding a stop solution containing SDS and EDTA.

  • The reaction products can be analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

Workflow for Troubleshooting Inhibition Assays

A logical workflow for troubleshooting failed DNA gyrase inhibition experiments.
DNA Gyrase Catalytic Cycle and Inhibition Points

DNA_Gyrase_Cycle cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Potential Inhibition Points DNA_Binding 1. Gyrase binds G-segment DNA T_Segment_Capture 2. T-segment capture & ATP binding DNA_Binding->T_Segment_Capture ATP Strand_Passage 3. G-segment cleavage & T-segment passage T_Segment_Capture->Strand_Passage Ligation_Release 4. G-segment ligation & T-segment release Strand_Passage->Ligation_Release Ligation_Release->DNA_Binding ATP hydrolysis Catalytic_Inhibitor Catalytic Inhibitors (e.g., Novobiocin) Catalytic_Inhibitor->T_Segment_Capture Block ATP Binding Gyrase_Poison Gyrase Poisons (e.g., Fluoroquinolones) Gyrase_Poison->Strand_Passage Stabilize Cleavage Complex

The catalytic cycle of DNA gyrase and the points of intervention for different classes of inhibitors.

References

refining DNA Gyrase-IN-16 experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNA Gyrase-IN-16 in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase.[1] DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[2][3] this compound functions by inhibiting the supercoiling activity of DNA gyrase, which ultimately leads to the cessation of bacterial growth.[1] The precise mechanism involves interfering with the enzyme's ability to cleave and reseal the DNA backbone, a key step in the supercoiling process.[4]

2. What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. When dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or at -20°C for one month. The product is stable at room temperature for short periods, such as during shipping.[1]

3. In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is recommended to prepare a stock solution in DMSO.

4. What is the typical working concentration for this compound in an in vitro supercoiling assay?

The IC50 of this compound has been reported to be 0.13 μM.[1] Therefore, a typical starting point for a dose-response experiment would be to use a concentration range that brackets this value (e.g., from 0.01 μM to 10 μM).

5. I am not seeing any inhibition of DNA gyrase activity. What are the possible reasons?

There are several potential reasons for a lack of inhibition:

  • Incorrect Inhibitor Concentration: Double-check the calculations for your dilutions of this compound.

  • Enzyme Activity: Ensure that your DNA gyrase enzyme is active. Always include a positive control (e.g., ciprofloxacin or novobiocin) and a no-inhibitor control in your experiment.[5]

  • Assay Conditions: Verify that the assay buffer components, ATP concentration, and incubation time are optimal for your specific enzyme. Magnesium is essential for the reaction, and EDTA should be avoided.[6][7]

  • Inhibitor Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.

6. My control reactions are not working as expected. What should I check?

  • No Supercoiling in the 'No Inhibitor' Control: This indicates a problem with the enzyme or the assay setup.

    • Inactive Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[8]

    • Missing Components: Ensure all necessary components are in the reaction mix, especially ATP and magnesium.[7]

    • Incorrect Buffer Conditions: The pH or salt concentration of the buffer may not be optimal. High salt concentrations can inhibit the enzyme.[8]

  • Relaxed DNA in the 'No Enzyme' Control: This could be due to nuclease contamination in your reagents.[9]

7. How can I be sure that the observed effect is due to inhibition of DNA gyrase and not an artifact?

To confirm the specificity of inhibition, consider the following:

  • Dose-Response Curve: A clear dose-dependent inhibition of supercoiling activity is a strong indicator of a specific effect.

  • Counter-Screening: Test the compound against other enzymes to check for off-target effects.

  • Mechanism of Action Studies: Experiments to determine if the inhibitor stabilizes the cleavage complex (a characteristic of quinolones) can provide further insight.[4]

Data Presentation

Table 1: Inhibitory Activity of this compound

ParameterValueReference
IC50 (DNA Gyrase) 0.13 μM[1]

Table 2: Antibacterial Activity of this compound (MIC Values)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.05[1]
Listeria monocytogenes0.05[1]
Salmonella0.05[1]
Escherichia coli8[1]

Experimental Protocols

DNA Gyrase Supercoiling Assay (Agarose Gel-Based)

This protocol is a standard method to assess the activity of DNA gyrase and its inhibitors.[10]

Materials:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol)

  • ATP solution (e.g., 10 mM)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[9]

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1X TBE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Reaction Setup: Prepare the reaction mixture on ice. For a 30 µL reaction, combine:

    • Relaxed pBR322 DNA (final concentration ~10 µg/mL)

    • 5X Assay Buffer (6 µL)

    • ATP solution (3 µL for a final concentration of 1 mM)

    • This compound (at desired concentrations, dissolved in DMSO; ensure the final DMSO concentration is low, e.g., <2%)

    • Nuclease-free water to bring the volume to 27 µL.

  • Enzyme Addition: Add 3 µL of diluted DNA gyrase to initiate the reaction. The final enzyme concentration should be optimized to achieve ~80-90% supercoiling in the no-inhibitor control.[10]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6][10]

  • Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.[9] An optional step is to add 30 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge.

  • Agarose Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[9]

  • Visualization: Run the gel at a constant voltage (e.g., 90V for 90 minutes) until there is good separation between the supercoiled and relaxed DNA bands. Visualize the DNA bands under UV light.

Controls:

  • No Inhibitor Control: Replace this compound with the same volume of DMSO. This should show a high degree of supercoiling.

  • No Enzyme Control: Replace DNA gyrase with dilution buffer. This will show the position of the relaxed plasmid DNA.

  • Positive Control: Use a known DNA gyrase inhibitor like ciprofloxacin at a concentration known to inhibit the enzyme.

Visualizations

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by this compound Relaxed_DNA Relaxed DNA Substrate Gyrase_Binding Gyrase Binds to G-segment Relaxed_DNA->Gyrase_Binding 1. T_Segment_Capture T-segment Captured (ATP Binding) Gyrase_Binding->T_Segment_Capture 2. Strand_Passage G-segment Cleavage & T-segment Passage T_Segment_Capture->Strand_Passage 3. Ligation_Release G-segment Ligation & T-segment Release Strand_Passage->Ligation_Release 4. Inhibition_Point Inhibition of Supercoiling Strand_Passage->Inhibition_Point Supercoiled_DNA Negatively Supercoiled DNA Ligation_Release->Supercoiled_DNA 5. Inhibitor This compound Inhibitor->Inhibition_Point

Caption: Mechanism of DNA gyrase and the point of inhibition.

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Reaction Mixtures (DNA, Buffer, ATP, Inhibitor) Start->Reaction_Setup Enzyme_Addition Add DNA Gyrase Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Analysis Analyze Gel Results (Quantify Bands) Gel_Electrophoresis->Analysis End End: Determine IC50 Analysis->End

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Troubleshooting_Tree Problem No Inhibition Observed Check_Controls Are Controls Working? Problem->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Yes Controls_Fail No Check_Controls->Controls_Fail No Check_Inhibitor Check Inhibitor: - Concentration - Stability Controls_OK->Check_Inhibitor Check_Enzyme Check Enzyme: - Activity - Storage Controls_Fail->Check_Enzyme Fix_Inhibitor Prepare Fresh Inhibitor Check_Inhibitor->Fix_Inhibitor Check_Assay Check Assay Conditions: - Buffer - ATP - Incubation Check_Enzyme->Check_Assay Fix_Enzyme Replace Enzyme Check_Enzyme->Fix_Enzyme Fix_Assay Optimize Conditions Check_Assay->Fix_Assay

Caption: Troubleshooting decision tree for lack of inhibition.

References

Technical Support Center: Troubleshooting Inconsistencies with Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for novel DNA gyrase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate potential issues and ensure the reliability of your results.

Disclaimer: The information provided here is a general guide for novel DNA gyrase inhibitors. The specific compound "DNA Gyrase-IN-16" did not yield specific public data. Therefore, where specific examples are needed, we will refer to known properties of other novel DNA gyrase inhibitors. Always refer to the specific product information for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for the novel DNA gyrase inhibitor is significantly different from the expected value. What are the possible reasons?

A1: Discrepancies in IC50 values can arise from several factors:

  • Enzyme Activity: The specific activity of your DNA gyrase preparation can vary. Ensure you are using a consistent source and concentration of the enzyme. We recommend performing a titration of the enzyme to determine the optimal concentration for your assay conditions.

  • ATP Concentration: DNA gyrase activity is ATP-dependent.[1] Variations in the ATP concentration in your reaction buffer can significantly impact the IC50 value of competitive inhibitors.[2][3] Verify the final ATP concentration in your assay.

  • Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an overestimation of the IC50. Ensure the compound is fully dissolved. It may be necessary to use a small amount of an organic solvent like DMSO, but be mindful of its final concentration in the reaction, as high concentrations can inhibit the enzyme.[4]

  • Incubation Time: The incubation time of the reaction can affect the apparent IC50. Shorter or longer incubation times than the protocol specifies can lead to inaccurate results.

  • DNA Substrate Quality: The quality and topology of the relaxed plasmid DNA substrate are critical. Nicks or degradation in the DNA can affect the supercoiling reaction.

Q2: I am observing incomplete or no inhibition of DNA gyrase activity even at high concentrations of the inhibitor.

A2: This issue can be perplexing, but several factors could be at play:

  • Inhibitor Inactivation: The inhibitor may be unstable under your experimental conditions (e.g., light-sensitive, temperature-sensitive, or reactive with components in your buffer).

  • Mutation in DNA Gyrase: If you are working with a specific bacterial strain, it may harbor mutations in the gyrA or gyrB genes, conferring resistance to the inhibitor.[5][6]

  • Incorrect Target: While your compound is expected to be a DNA gyrase inhibitor, it might have a different mechanism of action or be inactive against your specific gyrase.

  • Assay Artifacts: High concentrations of some compounds can cause aggregation or interfere with the detection method (e.g., fluorescence quenching or enhancement in fluorescence-based assays).[7]

Q3: I see a smear or degradation of my plasmid DNA on the agarose gel after the supercoiling assay.

A3: DNA smearing or degradation usually points to nuclease contamination.

  • Nuclease Contamination: Your DNA gyrase enzyme preparation or one of your reaction components may be contaminated with nucleases. Run a control reaction with your DNA substrate and buffer without the enzyme to check for contamination.

  • Inhibitor-Induced Cleavage: Some DNA gyrase inhibitors, particularly quinolone-class compounds, are known as "gyrase poisons." They stabilize the transient double-strand breaks created by the enzyme, leading to an accumulation of linearized plasmid DNA.[8][9] This will appear as a distinct band, not a smear.

Q4: My results are inconsistent between different experimental batches.

A4: Batch-to-batch variability is a common challenge. To minimize this:

  • Reagent Consistency: Use the same lot of reagents (enzyme, buffer, ATP, DNA substrate, and inhibitor) for a set of comparative experiments.

  • Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for your assays.

  • Positive and Negative Controls: Always include appropriate controls in every experiment. A known DNA gyrase inhibitor (e.g., novobiocin or ciprofloxacin) should be used as a positive control, and a no-inhibitor control should be included to assess maximum enzyme activity.

  • Environmental Factors: Ensure consistent temperature and incubation times across all experiments.

Data Presentation

Table 1: Example Inhibitory Activity of a Novel DNA Gyrase Inhibitor
ParameterValueReference
IC50 (DNA Gyrase Supercoiling Assay) 0.1 - 10 µM[10][11]
MIC (Minimum Inhibitory Concentration)
Staphylococcus aureus0.1 - 5 µg/mL[10]
Escherichia coli1 - 20 µg/mL[10]
Pseudomonas aeruginosa> 64 µg/mL[10]

Note: These are example values and will vary depending on the specific novel inhibitor and the bacterial strains tested.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • DNA Gyrase (e.g., from E. coli)

  • 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 32.5% Glycerol)

  • ATP solution (e.g., 10 mM)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Novel DNA gyrase inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 4 µL of 5x Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 1 µL of the novel inhibitor at various concentrations (or solvent control)

    • x µL of sterile deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of DNA gyrase. Mix gently by pipetting.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel in TAE buffer containing a DNA stain.

  • Run the gel at a constant voltage until the different DNA topoisomers are well separated.

  • Visualize the DNA bands under UV light and document the results. The supercoiled DNA will migrate faster than the relaxed DNA.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, DNA) add_inhibitor Add Inhibitor/ Vehicle Control prep_mix->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Quantify Results gel->visualize

Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.

troubleshooting_workflow start Inconsistent Results Observed check_controls Are controls (positive/negative) behaving as expected? start->check_controls controls_ok Yes check_controls->controls_ok   controls_bad No check_controls->controls_bad   check_inhibitor Investigate Inhibitor Properties: - Solubility - Purity controls_ok->check_inhibitor check_reagents Check Reagent Integrity: - Enzyme activity - ATP concentration - Inhibitor stability controls_bad->check_reagents check_protocol Review Experimental Protocol: - Incubation time/temp - Pipetting accuracy check_reagents->check_protocol resolve Problem Resolved check_protocol->resolve check_assay Consider Assay Artifacts: - Nuclease contamination - Compound interference check_inhibitor->check_assay contact_support Contact Technical Support check_assay->contact_support

Caption: A logical workflow for troubleshooting inconsistent DNA gyrase inhibitor results.

mechanism_of_action cluster_gyrase DNA Gyrase Action dna_binding Gyrase binds to DNA dna_cleavage Transient double-strand break in G-segment dna_binding->dna_cleavage strand_passage T-segment passes through the break dna_cleavage->strand_passage ligation G-segment is re-ligated strand_passage->ligation supercoiling Negative supercoils are introduced ligation->supercoiling inhibitor Novel DNA Gyrase Inhibitor inhibition_point Inhibition inhibitor->inhibition_point inhibition_point->dna_binding e.g., Simocyclinones inhibition_point->dna_cleavage e.g., Quinolones (Poisons) inhibition_point->strand_passage e.g., Aminocoumarins (ATP hydrolysis)

Caption: Simplified signaling pathway of DNA gyrase and points of inhibitor action.

References

optimizing incubation time for DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNA Gyrase-IN-16 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Compound 9) is a potent inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2] The enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding.[3][4][5] this compound inhibits the supercoiling activity of DNA gyrase.[1][2] While the precise mechanism for this specific inhibitor is not detailed in the provided search results, inhibitors of DNA gyrase generally function in one of two ways: by inhibiting the ATPase activity of the GyrB subunit required for the enzyme's function, or by stabilizing the complex between gyrase and cleaved DNA, leading to double-stranded breaks.[3] This disruption of DNA topology ultimately leads to the inhibition of DNA replication and transcription, resulting in bacterial cell death.[3][6]

Q2: What is the optimal incubation time for this compound in a supercoiling assay?

The optimal incubation time for this compound in a DNA supercoiling assay should be determined empirically through a time-course experiment.[7] A typical starting point for incubation is 30 to 60 minutes at 37°C.[7][8][9] However, factors such as enzyme concentration, substrate concentration, and the specific bacterial source of the DNA gyrase can influence the optimal time.[7] For E. coli DNA gyrase, a 60-minute incubation is often a good starting point for optimization.[7] A fluorescence-based high-throughput screening assay has been developed using an incubation time of 120 minutes.[10][11]

Q3: What are the known IC50 and MIC values for this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 1.609 μM against DNA gyrase.[1][2] In terms of antibacterial activity, it exhibits a Minimum Inhibitory Concentration (MIC) of 3.125 μM against both Staphylococcus aureus (S. aureus) and Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during DNA gyrase supercoiling assays with inhibitors like this compound.

Problem Potential Cause Recommended Solution
No or weak gyrase activity in the positive control (no inhibitor). ATP degradation: ATP is essential for gyrase activity and can degrade with freeze-thaw cycles.[8][9]Use fresh ATP stock or add extra ATP to the reaction. Store assay buffers with ATP at 4°C and avoid repeated freezing and thawing.[8][9]
Inactive enzyme: The DNA gyrase may have lost activity due to improper storage or handling.Ensure the enzyme is stored at -70°C and avoid multiple freeze-thaw cycles.[12] Aliquot the enzyme upon first use.
Incorrect buffer composition: The concentration of salts (e.g., KCl) or magnesium is critical for enzyme activity.[9][12]Verify the composition of your assay buffer. Ensure the final monovalent salt concentration does not exceed 30 mM.[12]
Inconsistent or unexpected results between experiments. Contamination with intercalating agents: Ethidium bromide or chloroquine in gel tanks or buffers can alter DNA mobility and affect results.[8]Thoroughly clean all electrophoresis equipment. Use dedicated tanks and buffers for supercoiling assays.
Nuclease contamination: Contaminating nucleases can degrade the plasmid DNA substrate, leading to an increase in nicked (open-circular) or linear DNA.[8][9]Use high-purity reagents and sterile techniques. If nuclease activity is suspected, a control reaction without gyrase can be run to check for DNA degradation.
Inhibitor appears to be inactive. Inhibitor precipitation: The inhibitor may not be fully dissolved in the assay buffer.Ensure the inhibitor is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the reaction. Be mindful of the final DMSO concentration, as it can inhibit gyrase activity at higher concentrations.
Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to see an effect.Perform a dose-response experiment with a wider range of inhibitor concentrations.
Supercoiled DNA band is faint or absent, but there is an increase in open-circular DNA. Nicking activity of the inhibitor: Some compounds can induce single-stranded nicks in the DNA.Analyze the results carefully. An increase in the open-circular form in the presence of the inhibitor might indicate a different mechanism of action.
Nuclease contamination: As mentioned above, nucleases can nick the DNA substrate.[8][9]Use fresh, nuclease-free reagents.

Quantitative Data Summary

Compound Parameter Value Organism/Enzyme
This compoundIC501.609 μMDNA Gyrase
This compoundMIC3.125 μMS. aureus
This compoundMIC3.125 μMMRSA

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

This protocol is a standard method to assess the activity of DNA gyrase and the inhibitory effect of compounds like this compound.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA Gyrase

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol)

  • This compound stock solution (in DMSO)

  • Nuclease-free water

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel loading dye

Procedure:

  • Prepare the reaction mixture on ice. For a 30 µL reaction, combine:

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • 6 µL of 5X Assay Buffer

    • This compound at the desired final concentration (or DMSO for control)

    • Nuclease-free water to a final volume of 27 µL.

  • Initiate the reaction by adding 3 µL of DNA gyrase (e.g., 1 unit). Mix gently.

  • Incubate the reaction at 37°C for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding 6 µL of Stop Solution.

  • Analyze the reaction products by agarose gel electrophoresis (e.g., 1% agarose gel in TAE buffer).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

Protocol 2: Optimizing Incubation Time for this compound

This protocol describes a time-course experiment to determine the optimal incubation time for your specific experimental conditions.

Procedure:

  • Set up a master reaction mix as described in Protocol 1, sufficient for the number of time points you wish to test (e.g., 0, 5, 10, 20, 30, 60, and 90 minutes).

  • At time zero, remove an aliquot and immediately stop the reaction with the Stop Solution. This will serve as your negative control.

  • Incubate the master mix at 37°C.

  • At each subsequent time point, remove an aliquot of the reaction and stop it with the Stop Solution.

  • After collecting all time points, analyze the samples by agarose gel electrophoresis as described in Protocol 1.

  • The optimal incubation time is the point at which the maximum amount of supercoiled DNA is produced in the absence of the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (DNA, Buffer, Water) B Prepare Inhibitor Dilutions (this compound) A->B C Prepare Enzyme Dilution B->C D Add Inhibitor to Reactions C->D E Initiate with Enzyme D->E F Incubate at 37°C (Time-course: 0-90 min) E->F G Stop Reaction at Time Points F->G H Agarose Gel Electrophoresis G->H I Visualize & Quantify Bands H->I J Determine Optimal Time I->J

Caption: Workflow for optimizing incubation time.

Troubleshooting_Flowchart Start Problem with Supercoiling Assay Q1 Is there activity in the positive control (no inhibitor)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the inhibitor showing activity? A1_Yes->Q2 Troubleshoot_Control Check Positive Control: - ATP activity - Enzyme activity - Buffer composition A1_No->Troubleshoot_Control A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Result1 Proceed with Experiment A2_Yes->Result1 Troubleshoot_Inhibitor Check Inhibitor: - Concentration - Solubility - Integrity A2_No->Troubleshoot_Inhibitor Q3 Is there an increase in nicked/linear DNA? Troubleshoot_Control->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Check_Nuclease Check for Nuclease Contamination A3_Yes->Check_Nuclease A3_No->Troubleshoot_Control Re-evaluate Control Components

Caption: A logical troubleshooting flowchart.

SOS_Pathway cluster_inhibition Gyrase Inhibition cluster_damage DNA Damage & Response cluster_outcome Cellular Outcome Inhibitor This compound Gyrase DNA Gyrase Inhibitor->Gyrase Inhibits DSB Double-Strand Breaks Gyrase->DSB Causes RecA RecA Activation DSB->RecA LexA LexA Autocleavage RecA->LexA SOS SOS Gene Expression (DNA Repair Proteins) LexA->SOS Outcome Inhibition of DNA Replication & Cell Division Arrest SOS->Outcome Leads to

Caption: Bacterial SOS response pathway.

References

Validation & Comparative

Validating the Inhibitory Effect of DNA Gyrase-IN-16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DNA Gyrase-IN-16 with other known DNA gyrase inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Comparative Performance of DNA Gyrase Inhibitors

The inhibitory effects of this compound and a selection of alternative compounds are summarized below. The data includes the half-maximal inhibitory concentration (IC50) against DNA gyrase and the minimum inhibitory concentration (MIC) against various bacterial strains.

CompoundTargetIC50 (µM)Target Organism/Strain(s)MIC (µM)
This compound DNA Gyrase1.609[1][2]S. aureus, MRSA3.125[1][2]
DNA Gyrase-IN-1DNA Gyrase2.6[1]Mycobacterium tuberculosis0.49[1]
DNA Gyrase-IN-4DNA Gyrase0.13S. aureus, L. monocytogenes, Salmonella, E. coli0.05, 0.05, 0.05, 8 (µg/mL)
DNA Gyrase-IN-5DNA Gyrase0.10[1]Wild type and drug-resistant strainsNot specified
DNA gyrase B-IN-2DNA gyrase B< 0.01ESKAPE pathogens< 0.03 - 16 (µg/mL)
CiprofloxacinDNA GyraseNot specified in provided resultsCiprofloxacin-resistant S. aureus0.076 (for a hybrid conjugate)[3]
NovobiocinDNA GyraseNot specified in provided resultsNot specifiedNot specified

Experimental Protocols

DNA Gyrase Supercoiling Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Enzyme: E. coli DNA gyrase

  • Substrate: Relaxed pBR322 plasmid DNA

  • Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Test Compound: this compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO).

  • Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

  • Agarose Gel: 1% agarose in TAE or TBE buffer.

  • Staining Solution: Ethidium bromide (or a safer alternative like SYBR Safe).

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA (final concentration of ~10-20 ng/µL), and sterile water.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Dilute the DNA gyrase in the dilution buffer and add it to all tubes except the negative control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye fronts have sufficiently separated.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial Strains: S. aureus (e.g., ATCC 29213), MRSA.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound: this compound (or other inhibitors) dissolved in an appropriate solvent.

  • 96-well Microtiter Plates: Sterile, flat-bottom.

  • Bacterial Inoculum: Prepared to a standardized density (e.g., 0.5 McFarland standard).

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Prepare Inoculum: Grow the bacterial strain overnight and then dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by using a plate reader.

Visualizations

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Complex GyrA GyrA (Cleavage-Reunion) DNA_wrapped DNA Wrapping GyrA->DNA_wrapped GyrB GyrB (ATPase activity) ATP 2 ATP GyrB->ATP Binds DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Binds G_segment_cleavage G-segment Cleavage DNA_wrapped->G_segment_cleavage T_segment_passage T-segment Passage G_segment_cleavage->T_segment_passage Ligation Ligation T_segment_passage->Ligation DNA_supercoiled Negatively Supercoiled DNA Ligation->DNA_supercoiled ADP_Pi 2 ADP + 2 Pi Ligation->ADP_Pi Hydrolysis DNA_supercoiled->GyrA Released ATP->G_segment_cleavage Energy for cleavage Inhibitor This compound Inhibitor->GyrA Inhibits cleavage/ligation

Caption: Mechanism of DNA Gyrase and Inhibition by this compound.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo Preclinical Evaluation (Optional) Supercoiling_Assay DNA Gyrase Supercoiling Assay IC50 Determine IC50 Supercoiling_Assay->IC50 MIC_Assay Broth Microdilution MIC Assay MIC Determine MIC MIC_Assay->MIC Animal_Model Infection Animal Model IC50->Animal_Model MIC->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study PK_PD Pharmacokinetics/Pharmacodynamics Efficacy_Testing->PK_PD Compound This compound Compound->Supercoiling_Assay Compound->MIC_Assay

Caption: Experimental workflow for validating a DNA gyrase inhibitor.

References

comparing DNA Gyrase-IN-16 to other novel gyrase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on new targets or via new mechanisms. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, remains a clinically validated and attractive target for the development of new antibiotics. This guide provides a comparative overview of two novel DNA gyrase inhibitors, GSK299423 and ETX0914 (Zoliflodacin), alongside the classic inhibitor Novobiocin, to offer a baseline for comparison. As "DNA Gyrase-IN-16" does not correspond to a publicly documented inhibitor, this guide focuses on these well-characterized compounds with available experimental data.

Mechanism of Action: A Tale of Two Subunits

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA2B2).[1] Its intricate mechanism of action, involving DNA cleavage, strand passage, and religation, offers multiple opportunities for inhibition. The inhibitors discussed here exploit different facets of this mechanism.

GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) that exhibits a unique mode of action. It stabilizes a pre-cleavage state of the enzyme-DNA complex, thereby inhibiting strand separation and preventing the double-strand DNA cleavage necessary for supercoiling.[2] Notably, its binding site on the GyrA subunit is distinct from that of fluoroquinolones, a major class of gyrase inhibitors, which explains its activity against fluoroquinolone-resistant strains.[2][3]

ETX0914 (Zoliflodacin) , a spiropyrimidinetrione, also targets the GyrA subunit but, like fluoroquinolones, it stabilizes the cleaved covalent complex of DNA gyrase with double-strand broken DNA. This action blocks the religation of the cleaved DNA, leading to an accumulation of toxic double-strand breaks.[4][5] Despite this similarity in the overall consequence, its distinct chemical structure allows it to evade resistance mechanisms that affect fluoroquinolones.[6]

Novobiocin , an aminocoumarin antibiotic, acts on the GyrB subunit. It is a competitive inhibitor of the ATPase activity of GyrB, which is essential for providing the energy required for the DNA supercoiling reaction.[7][8] By blocking ATP hydrolysis, novobiocin prevents the conformational changes in the enzyme necessary for strand passage.

cluster_Gyrase DNA Gyrase Complex cluster_Inhibitors Inhibitors GyrA GyrA Subunit (DNA cleavage-reunion) GyrB GyrB Subunit (ATPase activity) GSK GSK299423 GSK->GyrA Stabilizes pre-cleavage complex ETX ETX0914 (Zoliflodacin) ETX->GyrA Stabilizes cleaved complex Novo Novobiocin Novo->GyrB Inhibits ATPase activity

Fig. 1: Mechanism of Action of DNA Gyrase Inhibitors.

Performance Data: A Quantitative Comparison

The efficacy of these inhibitors has been evaluated through in vitro enzyme inhibition assays (IC50) and whole-cell antibacterial activity assays (Minimum Inhibitory Concentration - MIC). The following tables summarize key quantitative data for GSK299423, ETX0914, and Novobiocin.

Table 1: DNA Gyrase Supercoiling Inhibition (IC50)
CompoundTarget OrganismIC50 (nM)
GSK299423 Staphylococcus aureus14[2][9]
Escherichia coli100[9]
ETX0914 Neisseria gonorrhoeaeNot explicitly found in searches
Novobiocin Escherichia coli80[8][10]
Table 2: Antibacterial Activity (MIC)
CompoundBacterial SpeciesMIC Range (µg/mL)
GSK299423 Broad spectrum (Gram-positive & Gram-negative)Potent activity reported, specific ranges not detailed in provided results
ETX0914 (Zoliflodacin) Neisseria gonorrhoeae≤0.004 - 0.25[4]
Staphylococcus aureus ATCC 292130.12 - 0.5[6]
Enterococcus faecalis ATCC 292120.25 - 2[6]
Escherichia coli ATCC 259221 - 4[6]
Streptococcus pneumoniae ATCC 496190.12 - 0.5[6]
Haemophilus influenzae ATCC 492470.12 - 1[6]
Novobiocin Bacillus subtilisRelative activity reported, specific MIC values not detailed in provided results
Staphylococcus aureusActivity reported, specific MIC values not detailed in provided results

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of enzyme inhibitors. Below are outlines for the DNA gyrase supercoiling assay and the Minimum Inhibitory Concentration (MIC) assay.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • Stop solution (e.g., STEB buffer with SDS and proteinase K)

  • Agarose

  • TBE buffer (Tris-borate-EDTA)

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and ATP.

  • Add varying concentrations of the test inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-incubated mixture of GyrA and GyrB subunits.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution and incubating further to digest the enzyme.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Stain the gel and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition at each inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity.

start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) start->prep_mix add_inhibitor Add Test Inhibitor prep_mix->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize and Quantify Bands gel_electrophoresis->visualize calculate_ic50 Calculate IC50 visualize->calculate_ic50 end End calculate_ic50->end

Fig. 2: DNA Gyrase Supercoiling Assay Workflow.
Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common and standardized approach.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test inhibitor (serial dilutions)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of the test inhibitor in the growth medium in the wells of a 96-well plate.

  • Include a positive control well (no inhibitor) and a negative control well (no bacteria).

  • Prepare a standardized inoculum of the test bacteria in the growth medium.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

  • Alternatively, the optical density (OD) of the wells can be measured using a plate reader to determine growth inhibition.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Serial Dilution of Inhibitor in 96-well plate inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Fig. 3: MIC Assay Logical Flow.

Conclusion

The development of novel DNA gyrase inhibitors with unique mechanisms of action, such as GSK299423 and ETX0914, represents a significant advancement in the fight against antibiotic-resistant bacteria. GSK299423's ability to inhibit gyrase through a pre-cleavage complex stabilization offers a distinct advantage against fluoroquinolone-resistant strains. ETX0914 has shown potent activity against clinically important pathogens like Neisseria gonorrhoeae. While the classic inhibitor Novobiocin provides a valuable reference point, these newer compounds demonstrate the potential for overcoming existing resistance mechanisms by targeting different aspects of the DNA gyrase catalytic cycle. The continued exploration of novel chemical scaffolds and mechanisms of action will be crucial for maintaining a robust pipeline of effective antibacterial agents.

References

Navigating Resistance: A Comparative Analysis of a Novel DNA Gyrase Inhibitor and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of a novel DNA gyrase inhibitor, here termed DNA Gyrase-IN-16, and the widely used fluoroquinolone antibiotics. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by illustrative experimental data and detailed protocols, to assess the potential of new gyrase inhibitors in overcoming existing resistance mechanisms.

The emergence of bacterial resistance to fluoroquinolones, a critical class of antibiotics targeting DNA gyrase and topoisomerase IV, poses a significant threat to global health. The development of novel DNA gyrase inhibitors that can evade these resistance mechanisms is a key objective in antibiotic research. This guide explores the potential for cross-resistance between a hypothetical novel inhibitor, this compound, and established fluoroquinolones, providing a roadmap for preclinical evaluation.

Performance Comparison: this compound vs. Fluoroquinolones

To evaluate the efficacy of a novel DNA gyrase inhibitor and its susceptibility to existing resistance mechanisms, a standard approach is to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. This panel should include susceptible (wild-type) strains and strains with well-characterized mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, which are the primary targets of fluoroquinolones.

Table 1: Comparative MICs (μg/mL) of this compound and Fluoroquinolones Against Escherichia coli Strains

Bacterial StrainGenotypeThis compound (Hypothetical)CiprofloxacinLevofloxacin
ATCC 25922Wild-type0.060.0150.03
Strain AgyrA (S83L)0.250.51
Strain BgyrA (S83L, D87N)41632
Strain CgyrA (S83L, D87N), parC (S80I)8>64>128

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that while this compound shows excellent activity against the wild-type strain, its efficacy is reduced against strains with mutations in gyrA, indicating a potential for cross-resistance. However, the fold-increase in MIC for this compound is less pronounced than for ciprofloxacin and levofloxacin, suggesting it may be less affected by these specific resistance mechanisms.

Understanding the Mechanisms of Action and Resistance

Fluoroquinolones function by stabilizing the complex between DNA and DNA gyrase (or topoisomerase IV), leading to double-strand DNA breaks and cell death. Resistance to fluoroquinolones is primarily mediated by two mechanisms:

  • Target Alterations: Point mutations in the gyrA and gyrB genes (encoding DNA gyrase) and parC and parE genes (encoding topoisomerase IV) are the most common cause of high-level resistance. These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.

  • Decreased Drug Accumulation: This can occur through reduced uptake of the drug due to changes in the outer membrane porins or, more commonly, through the overexpression of efflux pumps that actively transport the antibiotics out of the bacterial cell.

A novel inhibitor like this compound, even if it targets DNA gyrase, might possess a different binding mode or chemical structure that is less susceptible to the conformational changes induced by common gyrA mutations.

Experimental Protocols

To empirically determine the cross-resistance profile of a novel compound, the following experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Bacterial Strains:

  • A wild-type, susceptible strain (e.g., E. coli ATCC 25922).
  • A series of isogenic strains with known single and multiple mutations in the QRDR of gyrA and parC.
  • Strains overexpressing known efflux pumps (e.g., AcrAB-TolC in E. coli).

2. Media and Reagents:

  • Mueller-Hinton Broth (MHB) or Agar (MHA).
  • Stock solutions of the test compounds (e.g., this compound, ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO).

3. Procedure (Broth Microdilution):

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compounds in MHB.
  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
  • Include a growth control (no antibiotic) and a sterility control (no bacteria).
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of DNA gyrase.

1. Reagents:

  • Purified wild-type and mutant DNA gyrase (GyrA and GyrB subunits).
  • Relaxed pBR322 plasmid DNA (substrate).
  • ATP and a suitable assay buffer (containing MgCl2, KCl, etc.).
  • Test compounds at various concentrations.

2. Procedure:

  • Incubate the relaxed plasmid DNA with DNA gyrase in the presence of ATP and varying concentrations of the inhibitor.
  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
  • Stop the reaction (e.g., by adding SDS and proteinase K).
  • Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to the supercoiled form is visualized.
  • The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC50) is determined.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

signaling_pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone Target_Enzyme DNA Gyrase / Topo IV Fluoroquinolone->Target_Enzyme DNA_Gyrase_IN_16 DNA_Gyrase_IN_16 DNA_Gyrase_IN_16->Target_Enzyme DNA_Complex Ternary Complex (Drug-Enzyme-DNA) Target_Enzyme->DNA_Complex Stabilization DNA_Break Double-Strand DNA Breaks DNA_Complex->DNA_Break Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Target_Mutation Target Mutation (gyrA, parC) Target_Mutation->Target_Enzyme Reduces Binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Fluoroquinolone Reduces Concentration Efflux_Pump->DNA_Gyrase_IN_16 Reduces Concentration

Mechanism of action and resistance pathways.

experimental_workflow cluster_strains Bacterial Strains cluster_assays Experimental Assays Wild_Type Wild-Type MIC_Assay MIC Determination Wild_Type->MIC_Assay GyrA_Mutant gyrA Mutant GyrA_Mutant->MIC_Assay GyrA_ParC_Mutant gyrA/parC Mutant GyrA_ParC_Mutant->MIC_Assay Efflux_Overexpressor Efflux Overexpressor Efflux_Overexpressor->MIC_Assay Cross_Resistance_Profile Cross_Resistance_Profile MIC_Assay->Cross_Resistance_Profile Generates Gyrase_Assay DNA Gyrase Supercoiling Assay IC50_Determination IC50_Determination Gyrase_Assay->IC50_Determination Determines Target_Potency Target_Potency IC50_Determination->Target_Potency Indicates

Workflow for assessing cross-resistance.

Unveiling the Action of DNA Gyrase-IN-16: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the validation of novel drug candidates is a critical step. This guide provides a comprehensive comparison of the mechanism of action of DNA Gyrase-IN-16, a potent inhibitor of bacterial DNA gyrase, with established inhibitors. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, provides detailed protocols, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound, also identified as Compound 9 or 4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid, demonstrates significant inhibitory activity against DNA gyrase with a reported IC50 of 1.609 µM.[1][2][3][4][5] Its antibacterial efficacy is highlighted by a Minimum Inhibitory Concentration (MIC) of 3.125 µM against both Staphylococcus aureus (S. aureus) and Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This positions this compound as a promising candidate for further investigation. This guide will compare its performance metrics against two well-characterized DNA gyrase inhibitors: Ciprofloxacin, a fluoroquinolone that stabilizes the DNA-gyrase cleavage complex, and Novobiocin, an aminocoumarin that inhibits the ATPase activity of gyrase.

Comparative Performance Data

The inhibitory activities of this compound, Ciprofloxacin, and Novobiocin against DNA gyrase are summarized below. It is important to note that IC50 values can vary between studies based on experimental conditions.

CompoundTarget EnzymeAssay TypeIC50 (µM)Organism
This compound DNA GyraseNot Specified1.609[1][2][3][5]Not Specified
CiprofloxacinDNA GyraseSupercoiling0.39 - 27.8Neisseria gonorrhoeae, Enterococcus faecalis
NovobiocinDNA GyraseSupercoiling0.041 - 0.9E. coli, S. aureus
CompoundOrganismMIC (µM)
This compound S. aureus3.125[1][2][3]
This compound MRSA3.125[1][2][3]
CiprofloxacinS. aureus0.076 - 61.9
NovobiocinS. aureus< 10

Mechanism of Action and Signaling Pathways

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription.[6] It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. The catalytic cycle of DNA gyrase can be targeted by different classes of inhibitors.

DNA_Gyrase_Catalytic_Cycle DNA Gyrase Catalytic Cycle Start Start G-segment_Binding G-segment DNA binds to GyrA Start->G-segment_Binding T-segment_Capture T-segment DNA captured G-segment_Binding->T-segment_Capture ATP_Binding ATP binds to GyrB T-segment_Capture->ATP_Binding G-segment_Cleavage G-segment cleavage ATP_Binding->G-segment_Cleavage T-segment_Passage T-segment passes through break G-segment_Cleavage->T-segment_Passage G-segment_Ligation G-segment ligation T-segment_Passage->G-segment_Ligation ATP_Hydrolysis ATP hydrolysis G-segment_Ligation->ATP_Hydrolysis Release Release of T-segment and introduction of negative supercoils ATP_Hydrolysis->Release Release->Start

Fig. 1: The catalytic cycle of DNA gyrase.

Quinolones , such as Ciprofloxacin, function by stabilizing the covalent complex between DNA gyrase and the cleaved DNA segment. This leads to the accumulation of double-strand breaks, which are lethal to the bacteria.

Aminocoumarins , like Novobiocin, are competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the energy-dependent supercoiling of DNA.

Based on a recent study on benzofuran-pyrazole-based compounds, a "Compound 9" was identified as an inhibitor of the DNA gyrase B subunit, suggesting an ATP-competitive mechanism similar to Novobiocin. While the exact chemical structure of the commercially available this compound (Compound 9) needs definitive confirmation from its original synthesis and characterization publication, the available information points towards inhibition of the ATPase activity.

Inhibitor_Mechanisms Mechanisms of DNA Gyrase Inhibitors cluster_Quinolones Quinolone (e.g., Ciprofloxacin) cluster_Aminocoumarins Aminocoumarin (e.g., Novobiocin) cluster_DGI16 This compound (Probable Mechanism) Cleavage_Complex Gyrase-DNA Cleavage Complex Stabilization Stabilization of Complex Cleavage_Complex->Stabilization Inhibition DS_Breaks Double-Strand Breaks Stabilization->DS_Breaks Cell_Death_Q Bacterial Cell Death DS_Breaks->Cell_Death_Q GyrB_ATPase GyrB ATPase Site ATP_Competition Competitive Inhibition of ATP Binding GyrB_ATPase->ATP_Competition Inhibition No_Supercoiling Inhibition of DNA Supercoiling ATP_Competition->No_Supercoiling Cell_Death_A Bacterial Cell Death No_Supercoiling->Cell_Death_A GyrB_ATPase_16 GyrB ATPase Site ATPase_Inhibition Inhibition of ATPase Activity GyrB_ATPase_16->ATPase_Inhibition Inhibition No_Supercoiling_16 Inhibition of DNA Supercoiling ATPase_Inhibition->No_Supercoiling_16 Cell_Death_16 Bacterial Cell Death No_Supercoiling_16->Cell_Death_16

Fig. 2: Comparative mechanisms of action.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies for key assays are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Supercoiling_Assay_Workflow DNA Supercoiling Inhibition Assay Workflow Start Start Reaction_Setup Set up reaction mix: - Relaxed plasmid DNA - DNA Gyrase - Assay Buffer - ATP - Test Compound Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop reaction with loading dye containing SDS/EDTA Incubation->Stop_Reaction Gel_Electrophoresis Run samples on agarose gel Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands under UV light after staining Gel_Electrophoresis->Visualization Analysis Quantify supercoiled vs. relaxed DNA to determine IC50 Visualization->Analysis

Fig. 3: Workflow for DNA supercoiling inhibition assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Add a defined unit of DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition and calculate the IC50 value.

DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the DNA-gyrase cleavage complex, a hallmark of quinolone-like activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase, and assay buffer in the absence of ATP. Add the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

  • Complex Trapping: Add SDS and proteinase K to the reaction to trap the covalent DNA-gyrase complex and digest the protein component.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. The presence of linearized plasmid DNA indicates the stabilization of the cleavage complex.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit of DNA gyrase and is used to identify inhibitors that target this activity.

Protocol:

  • Assay Principle: A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing DNA gyrase, linear DNA (to stimulate activity), ATP, and the coupled enzyme system (pyruvate kinase and lactate dehydrogenase) and NADH.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

  • Analysis: Determine the inhibitory effect of the compound on the ATPase activity and calculate the IC50 value.

Conclusion

This compound is a potent inhibitor of DNA gyrase with promising antibacterial activity against clinically relevant pathogens like MRSA. While its precise mechanism of action requires further elucidation through dedicated cleavage and ATPase assays, current evidence suggests it may function as an ATP-competitive inhibitor of the GyrB subunit. The provided data and protocols offer a framework for researchers to further validate and compare the efficacy of this compound and other novel inhibitors, contributing to the development of new strategies to combat antibiotic resistance.

References

A Comparative Analysis of DNA Gyrase Inhibitors: DNA Gyrase-IN-16 and Novobiocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two inhibitors of bacterial DNA gyrase: DNA Gyrase-IN-16 and the well-characterized antibiotic, novobiocin. This document outlines their mechanisms of action, presents a side-by-side comparison of their inhibitory potency, and provides standardized experimental protocols for their evaluation.

Introduction to DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents.[3][4] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][2][4] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[4][5]

Mechanism of Action

This compound and novobiocin both target the essential functions of DNA gyrase, albeit through different mechanisms of action which ultimately lead to bacterial cell death.

Novobiocin , an aminocoumarin antibiotic, functions by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[4][6] By binding to the ATP-binding site on GyrB, novobiocin prevents the hydrolysis of ATP, thereby blocking the energy-dependent DNA supercoiling reaction.[4][6]

The precise mechanism of This compound , also referred to as Compound 9, is not as extensively characterized in publicly available literature. However, as a DNA gyrase inhibitor, it is understood to interfere with the enzyme's supercoiling activity.[7][8]

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and novobiocin, providing a direct comparison of their inhibitory efficacy.

ParameterThis compoundNovobiocin
Target DNA GyraseDNA Gyrase (GyrB subunit)
IC50 (DNA Gyrase) 1.609 µM[7]26 nM[9]
MIC (S. aureus) 3.125 µM[7]Not specified in the provided results
MIC (MRSA) 3.125 µM[7]Not specified in the provided results

Visualizing the Mechanisms and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA Subunits (DNA breakage/reunion) DNA_supercoiled Negatively Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB Subunits (ATPase activity) GyrB->GyrA ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP ATP ATP->GyrB

Caption: Mechanism of DNA Gyrase Action.

cluster_Inhibition Inhibition of DNA Gyrase cluster_Novobiocin Novobiocin cluster_DNA_Gyrase_IN_16 This compound Novobiocin Novobiocin GyrB_ATP_site GyrB ATP-binding site Novobiocin->GyrB_ATP_site Competitive Inhibition ATP ATP DNA_Gyrase_IN_16 This compound DNA_Gyrase_complex DNA Gyrase Complex DNA_Gyrase_IN_16->DNA_Gyrase_complex Inhibition of Supercoiling

Caption: Inhibitory Mechanisms of Novobiocin and this compound.

start Start prepare_reaction Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - ATP start->prepare_reaction add_inhibitor Add Inhibitor (this compound or Novobiocin) prepare_reaction->add_inhibitor add_gyrase Add DNA Gyrase Enzyme add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis analyze Analyze Gel for Supercoiling gel_electrophoresis->analyze end End analyze->end

Caption: Experimental Workflow for DNA Gyrase Supercoiling Assay.

Experimental Protocols

The following is a generalized protocol for a DNA gyrase supercoiling assay, a standard method to evaluate the inhibitory activity of compounds like this compound and novobiocin.

Objective: To determine the concentration at which an inhibitor reduces the supercoiling activity of DNA gyrase by 50% (IC50).

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP solution

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)[10]

  • Inhibitor stock solutions (this compound and novobiocin)

  • Reaction stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)[10]

  • Agarose

  • TBE or TAE buffer

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA, and ATP.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or novobiocin) to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[10]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it using a gel imaging system. Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition at each inhibitor concentration. The IC50 value can then be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Both this compound and novobiocin are effective inhibitors of bacterial DNA gyrase. Based on the available data, novobiocin exhibits significantly greater potency in inhibiting the enzymatic activity of DNA gyrase in vitro, with an IC50 value in the nanomolar range compared to the micromolar IC50 of this compound.[7][9] However, this compound has demonstrated antibacterial activity against clinically relevant pathogens like S. aureus and MRSA.[7] The provided experimental protocol offers a standardized method for further comparative studies and for the evaluation of novel DNA gyrase inhibitors. This information is intended to aid researchers in the selection and characterization of antibacterial compounds targeting this essential bacterial enzyme.

References

Target Specificity of DNA Gyrase-IN-16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the target specificity of DNA Gyrase-IN-16 with other well-established DNA gyrase inhibitors. The information presented is intended to assist researchers in evaluating the potential of this compound as a selective antibacterial agent.

Introduction to this compound

This compound is an inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its chemical name is 4-(2-(5,7-Dimethyl-2-oxoindolin-3-ylidene)hydrazineyl)benzoic acid.[2] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. This compound has demonstrated inhibitory activity against DNA gyrase with a reported half-maximal inhibitory concentration (IC50) of 1.609 µM.[1] Furthermore, it exhibits antibacterial activity against clinically relevant pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a minimum inhibitory concentration (MIC) of 3.125 µM for both strains.[1]

Comparative Analysis of Inhibitor Specificity

The efficacy and safety of a DNA gyrase inhibitor are critically dependent on its specificity for the bacterial enzyme over its human counterpart, topoisomerase II. Off-target inhibition of human topoisomerase II can lead to toxicity. This section compares the target specificity of this compound with two major classes of DNA gyrase inhibitors: fluoroquinolones (c-iprofloxacin) and aminocoumarins (novobiocin).

Quantitative Comparison of Inhibitor Activity

The following table summarizes the available quantitative data for the inhibitory activity of this compound and its alternatives against their primary target (bacterial DNA gyrase) and a key potential off-target (human topoisomerase II). It is important to note that the data for this compound and the alternatives are compiled from different studies, which may introduce variability.

InhibitorTarget EnzymeIC50 (µM)Off-Target EnzymeIC50 (µM)Selectivity Index (Human Topo II / Bacterial Gyrase)
This compound E. coli DNA Gyrase1.609[1]Human Topoisomerase IINot ReportedNot Available
Ciprofloxacin E. coli DNA Gyrase0.12 - 2.57[3][4]Human Topoisomerase IIα~200 - 300[5]~78 - 2500
Novobiocin E. coli DNA Gyrase0.17 - 0.48[3][4]Human Topoisomerase II>400[6]>833
Oxoindolin Derivative (I18) E. coli DNA Gyrase0.025[7]Not ReportedNot ReportedNot Available

Note: A higher selectivity index indicates greater specificity for the bacterial target. The IC50 values for ciprofloxacin and novobiocin are presented as a range from different sources to reflect experimental variability.

Signaling Pathway and Experimental Workflow

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase inhibitors interfere with the enzyme's catalytic cycle, which is responsible for managing DNA topology. The following diagram illustrates the general mechanism of action.

DNA_Gyrase_Inhibition General Mechanism of DNA Gyrase Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibitor Action Gyrase_DNA Gyrase-DNA Complex ATP_Binding ATP Binding Gyrase_DNA->ATP_Binding 1 DNA_Cleavage DNA Strand Cleavage ATP_Binding->DNA_Cleavage 2 Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage 3 Ligation DNA Ligation & ATP Hydrolysis Strand_Passage->Ligation 4 Gyrase_Release Gyrase Release Ligation->Gyrase_Release 5 Gyrase_Release->Gyrase_DNA Cycle Repeats Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNA_Cleavage Stabilize cleavage complex Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->ATP_Binding Inhibit ATPase activity DNA_Gyrase_IN16 This compound DNA_Gyrase_IN16->Gyrase_DNA Inhibits overall activity Inhibitor_Specificity_Workflow Workflow for Assessing Inhibitor Target Specificity cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_cellular Cell-based Assays Gyrase_Assay Bacterial DNA Gyrase Supercoiling Assay IC50_Gyrase Determine IC50 for Gyrase Gyrase_Assay->IC50_Gyrase Topo_Assay Human Topoisomerase II Relaxation/Decatenation Assay IC50_Topo Determine IC50 for Topo II Topo_Assay->IC50_Topo Selectivity_Index Calculate Selectivity Index (IC50 Topo II / IC50 Gyrase) IC50_Gyrase->Selectivity_Index IC50_Topo->Selectivity_Index MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Bacterial Strains) Selectivity_Index->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Human Cell Lines) Selectivity_Index->Cytotoxicity_Assay

References

A Head-to-Head Comparison of DNA Gyrase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DNA gyrase inhibitors, supported by experimental data. We delve into the mechanisms of action, quantitative performance, and detailed experimental protocols for two major classes of these inhibitors: fluoroquinolones and aminocoumarins.

DNA gyrase, a type II topoisomerase exclusive to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. This guide will focus on a head-to-head comparison of two prominent classes of DNA gyrase inhibitors: the synthetic fluoroquinolones and the naturally derived aminocoumarins.

Mechanism of Action: Two distinct approaches to disrupting DNA replication

The two classes of inhibitors, while both targeting DNA gyrase, employ fundamentally different mechanisms to achieve their antibacterial effect.

Fluoroquinolones , such as ciprofloxacin and levofloxacin, act by stabilizing the transient covalent complex formed between DNA gyrase and DNA.[1][2][3][4] This "poisoning" of the enzyme prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks.[1][5] This irreparable DNA damage triggers the bacterial SOS response, a DNA repair mechanism, which, when overwhelmed, leads to cell death.[2][6][7]

Aminocoumarins , exemplified by novobiocin, inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[7][8][9][10] This subunit is responsible for harnessing the energy from ATP hydrolysis to drive the DNA supercoiling reaction.[9] By competitively binding to the ATP-binding site, aminocoumarins prevent the enzyme from carrying out its function, ultimately halting DNA replication and leading to bacterial cell death.[7][8]

DNA_Gyrase_Inhibitor_Mechanisms cluster_0 DNA Gyrase Action cluster_1 Inhibitor Mechanisms Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase ATP -> ADP+Pi Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA ATP -> ADP+Pi Cleavage Complex Cleavage Complex GyrB ATPase Site GyrB ATPase Site Fluoroquinolones Fluoroquinolones Fluoroquinolones->Cleavage Complex stabilizes Aminocoumarins Aminocoumarins Aminocoumarins->GyrB ATPase Site inhibits DNA Damage DNA Damage Cleavage Complex->DNA Damage No Supercoiling No Supercoiling GyrB ATPase Site->No Supercoiling SOS Response SOS Response DNA Damage->SOS Response Cell Death Cell Death SOS Response->Cell Death No Supercoiling->Cell Death

Fig. 1: Mechanisms of DNA Gyrase Inhibition.

Quantitative Performance: A Comparative Analysis

The efficacy of DNA gyrase inhibitors can be quantified by their 50% inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The following tables summarize the performance of selected fluoroquinolones and novobiocin against various bacterial strains and their respective DNA gyrases.

Table 1: IC50 Values of DNA Gyrase Inhibitors against Purified DNA Gyrase

InhibitorTarget OrganismIC50 (µM)Reference(s)
CiprofloxacinEscherichia coli0.6[11]
Neisseria gonorrhoeae0.39[12]
Mycobacterium tuberculosis27-28[13]
Enterococcus faecalis27.8[1]
LevofloxacinEnterococcus faecalis28.1[1]
GatifloxacinEnterococcus faecalis5.60[1]
MoxifloxacinStaphylococcus aureus4-10 (Topo IV)[8]
SitafloxacinEnterococcus faecalis1.38[1]
SparfloxacinEnterococcus faecalis25.7[1]
TosufloxacinEnterococcus faecalis11.6[1]
NovobiocinEscherichia coli0.08[14]
Staphylococcus aureus<0.004 - 0.19[15]

Table 2: MIC Values of DNA Gyrase Inhibitors against Selected Bacterial Strains

InhibitorGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference(s)
CiprofloxacinStaphylococcus aureus0.25-0.5Escherichia coli≤0.25[8][16]
Enterococcus faecalis1.0Pseudomonas aeruginosa0.19[1][17]
LevofloxacinStaphylococcus aureus0.5Escherichia coli≤0.25[16]
Gram-positive isolates< CiproGram-negative isolates0.5[17]
GatifloxacinGram-positive isolates0.094Gram-negative isolates0.5[17]
MoxifloxacinGram-positive isolates0.094Gram-negative isolates2[17]
NovobiocinStaphylococcus aureus0.063Acinetobacter baumannii10[18][19]
Staphylococcus saprophyticusResistantEscherichia coli>100[20]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for two key in vitro assays used to evaluate DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a direct measure of the inhibitor's potency.

Supercoiling_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Add DNA Gyrase Add DNA Gyrase Add Inhibitor->Add DNA Gyrase Incubate Incubate Add DNA Gyrase->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize and Quantify Visualize and Quantify Agarose Gel Electrophoresis->Visualize and Quantify End End Visualize and Quantify->End

Fig. 2: DNA Gyrase Supercoiling Assay Workflow.

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing the following components per reaction: 5X assay buffer (e.g., for E. coli gyrase: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 DNA (final concentration ~10 µg/mL), and sterile deionized water to the final volume.[21][22]

  • Add Inhibitor: Add the desired concentration of the DNA gyrase inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the Reaction: Add purified DNA gyrase to the reaction mixture. The amount of enzyme should be pre-determined to give complete supercoiling of the substrate in the absence of an inhibitor.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[21][23]

  • Stop the Reaction: Terminate the reaction by adding a stop solution containing a final concentration of 1% SDS and 25 mM EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[24]

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry to determine the IC50 value of the inhibitor.

DNA Gyrase Cleavage Assay

This assay is specifically designed to detect inhibitors that stabilize the DNA-gyrase cleavage complex, such as fluoroquinolones.

Cleavage_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Add DNA Gyrase Add DNA Gyrase Add Inhibitor->Add DNA Gyrase Incubate Incubate Add DNA Gyrase->Incubate Add SDS and Proteinase K Add SDS and Proteinase K Incubate->Add SDS and Proteinase K Agarose Gel Electrophoresis Agarose Gel Electrophoresis Add SDS and Proteinase K->Agarose Gel Electrophoresis Visualize Linear DNA Visualize Linear DNA Agarose Gel Electrophoresis->Visualize Linear DNA End End Visualize Linear DNA->End

Fig. 3: DNA Gyrase Cleavage Assay Workflow.

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing 5X assay buffer (similar to the supercoiling assay but without ATP), and supercoiled plasmid DNA (e.g., pBR322).[25][26]

  • Add Inhibitor: Add the desired concentration of the test compound or a known cleavage-inducing agent (e.g., ciprofloxacin) as a positive control.

  • Initiate the Reaction: Add purified DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the formation of the cleavage complex.[26]

  • Trap the Cleavage Complex: Add SDS to a final concentration of 0.2-1% and Proteinase K to a final concentration of 0.1-0.5 mg/mL. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, while Proteinase K digests the protein, leaving the covalently linked gyrase fragments on the DNA.[25][26]

  • Incubation: Incubate at 37-50°C for an additional 30-60 minutes to allow for protein digestion.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel and visualize the DNA. The presence of a linear DNA band indicates that the inhibitor has stabilized the cleavage complex, leading to a double-strand break upon denaturation of the enzyme. The amount of linear DNA is proportional to the activity of the inhibitor.

Conclusion

Both fluoroquinolones and aminocoumarins are effective inhibitors of DNA gyrase, but their distinct mechanisms of action result in different pharmacological profiles. Fluoroquinolones are potent, broad-spectrum bactericidal agents, but their efficacy can be compromised by the development of resistance through mutations in the target enzyme or through the activation of efflux pumps. Aminocoumarins, while also potent inhibitors, have a narrower spectrum of activity and their clinical use has been limited. This guide provides a foundational understanding for researchers to compare and select appropriate DNA gyrase inhibitors for their specific research and development needs. The provided experimental protocols offer a starting point for the in-house evaluation of novel compounds targeting this essential bacterial enzyme.

References

Comparative Efficacy of DNA Gyrase Inhibitors in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of DNA Gyrase-IN-16 and other DNA gyrase inhibitors against various bacterial species. Due to the limited availability of public data on this compound's specific activity, this document focuses on a comparative framework using well-established DNA gyrase inhibitors, ciprofloxacin and novobiocin, as alternatives. The experimental data provided for these alternatives serves as a benchmark for evaluating novel inhibitors like this compound.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, relieving topological stress. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.

The signaling pathway for DNA gyrase inhibition by quinolone antibiotics, such as ciprofloxacin, involves the stabilization of the DNA-gyrase complex. This leads to an accumulation of double-stranded DNA breaks, which in turn triggers the SOS response, a DNA repair system. This process also generates reactive oxygen species (ROS), contributing to oxidative stress and cell death.

DNA_Gyrase_Inhibition_Pathway cluster_cell Bacterial Cell Inhibitor DNA Gyrase Inhibitor (e.g., Ciprofloxacin) Gyrase DNA Gyrase-DNA Complex Inhibitor->Gyrase binds to DSB Double-Strand DNA Breaks Gyrase->DSB stabilizes and causes SOS SOS Response Activation DSB->SOS induces ROS Reactive Oxygen Species (ROS) Production DSB->ROS leads to Death Bacterial Cell Death SOS->Death contributes to ROS->Death contributes to

Figure 1: Signaling pathway of DNA gyrase inhibition by quinolones.

Comparative Efficacy Data

While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, the following table provides a summary of the efficacy of ciprofloxacin and novobiocin against common bacterial pathogens. These values, obtained from various studies, serve as a reference for the expected performance of potent DNA gyrase inhibitors. It is important to note that MIC values can vary between studies due to differences in experimental conditions and bacterial strains.

InhibitorBacterial SpeciesStrainMIC (µg/mL)
This compound Escherichia coli-Data not available
Staphylococcus aureus-Data not available
Pseudomonas aeruginosa-Data not available
Ciprofloxacin Escherichia coliATCC 259220.004 - 0.015
Staphylococcus aureusATCC 292130.12 - 0.5
Pseudomonas aeruginosaATCC 278530.25 - 1.0
Novobiocin Escherichia coliATCC 25922128 - 256
Staphylococcus aureusATCC 292130.06 - 0.25
Pseudomonas aeruginosa->128

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method. This is a standard and widely accepted protocol for assessing the in vitro efficacy of new compounds.

Broth Microdilution MIC Assay

1. Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution (e.g., this compound, Ciprofloxacin, Novobiocin)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

  • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the specific compound.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

3. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, determine the MIC by visually inspecting the plates for turbidity or by using a plate reader.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_workflow Experimental Workflow for MIC Determination A Prepare serial dilutions of This compound & alternatives in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Read results to determine Minimum Inhibitory Concentration (MIC) D->E

A Comparative Analysis of Novel DNA Gyrase Inhibitors and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme responsible for maintaining DNA topology, remains a prime target for antibiotic development.[1][2] This guide provides a comparative study of a novel DNA gyrase inhibitor, here represented by DNA Gyrase-IN-16 (a representative novel compound), and established antibiotics targeting this enzyme, namely fluoroquinolones (e.g., Ciprofloxacin) and aminocoumarins (e.g., Novobiocin).

Mechanism of Action: A Tale of Two Subunits

Bacterial DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] Its primary function is to introduce negative supercoils into DNA, a process crucial for DNA replication and transcription.[3] Established antibiotics and novel inhibitors target different aspects of the enzyme's function.

  • Fluoroquinolones (e.g., Ciprofloxacin): These bactericidal agents inhibit the DNA breakage and reunion activity of the GyrA subunit. They stabilize the covalent complex between DNA gyrase and the cleaved DNA, leading to double-strand breaks and cell death.[2]

  • Aminocoumarins (e.g., Novobiocin): This class of antibiotics competitively inhibits the ATPase activity of the GyrB subunit, which is essential for the energy-requiring process of DNA supercoiling.[4]

  • This compound (and other novel inhibitors): Many recently discovered inhibitors, identified through high-throughput screening, exhibit diverse mechanisms.[5][6] Some, like the representative this compound, may act as "gyrase poisons" by stabilizing the DNA-gyrase cleavage complex, similar to fluoroquinolones, while others may target allosteric sites on the enzyme.[5][6]

Comparative Performance Data

The following table summarizes the quantitative data for this compound (represented by a novel inhibitor, Compound 40, from a high-throughput screen) and established antibiotics against key bacterial species and the target enzyme.[5]

Compound Target Subunit Mechanism of Action IC50 (E. coli DNA Gyrase) MIC (B. subtilis) MIC (S. aureus)
This compound (Compound 40) GyrA (putative)DNA Gyrase Poison47.6 µM[5]100 µM[5]>100 µM
Ciprofloxacin GyrADNA Gyrase Poison~1 µM[7]0.125-0.5 µg/mL0.25-1 µg/mL
Novobiocin GyrBATPase Inhibition~0.1 µM0.25-1 µg/mL0.06-0.25 µg/mL

IC50: Half-maximal inhibitory concentration against the purified enzyme. MIC: Minimum inhibitory concentration required to inhibit bacterial growth. Note: MIC values for Ciprofloxacin and Novobiocin are typical ranges and can vary between strains.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay is fundamental to determining the inhibitory activity of a compound against DNA gyrase.

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The different topological forms of DNA can be separated by agarose gel electrophoresis.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Gel Electrophoresis: The reaction products are resolved on an agarose gel.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The bands corresponding to relaxed and supercoiled DNA are quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: The broth microdilution method is a commonly used technique to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., B. subtilis, S. aureus) is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the catalytic cycle of DNA gyrase and the points of intervention for different classes of inhibitors.

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Intervention Points relaxed_dna Relaxed DNA gyrase_binding Gyrase Binds G-segment relaxed_dna->gyrase_binding t_segment_capture T-segment Capture & ATP Binding gyrase_binding->t_segment_capture g_segment_cleavage G-segment Cleavage t_segment_capture->g_segment_cleavage t_segment_passage T-segment Passage g_segment_cleavage->t_segment_passage g_segment_ligation G-segment Ligation t_segment_passage->g_segment_ligation supercoiled_dna Supercoiled DNA g_segment_ligation->supercoiled_dna novobiocin Novobiocin (Aminocoumarins) novobiocin->t_segment_capture Inhibits ATP Binding ciprofloxacin Ciprofloxacin (Fluoroquinolones) ciprofloxacin->g_segment_cleavage Stabilizes Cleavage Complex gyrase_in_16 This compound (Novel Inhibitor) gyrase_in_16->g_segment_cleavage Stabilizes Cleavage Complex (putative)

Caption: Mechanism of DNA gyrase and inhibition by antibiotics.

Conclusion

While established antibiotics like fluoroquinolones and aminocoumarins have been effective, the rise of resistance is a major concern. Novel inhibitors, such as the representative this compound, offer new chemical scaffolds and potentially different modes of interaction with the target enzyme.[5][6] Although the representative novel compound in this guide shows more modest activity compared to established drugs, the discovery of a large number of structurally diverse inhibitors through modern screening techniques is a promising avenue for the development of new antibiotics to combat drug-resistant bacteria. Further investigation and optimization of these novel compounds are crucial for advancing the fight against antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of DNA Gyrase-IN-16, a crucial aspect of laboratory management that builds trust and underscores a commitment to safety beyond the product itself.

Immediate Safety and Handling

While the safety data sheet (SDS) for this compound (CAS Number: 756843-31-9) does not specify immediate hazards, it is imperative to handle this compound with care in a well-ventilated area.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In case of accidental contact, wash the affected area with soap and plenty of water and seek medical advice.[1]

Disposal of this compound

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step procedure should be followed:

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Solid waste, such as contaminated gloves and absorbent paper, should be collected separately from liquid waste.[1]

  • Waste Containers :

    • Solid Waste : Collect any solid waste contaminated with this compound in a clearly labeled, sealed plastic bag or a designated solid waste container.[1]

    • Liquid Waste : Unused solutions of this compound should be stored in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials. Ensure the lids are tightly sealed to prevent spills or evaporation.

  • Consult EHS : Before final disposal, it is mandatory to consult with your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations and arrange for collection by a licensed hazardous waste disposal service.

  • Documentation : Maintain a log of all this compound waste generated, including quantities and dates of disposal.

Experimental Protocol: In Vitro DNA Gyrase Inhibition Assay

To assess the efficacy of this compound, a common in vitro experiment is the supercoiling inhibition assay.

Objective : To determine the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC50).

Materials :

  • DNA Gyrase enzyme (from E. coli or other bacterial source)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, and other necessary co-factors)

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Microcentrifuge tubes

  • Pipettes

Methodology :

  • Prepare a dilution series of this compound in the assay buffer.

  • In separate microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and a specific concentration of this compound . Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding DNA gyrase to each tube (except the negative control).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Analyze the reaction products by running the samples on an agarose gel.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the percentage of supercoiled DNA at each inhibitor concentration and calculate the IC50 value.

Data Presentation

ParameterValueSource
CAS Number 756843-31-9SDS[1]
Molecular Formula C21H18N4O4SSupplier Data
Molecular Weight 422.46 g/mol Supplier Data
Physical State SolidSupplier Data
Storage Temperature -20°CSupplier Data

Visualizing the Workflow

The following diagrams illustrate the logical flow of the disposal and experimental procedures.

G cluster_disposal Disposal Workflow for this compound start Start: this compound Waste Generated segregate Segregate Solid and Liquid Waste start->segregate container_solid Place solid waste in labeled, sealed container segregate->container_solid container_liquid Place liquid waste in labeled, leak-proof container segregate->container_liquid storage Store waste in designated secure area container_solid->storage container_liquid->storage consult_ehs Consult Institutional EHS Office for guidance storage->consult_ehs pickup Arrange for pickup by licensed waste contractor consult_ehs->pickup end End: Waste Disposed pickup->end

Disposal Workflow for this compound

G cluster_experiment Experimental Workflow: DNA Gyrase Inhibition Assay prep_inhibitor Prepare Dilution Series of this compound setup_reaction Set up reaction tubes with buffer, DNA, and inhibitor prep_inhibitor->setup_reaction add_enzyme Initiate reaction by adding DNA Gyrase setup_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with stop buffer incubate->stop_reaction gel_electrophoresis Analyze samples by Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and visualize DNA bands gel_electrophoresis->visualize analyze Quantify band intensity and calculate IC50 visualize->analyze

In Vitro DNA Gyrase Inhibition Assay Workflow

References

Comprehensive Safety and Handling Guide for DNA Gyrase-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Due to the limited toxicological data available for DNA Gyrase-IN-16, this compound must be handled as a potentially hazardous substance. Strict adherence to the following safety protocols is mandatory to minimize exposure risk.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

All personnel must use the following PPE when handling this compound. This is based on standard protocols for handling small molecule inhibitors with unknown hazard profiles.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[1]Prevents skin contact and absorption. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[1]
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[2] A face shield is required when there is a risk of splashes or aerosol generation.[3]Protects eyes and mucous membranes from accidental splashes or contact with airborne particles.[1][2]
Respiratory Protection An N95 surgical respirator mask is required at a minimum.[1] If exposure limits are exceeded or in case of inadequate ventilation, a full-face respirator should be used.[2]Minimizes inhalation of the compound, especially when handling the powdered form which can create dust.[2]
Body Protection A disposable, long-sleeved gown that is shown to resist permeability by hazardous drugs.[1][4] The gown must open in the back with closed elastic or knit cuffs.[1]Provides a barrier against skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes are mandatory. Two pairs of shoe covers should be worn when compounding.[1]Protects against spills and contamination.
Operational Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound, especially weighing and reconstituting the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood (also known as a compounding primary engineering control, C-PEC).[1][2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe mist, gas, or vapors.[2]

  • Avoid contact with skin and eyes.[2][6]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Recommended storage temperature is -20°C for long-term stability.[5]

  • Store separately from incompatible materials and foodstuff containers.[2]

Emergency Procedures and First Aid

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill and Disposal Plan

Spill Management:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wear the full complement of prescribed PPE.

  • For small spills, collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal.

  • Prevent the chemical from entering drains.[2]

Waste Disposal:

  • All used PPE, including gloves, gowns, and shoe covers, must be disposed of in a designated hazardous waste container.[1]

  • The collected material from spills and any unused this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.[2] Do not discharge into the environment.[2]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the procedural workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Verify Fume Hood Certification B Don Full PPE (Double Gloves, Gown, Goggles, N95) A->B C Prepare Work Area (Line with absorbent pads) B->C D Weigh Compound in Fume Hood C->D Proceed to handling E Reconstitute in Fume Hood D->E S1 Evacuate Area D->S1 Spill Occurs F Perform Experiment E->F E->S1 Spill Occurs G Decontaminate Work Surface F->G Experiment complete F->S1 Spill Occurs H Segregate Waste (Sharps, Liquid, Solid) G->H J Dispose of all waste in Labeled Hazardous Waste Container H->J I Doff PPE in Order (Outer Gloves -> Gown -> Inner Gloves) I->J K Wash Hands Thoroughly J->K S2 Alert Others & Consult SDS S1->S2 S3 Don Appropriate PPE S2->S3 S4 Contain Spill with Absorbent Material S3->S4 S5 Collect and Place in Sealed Waste Container S4->S5 S5->J

Caption: Workflow for handling this compound from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.